molecular formula C9H20ClO4P B1314559 Di-tert-butyl Chloromethyl Phosphate CAS No. 229625-50-7

Di-tert-butyl Chloromethyl Phosphate

Cat. No.: B1314559
CAS No.: 229625-50-7
M. Wt: 258.68 g/mol
InChI Key: LNJAJHJFSKUCIR-UHFFFAOYSA-N
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Description

Di-tert-butyl Chloromethyl Phosphate is a useful research compound. Its molecular formula is C9H20ClO4P and its molecular weight is 258.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ditert-butyl chloromethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H20ClO4P/c1-8(2,3)13-15(11,12-7-10)14-9(4,5)6/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJAJHJFSKUCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OP(=O)(OCCl)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470842
Record name Di-tert-butyl Chloromethyl Phosphate
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Molecular Weight

258.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229625-50-7
Record name Di-tert-butyl Chloromethyl Phosphate
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Record name di-tert-butyl (chloromethyl) phosphate
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Foundational & Exploratory

Di-tert-butyl Chloromethyl Phosphate CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 229625-50-7[1][2]

This technical guide provides an in-depth overview of Di-tert-butyl Chloromethyl Phosphate (B84403), a versatile reagent crucial in medicinal chemistry and organic synthesis. Its primary application lies in the formation of phosphono-oxymethyl (POM) prodrugs, a strategy employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[3][4] This document outlines its chemical and physical properties, synthesis protocols, and key applications, with a focus on its role in drug development.

Core Properties

Di-tert-butyl Chloromethyl Phosphate is a phosphorylating and alkylating agent.[5] It is recognized for its ability to modify alcohols and nitrogen-containing heterocycles, which is fundamental in the development of prodrugs to improve bioavailability, solubility, and targeted delivery of active pharmaceutical ingredients.

Physicochemical Data
PropertyValueSource
Molecular Formula C₉H₂₀ClO₄P[6]
Molecular Weight 258.68 g/mol [6][7][8]
Appearance Colorless to light yellow transparent liquid[1]
Boiling Point 272.9 ± 23.0 °C (Predicted)[3]
Density 1.115 ± 0.06 g/cm³ (Predicted)[3]
Flash Point 139.0 °C[6]
Solubility Soluble in organic solvents such as chloroform (B151607) and dichloromethane (B109758).[9]
Purity >97%[2]
Safety Information
Hazard CategoryDescriptionPictogramSignal WordHazard Statements
Acute Toxicity, Oral Harmful if swallowedGHS07WarningH302
Skin Corrosion/Irritation Causes skin irritationGHS07WarningH315
Eye Damage/Irritation Causes serious eye irritationGHS07WarningH319
Acute Toxicity, Inhalation Harmful if inhaledGHS07WarningH332
Specific target organ toxicity, single exposure May cause respiratory irritationGHS07WarningH335

Source: [8]

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in pharmaceutical research. An efficient method involves the reaction of di-tert-butyl potassium phosphate (DTBPP) with chloromethyl chlorosulfate (B8482658) (CMCS).[3][4][10]

General Synthesis Workflow

G General Synthesis of this compound DTBPP Di-tert-butyl potassium phosphate (DTBPP) Reaction Reaction Mixture DTBPP->Reaction CMCS Chloromethyl chlorosulfate (CMCS) CMCS->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Purification Work-up and Purification (e.g., Column Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from Di-tert-butyl Potassium Phosphate

This protocol is based on the principles described in the literature for the efficient synthesis of the target compound.[10]

Materials:

  • Di-tert-butyl potassium phosphate (DTBPP)

  • Chloromethyl chlorosulfate (CMCS)

  • Anhydrous dichloromethane (DCM)

  • Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)

  • Base (e.g., potassium carbonate)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes

  • Ethyl acetate (B1210297)

Procedure:

  • To a stirred solution of Di-tert-butyl potassium phosphate (1.0 eq) in anhydrous dichloromethane, add a phase-transfer catalyst (0.1 eq) and a base (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloromethyl chlorosulfate (1.2 eq) in anhydrous dichloromethane to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a colorless to light yellow oil.

Applications in Drug Development

This compound is a key reagent for the synthesis of phosphono-oxymethyl (POM) prodrugs.[3][4] This prodrug strategy is widely used to improve the oral bioavailability of drugs containing a phosphate or phosphonate (B1237965) group by masking the negative charges of the phosphate moiety.

Prodrug Activation Pathway

The POM group is designed to be cleaved in vivo by cellular enzymes, releasing the active drug.

G In Vivo Activation of a POM-Prodrug Prodrug POM-Prodrug (Orally Administered) Absorption Intestinal Absorption Prodrug->Absorption Esterases Cellular Esterases Absorption->Esterases Hydrolysis Intermediate Unstable Intermediate Esterases->Intermediate ActiveDrug Active Drug (Pharmacological Effect) Intermediate->ActiveDrug Spontaneous Decomposition Byproducts Formaldehyde and Di-tert-butyl Phosphate Intermediate->Byproducts

Caption: General metabolic pathway for the activation of a POM-prodrug.

Experimental Protocol: O-Alkylation of a Phenolic Hydroxyl Group

This protocol provides a practical example of using this compound to synthesize a POM-ether prodrug of a phenolic compound.

Materials:

  • Phenolic compound (e.g., 4-Hydroxybenzaldehyde)

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium iodide (KI)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride

  • Saturated brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of the phenolic compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.5 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 eq) and potassium iodide (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-cold water and add saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a 2:8 to 4:6 gradient of ethyl acetate in hexane) to yield the desired O-alkylated product.

This guide provides a foundational understanding of this compound for professionals in the field of drug discovery and development. The provided protocols and data are intended to facilitate its effective use in the laboratory.

References

Unlocking Therapeutic Potential: A Technical Guide to Di-tert-butyl Chloromethyl Phosphate in Prodrug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 22, 2025 – In the landscape of modern drug development, overcoming poor physicochemical properties of promising therapeutic candidates remains a critical challenge. Di-tert-butyl Chloromethyl Phosphate (B84403) has emerged as a key reagent in addressing these hurdles, primarily through its application in the synthesis of phosphonooxymethyl prodrugs. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical and biological processes.

Core Mechanism of Action: A Prodrug Strategy

Di-tert-butyl Chloromethyl Phosphate (DBCC) itself is not a pharmacologically active agent. Its significance lies in its role as a versatile phosphorylating and alkylating reagent used to chemically modify parent drugs containing hydroxyl or nitrogen-containing heterocyclic moieties.[1][2] The primary application of DBCC is in the creation of phosphonooxymethyl prodrugs, a strategy designed to enhance the solubility, bioavailability, and targeted delivery of active pharmaceutical ingredients (APIs).[1]

The core of this strategy is to mask the functional groups of a parent drug with the di-tert-butyl phosphonooxymethyl group. This modification transiently alters the drug's properties, facilitating its administration and absorption. Once in the body, the prodrug is designed to undergo enzymatic cleavage, releasing the active parent drug at the desired site of action.

The in vivo activation of these prodrugs is primarily mediated by alkaline phosphatases, enzymes that are ubiquitous throughout the body.[3] The enzymatic reaction proceeds via a double in-line displacement mechanism.[4] Serine residues in the active site of alkaline phosphatase initiate a nucleophilic attack on the phosphorus atom of the phosphonooxymethyl group.[5] This leads to the formation of a transient phosphoseryl intermediate and the release of the parent drug attached to a hemiacetal, which is unstable and spontaneously hydrolyzes to release the free, active drug and formaldehyde.[4]

Quantitative Improvements in Drug Properties

The conversion of a parent drug into a phosphonooxymethyl prodrug using this compound can lead to dramatic improvements in its physicochemical properties, most notably aqueous solubility. This enhancement is critical for the formulation of intravenous dosage forms and can also improve oral bioavailability.

Parent DrugProdrug FormProperty EnhancedQuantitative ImprovementReference
TriptolideDisodium phosphonooxymethyl triptolideAqueous Solubility (at pH 7.4)17 µg/mL to 61 mg/mL (3600-fold increase)[6]
RavuconazoleBMS-379224 (phosphonooxymethyl ether)Water SolubilityHighly soluble in water[6]
Generic DrugPhosphate ProdrugOral Bioavailability~50% in dogs[7]
2-PMPAtetra-ODOL-2-PMPAOral Bioavailability44-80 fold greater[1]

Experimental Protocols

The following are representative protocols for the O-alkylation and N-alkylation of parent drugs using this compound.

O-Alkylation of a Hydroxyl Group

This protocol details the addition of a di-tert-butyl phosphonooxymethyl group to 4-hydroxybenzaldehyde (B117250).

Materials:

  • 4-Hydroxybenzaldehyde

  • Sodium Hydride (60% dispersion in paraffin (B1166041) liquid)

  • This compound

  • Potassium Iodide

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride

  • Saturated brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Add sodium hydride (0.12 g, 3.1 mmol) to a solution of 4-hydroxybenzaldehyde (0.25 g, 2.0 mmol) in DMF (5 mL).

  • Stir the mixture for 30 minutes at room temperature.

  • Add this compound (0.58 g, 2.3 mmol) and potassium iodide (1.0 g, 6.1 mmol) to the mixture.

  • Stir the reaction for 25 hours.

  • Pour the mixture into iced water (20 mL) and add saturated aqueous ammonium chloride (5 mL).

  • Extract the mixture with diethyl ether.

  • Wash the organic layer with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (ethyl acetate:hexane = 2:8 to 4:6 on silica gel) to yield the product.

N-Alkylation of a Tertiary Amine

This protocol describes the formation of a quaternary salt by reacting a tertiary amine with this compound, a key step in forming N-phosphonooxymethyl prodrugs.[8]

General Procedure:

  • Dissolve the parent tertiary amine in a suitable aprotic solvent (e.g., acetonitrile, DMF).

  • Add this compound to the solution. The molar ratio may need to be optimized, but a slight excess of the phosphate reagent is common.

  • The reaction may be heated to facilitate the nucleophilic substitution. Reaction progress can be monitored by an appropriate technique such as TLC or LC-MS.

  • Upon completion, the resulting quaternary salt may precipitate or can be isolated by solvent evaporation and purification.

  • The di-tert-butyl protecting groups can be subsequently removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final N-phosphonooxymethyl prodrug.[8]

Visualizing the Process

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

prodrug_activation_pathway cluster_administration Administration & Absorption cluster_circulation Systemic Circulation cluster_cellular Cellular Environment Prodrug Phosphonooxymethyl Prodrug Prodrug_in_blood Prodrug in Circulation Prodrug->Prodrug_in_blood Absorption Enzyme Alkaline Phosphatase Prodrug_in_blood->Enzyme Enzymatic Cleavage Active_Drug Active Drug Enzyme->Active_Drug Releases Target Cellular Target Active_Drug->Target Binds to Effect Therapeutic Effect Target->Effect

Prodrug Activation Pathway

experimental_workflow Start Start: Parent Drug (with -OH or N-heterocycle) Reaction Reaction with This compound Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Protected_Prodrug Protected Prodrug (di-tert-butyl phosphonooxymethyl) Purification->Protected_Prodrug Deprotection Deprotection (if necessary, e.g., acidic conditions) Protected_Prodrug->Deprotection Final_Prodrug Final Prodrug Deprotection->Final_Prodrug

References

An In-depth Technical Guide to the Synthesis and Characterization of Di-tert-butyl Chloromethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of Di-tert-butyl Chloromethyl Phosphate (B84403), a key intermediate in the development of phosphonooxymethyl prodrugs. This document details the synthetic pathways from common starting materials to the final product, including step-by-step experimental protocols. Furthermore, it presents a summary of the key physical and spectroscopic data for the characterization of this important compound.

Introduction

Di-tert-butyl Chloromethyl Phosphate is a valuable reagent in medicinal chemistry and drug development. Its utility lies in its ability to introduce a di-tert-butyl phosphonomethyl group to a parent drug molecule, a common strategy to enhance bioavailability and solubility. The tert-butyl protecting groups can be readily cleaved under acidic conditions to reveal the active phosphonic acid. This guide outlines the efficient synthesis and thorough characterization of this important building block.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of di-tert-butyl phosphite (B83602), followed by its oxidation to di-tert-butyl potassium phosphate, and finally, the reaction with a chloromethylating agent.

Synthesis Workflow

The overall synthetic pathway can be visualized as a three-stage process, starting from readily available commercial reagents.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of Di-tert-butyl Phosphite cluster_1 Stage 2: Synthesis of Di-tert-butyl Potassium Phosphate cluster_2 Stage 3: Synthesis of this compound A Dimethyl Phosphite C Di-tert-butyl Phosphite A->C Ca(OH)2, Reflux B tert-Butanol (B103910) B->C D Di-tert-butyl Phosphite G Di-tert-butyl Potassium Phosphate D->G 1. KHCO3, H2O, 0°C 2. KMnO4 E Potassium Bicarbonate E->G F Potassium Permanganate (B83412) F->G H Di-tert-butyl Potassium Phosphate J This compound H->J Dimethoxyethane, Reflux I Chloroiodomethane I->J

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

This procedure details the synthesis of di-tert-butyl phosphite via transesterification of dimethyl phosphite with tert-butanol.[1][2]

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Distillation apparatus

  • Heating mantle

  • Stirrer

Procedure:

  • In a 3L three-necked round-bottom flask protected by a nitrogen atmosphere, add 110 g of dimethyl phosphite, 260 g of tert-butanol, and 3.3 g of calcium hydroxide.[1]

  • Heat the mixture to reflux with stirring.

  • Collect the methanol (B129727) fraction that distills between 60-65 °C.

  • After the methanol has been removed, increase the temperature to 130 °C to distill off the excess tert-butanol under normal pressure.

  • The crude di-tert-butyl phosphite remains in the flask.

  • Purify the crude product by vacuum distillation at a pressure of 1 kPa to yield pure di-tert-butyl phosphite.

ParameterValueReference
Yield91.5%[1]
Purity98%[1]

This protocol describes the oxidation of di-tert-butyl phosphite to di-tert-butyl potassium phosphate using potassium permanganate.[3][4][5]

Materials:

  • Di-tert-butyl phosphite

  • Potassium bicarbonate (KHCO₃)

  • Potassium permanganate (KMnO₄)

  • Decolorizing carbon

  • Deionized water

Equipment:

  • Beaker or flask

  • Ice bath

  • Stirrer

  • Vacuum filtration apparatus

  • Rotary evaporator

Procedure:

  • Combine 40.36 mmol of di-tert-butyl phosphite and 24.22 mmol of potassium bicarbonate in 35 ml of deionized water in a flask.[3][4][5]

  • Cool the solution in an ice bath with stirring.

  • Add 28.25 mmol of potassium permanganate in three equal portions over one hour, maintaining the temperature below 20 °C.[3]

  • Allow the reaction to stir at room temperature for an additional 30 minutes.

  • Add 600 mg of decolorizing carbon and heat the mixture to 60 °C for 15 minutes.

  • Filter the hot solution through a pad of celite under vacuum to remove the manganese dioxide precipitate. Wash the solid with several portions of water.

  • Combine the filtrate with 1 g of decolorizing carbon and heat at 60 °C for another 20 minutes.

  • Filter the solution again to obtain a colorless solution.

  • Evaporate the solvent in vacuo to yield the crude di-tert-butyl potassium phosphate as a white solid.

ParameterValueReference
Yield (from a similar H₂O₂/KI oxidation)81%[6][7]
¹H NMR (d₆-DMSO)δ 1.26 (18H, s)[3]

This protocol outlines the synthesis of the final product from di-tert-butyl phosphate salt and chloroiodomethane.[4] An alternative, efficient process utilizes chloromethyl chlorosulfate (B8482658) (CMCS) as the chloromethylating agent.[6][7]

Materials:

  • Di-tert-butyl phosphate potassium salt

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Tetramethylammonium (B1211777) hydroxide

  • Chloroiodomethane

  • Dimethoxyethane (DME)

Equipment:

  • Flask

  • Stirrer

  • Salt/ice bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve 5 g (20.14 mmol) of di-tert-butyl phosphate potassium salt in 15 g of methanol at 0 °C.[4]

  • Slowly add a slight excess of concentrated HCl with efficient stirring at 0 °C, which will precipitate potassium chloride.

  • Filter the mixture and wash the solid with methanol.

  • To the filtrate, add an equimolar amount of tetramethylammonium hydroxide (3.65 g, 20.14 mmol) while maintaining the temperature with a salt/ice bath and stirring.

  • Concentrate the resulting clear solution under reduced pressure to obtain the crude tetramethylammonium di-tert-butyl phosphate.

  • Dissolve the crude product in refluxing dimethoxyethane and add 4.3 g (24.16 mmol) of chloroiodomethane.

  • Stir the reaction mixture for 1-2 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain this compound in DME.

ParameterValueReference
Yield (solution)90% (using CMCS method)[6]
¹H NMR (CD₃OD, 300 MHz)δ 1.51 (s, 12H), 5.63 (d, 2H, J=14.8 Hz)[4]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties
PropertyValueReference
Molecular Formula C₉H₂₀ClO₄P[8][9]
Molecular Weight 258.68 g/mol [8][9]
Appearance Colorless to light yellow liquid[10]
Boiling Point 279.90 °C[8]
Density 1.11 g/cm³[8]
Storage Store at <-15°C under an inert atmosphere (Nitrogen)[8]
Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

TechniqueExpected DataReference
¹H NMR δ 5.63 (d, J = 14.8 Hz, 2H, -OCH₂Cl), 1.51 (s, 18H, -C(CH₃)₃)[4]
¹³C NMR Expected peaks for tert-butyl groups (~83 ppm for quaternary carbon, ~30 ppm for methyl carbons) and the chloromethyl group (~70 ppm).
³¹P NMR A single peak is expected in the phosphate ester region.
IR (Infrared Spectroscopy) Expected characteristic peaks for P=O stretching (~1250-1300 cm⁻¹), P-O-C stretching (~1000-1050 cm⁻¹), and C-Cl stretching (~650-850 cm⁻¹).
Mass Spectrometry (MS) Expected molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and may cause skin and eye irritation.[9] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The outlined experimental protocols offer a reliable pathway for the preparation of this key intermediate for prodrug synthesis. The provided characterization data will aid researchers in verifying the identity and purity of the synthesized compound.

References

An In-depth Technical Guide to the Stability and Reactivity of Di-tert-butyl Chloromethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl chloromethyl phosphate (B84403) (DBCMP) is a versatile bifunctional reagent widely employed in medicinal chemistry and drug development. It serves as a crucial intermediate for the synthesis of phosphonooxymethyl prodrugs, a strategy utilized to enhance the aqueous solubility and bioavailability of parent drug molecules containing hydroxyl or amino functionalities. This technical guide provides a comprehensive overview of the stability and reactivity profile of DBCMP, including quantitative data, detailed experimental protocols, and visual representations of its chemical behavior and biological relevance.

Chemical Properties and Stability Profile

Di-tert-butyl chloromethyl phosphate (CAS No: 229625-50-7) is a colorless to light yellow liquid with the molecular formula C₉H₂₀ClO₄P and a molecular weight of 258.68 g/mol .[1] Its structure features a central phosphate group esterified with two bulky tert-butyl groups and a chloromethyl group, which is the key to its reactivity.

General Stability

DBCMP is reported to be stable under acidic conditions and can be stored at room temperature with minimal degradation.[2] However, for long-term storage, it is recommended to keep the reagent at temperatures below -15°C under an inert atmosphere, such as nitrogen, and protected from light and moisture.[2][3] Some commercial formulations are stabilized with potassium carbonate to buffer against acidic impurities that could promote decomposition.[4][5]

Quantitative Stability Data

While comprehensive kinetic studies on the stability of DBCMP under various conditions are not extensively published, the following table summarizes the available qualitative and semi-quantitative information. Forced degradation studies, which involve subjecting the compound to more severe conditions than accelerated stability testing, are crucial for identifying potential degradation products and pathways.[6][7][8]

ConditionSolvent/MediumTemperatureObservationCitation
pH AcidicRoom TemperatureGenerally stable[2]
Neutral (Water)Not specifiedN-phosphonooxymethyl triazolium salt derivative found to be less stable than the phosphonooxymethyl ether analogue.[9]
BasicNot specifiedThe phosphonooxymethyl linker can be cleaved by base hydrolysis.[2]
Temperature Room TemperatureRoom TemperatureMinimal degradation reported.[2]
ElevatedNot specifiedThermal degradation studies are typically performed at 40-80°C to accelerate decomposition.[7]
Long-term Storage<-15°CRecommended for maintaining integrity.[2]
Oxidation Hydrogen PeroxideNot specifiedA common reagent for forced degradation studies to induce oxidative degradation.[6]
Photostability Light ExposureNot specifiedProtection from light is recommended for long-term storage.[2]
Decomposition

Upon combustion, this compound is expected to decompose to produce phosphorus oxides, carbon dioxide, and hydrogen chloride.[10] Under aqueous conditions, hydrolysis can occur, although specific products under neutral or acidic conditions are not well-documented in the literature. In the context of prodrug cleavage, the phosphonooxymethyl moiety is ultimately hydrolyzed to release the parent drug, formaldehyde, and inorganic phosphate.

Reactivity Profile

This compound is a potent alkylating and phosphorylating agent.[11][12][13] Its reactivity stems from the electrophilic carbon of the chloromethyl group, which is susceptible to nucleophilic attack.

Mechanism of Action

The primary reaction of DBCMP is a nucleophilic substitution (SN2) reaction. A nucleophile, typically an alcohol (hydroxyl group) or an amine (primary, secondary, or tertiary), attacks the chloromethyl group, displacing the chloride ion. This results in the formation of a new carbon-oxygen or carbon-nitrogen bond, thereby linking the di-tert-butyl phosphate moiety to the substrate via a methylene (B1212753) bridge.

Figure 1: Generalized SN2 reaction mechanism of DBCMP with a nucleophile (Nu⁻).
Reactivity with Alcohols and Phenols

DBCMP reacts with alcohols and phenols in the presence of a base to form the corresponding phosphonooxymethyl ethers. This reaction is fundamental to the creation of prodrugs for compounds containing hydroxyl groups.

Reactivity with Amines

Tertiary amines react with DBCMP to form quaternary ammonium (B1175870) salts, which are N-phosphonooxymethyl derivatives.[14][15] This approach is particularly useful for increasing the water solubility of drugs containing tertiary amine functionalities. Primary and secondary amines can also be alkylated, although the reaction conditions may need to be optimized to control the degree of substitution.

Summary of Reactivity

The following table provides a summary of the reactivity of this compound with various nucleophiles and the typical reaction conditions and outcomes.

Nucleophile TypeExample SubstrateProduct TypeTypical BaseTypical SolventYield RangeCitation
Alcohol Ravuconazole (secondary alcohol)Phosphonooxymethyl etherSodium HydrideDMFNot specified[9]
Tertiary Amine CinnarizineN-phosphonooxymethyl quaternary ammonium saltNot applicableNot specifiedNot specified[14]
Tertiary Amine LoxapineN-phosphonooxymethyl quaternary ammonium saltNot applicableNot specifiedNot specified[14]
Tertiary Amine AmiodaroneN-phosphonooxymethyl quaternary ammonium saltNot applicableNot specifiedNot specified[14]
Heterocyclic Amine Albendazole (secondary amine within a carbamate)N-phosphonooxymethyl derivativeNaH or Cs₂CO₃DMFNot specified[16]
Synthesis of DBCMP Di-tert-butyl potassium phosphateThis compoundK₂CO₃Dichloromethane (B109758)88-92%[11]

Application in Prodrug Development

The primary application of this compound is in the synthesis of phosphonooxymethyl prodrugs. This prodrug strategy is designed to improve the pharmaceutical properties of a drug, most notably its aqueous solubility.

Bioactivation of Phosphonooxymethyl Prodrugs

Phosphonooxymethyl prodrugs are designed to be stable in the systemic circulation but are activated at the target site or by ubiquitous enzymes. The bioactivation is a two-step process:

  • Enzymatic Cleavage: An enzyme, typically an alkaline phosphatase, hydrolyzes the phosphate ester, removing the di-tert-butyl groups.[14][17]

  • Spontaneous Decomposition: The resulting unstable hydroxymethyl intermediate spontaneously decomposes, releasing the active parent drug, formaldehyde, and inorganic phosphate.[14]

Prodrug_Bioactivation Prodrug Prodrug Drug-O-CH₂-O-P(O)(OtBu)₂ Intermediate1 Monophosphate Intermediate Drug-O-CH₂-O-P(O)(OH)₂ Prodrug->Intermediate1 Alkaline Phosphatase Intermediate2 Hydroxymethyl Intermediate Drug-O-CH₂-OH Intermediate1->Intermediate2 Spontaneous Decomposition Drug Active Drug Drug-OH Intermediate2->Drug Spontaneous Decomposition Byproducts Formaldehyde + Inorganic Phosphate Intermediate2->Byproducts

Figure 2: Bioactivation pathway of a phosphonooxymethyl prodrug.

Experimental Protocols

The following section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

This protocol is adapted from a patented process.[11]

Materials:

Procedure:

  • In a reaction vessel, dissolve potassium di-tert-butylphosphate, potassium carbonate, and the phase-transfer catalyst in water.

  • Add dichloromethane to the aqueous solution.

  • Cool the biphasic mixture to approximately 15-25°C.

  • Slowly add a solution of chloromethyl chlorosulfate in dichloromethane to the vigorously stirred reaction mixture.

  • Maintain the reaction temperature between 15-25°C and continue stirring until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

General Protocol for the Synthesis of a Phosphonooxymethyl Prodrug of a Tertiary Amine

This protocol is based on the method described for the synthesis of N-phosphonooxymethyl prodrugs of various tertiary amine-containing drugs.[14]

Materials:

  • Tertiary amine-containing drug

  • This compound

  • Anhydrous aprotic solvent (e.g., acetonitrile, DMF)

Procedure:

  • Dissolve the tertiary amine-containing drug in the anhydrous aprotic solvent under an inert atmosphere.

  • Add this compound (typically 1.1 to 1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by partitioning between an organic solvent and water.

  • The organic layer is then dried and concentrated.

  • The crude product, the di-tert-butyl protected prodrug, is purified by column chromatography.

  • To obtain the final phosphonooxymethyl prodrug, the di-tert-butyl protecting groups are removed by treatment with an acid, such as trifluoroacetic acid, in a suitable solvent like dichloromethane.

  • The deprotected prodrug is then isolated, often as a salt, after removal of the acid and solvent.

Prodrug_Synthesis_Workflow Start Dissolve Tertiary Amine Drug in Anhydrous Solvent Add_DBCMP Add Di-tert-butyl Chloromethyl Phosphate Start->Add_DBCMP React Stir at Room Temperature or Gentle Heat Add_DBCMP->React Monitor Monitor Reaction by TLC or LC-MS React->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purify Protected Prodrug by Column Chromatography Workup->Purify Deprotect Remove di-tert-butyl groups with Acid (e.g., TFA) Purify->Deprotect Isolate Isolate Final Prodrug Salt Deprotect->Isolate

References

A Technical Guide to the Spectroscopic Characterization of Di-tert-butyl Chloromethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Di-tert-butyl Chloromethyl Phosphate (B84403) (CAS No. 229625-50-7), a key reagent in the synthesis of phosphonooxymethyl prodrugs. Due to the limited availability of published experimental spectra in the public domain, this guide presents expected spectroscopic data based on the compound's structure, alongside detailed experimental protocols for obtaining such data.

Chemical Structure and Properties

  • IUPAC Name: di-tert-butyl chloromethyl phosphate

  • Molecular Formula: C₉H₂₀ClO₄P

  • Molecular Weight: 258.68 g/mol

  • Appearance: Colorless to light yellow liquid

Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the chemical structure and typical values for similar functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.7 - 5.9Doublet (d)2H-O-CH₂-Cl
~1.5Singlet (s)18H2 x -O-C(CH₃)₃
Note: The methylene (B1212753) protons (-CH₂-) are expected to show coupling to the phosphorus atom, resulting in a doublet.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~84 - 86-O-C (CH₃)₃
~70 - 72-O-C H₂-Cl
~30-O-C(C H₃)₃
Note: The carbon atoms will exhibit coupling to the phosphorus atom, which may result in splitting of the signals.

Table 3: Predicted ³¹P NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicity
~ -10 to -15Singlet
Note: The chemical shift is relative to 85% H₃PO₄. The signal is expected to be a singlet under proton-decoupled conditions.

Table 4: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~2980StrongC-H stretch (tert-butyl)
~1270StrongP=O stretch
~1050StrongP-O-C stretch
~750MediumC-Cl stretch

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
258/260[M]⁺ molecular ion peak (with ³⁵Cl/³⁷Cl isotopes)
203/205[M - C₄H₉]⁺
157[M - C₄H₉ - C₄H₈]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a liquid organophosphate compound like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential window function and reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same spectrometer.

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

    • Acquire several thousand scans to achieve a good signal-to-noise ratio.

    • Process the data and reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

  • ³¹P NMR Spectroscopy:

    • Acquire the spectrum on a spectrometer equipped with a phosphorus probe.

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to cover a range appropriate for phosphate esters (e.g., -50 to 50 ppm).

    • Use an external reference of 85% H₃PO₄.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Neat Liquid):

    • Place one or two drops of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

  • Data Acquisition:

    • Place the salt plates in the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • Process the data by subtracting the background spectrum.

3.3 Mass Spectrometry (MS)

  • Sample Introduction:

    • For Electron Ionization (EI), introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

    • For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduce it into the mass spectrometer via direct infusion or liquid chromatography (LC).

  • Data Acquisition (EI):

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Acquisition (ESI):

    • Optimize the spray voltage and other source parameters for maximum signal intensity.

    • Acquire the spectrum in positive ion mode to observe protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Di-tert-butyl Chloromethyl Phosphate Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

An In-depth Technical Guide to the Safety and Handling of Di-tert-butyl Chloromethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Di-tert-butyl Chloromethyl Phosphate (B84403) (CAS No: 229625-50-7), a reagent commonly used in the synthesis of phosphono-oxymethyl prodrugs. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical Identification and Physical Properties

Di-tert-butyl Chloromethyl Phosphate is a phosphorylating and alkylating agent.[1] Its key properties are summarized below.

PropertyValueReference
Molecular FormulaC9H20ClO4P[2][3]
Molecular Weight258.68 g/mol [2][3]
IUPAC Namedi(tert-butyl) chloromethyl phosphate
SynonymsPhosphoric acid di-tert-butyl chloromethyl ester[2][4]
Boiling Point272.9 ± 23.0 °C (Predicted)[3]
Density1.115 ± 0.06 g/cm3 (Predicted)[3]
Flash Point139.00 °C[2]
Physical FormLiquid
Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classifications are summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Sources:[4][5][6][7]

Signal Word: Warning[4][5][6]

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are essential to minimize exposure.

ControlSpecification
Engineering Controls Use only in a well-ventilated area, preferably in a chemical fume hood.[5][8] Facilities should be equipped with an eyewash station and a safety shower.[4][5]
Eye/Face Protection Wear chemical splash-resistant safety glasses or goggles with side protection conforming to EN 166 (EU) or NIOSH (US) standards.[5][8]
Hand Protection Wear compatible chemical-resistant gloves. Gloves must be inspected prior to use.[6][8]
Skin and Body Protection Wear impervious clothing, such as a lab coat.[4][8]
Respiratory Protection If ventilation is inadequate, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
Safe Handling and Storage
AspectPrecaution
Handling Avoid contact with skin, eyes, and clothing.[5][6] Avoid breathing fumes, mist, or vapors.[5][8] Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke when using this product.[5][7] Keep away from sources of ignition.[5][8]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Recommended long-term storage is at -20°C.[5][7] Store locked up.[4][5] Keep away from incompatible materials such as strong oxidizing agents.[5]
First Aid Measures

In case of exposure, follow these first aid procedures.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical attention.[5][8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Wash off with soap and plenty of water.[8] Obtain medical attention.[5]
Eye Contact Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open.[5] Remove contact lenses if present and easy to do.[5][6] Obtain medical attention.[5]
Ingestion Do NOT induce vomiting.[5][8] Rinse mouth with water.[5][8] Never give anything by mouth to an unconscious person.[5][8] Call a physician or Poison Control Center immediately.[8]
Accidental Release Measures

In the event of a spill, follow these procedures.

StepAction
Personal Precautions Wear appropriate personal protective equipment, including respiratory protection.[4][8] Evacuate personnel to a safe area.[8] Ensure adequate ventilation.[8]
Environmental Precautions Prevent further leakage or spillage if safe to do so.[5][8] Do not let the product enter drains, waterways, or soil.[5][8]
Containment and Cleanup Absorb with inert material (e.g., sand, earth) and place in a suitable container for disposal.[5] Use non-sparking tools.[8]
Disposal Considerations

Dispose of waste in accordance with local, regional, and national regulations.[4][5] Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[6]

Visualized Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage cluster_disposal Waste Disposal a Review SDS b Ensure Engineering Controls (Fume Hood, Eyewash) a->b c Don Appropriate PPE (Goggles, Gloves, Lab Coat) b->c d Weigh/Dispense in Fume Hood c->d e Avoid Inhalation, Skin/Eye Contact d->e f Keep Away from Ignition Sources d->f g Decontaminate Work Area d->g k Collect Waste in Labeled Container d->k h Wash Hands Thoroughly g->h i Store in Tightly Closed Container h->i j Store at -20°C, Locked Up i->j l Dispose via Approved Chemical Waste Program k->l

References

Di-tert-butyl Chloromethyl Phosphate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl chloromethyl phosphate (B84403) is a key reagent in medicinal chemistry and organic synthesis, primarily utilized as a phosphorylating and alkylating agent.[1][2] Its application is crucial in the development of phosphono-oxymethyl prodrugs, a strategy employed to enhance the aqueous solubility and bioavailability of pharmaceutical compounds.[3][4][5] Understanding the solubility of di-tert-butyl chloromethyl phosphate in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of its solubility characteristics, methods for its determination, and a summary of its synthesis.

Data Presentation: Solubility Profile

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative solubility information has been compiled from various sources and is presented below. This data provides a foundational understanding for solvent selection in research and development applications.

Solvent ClassSolventSolubility
Halogenated DichloromethaneSoluble[1]
ChloroformSoluble
Aromatic TolueneSoluble[1]
BenzeneSlightly Soluble[3][6][7]
Alcohols MethanolSlightly Soluble[3][6][7]
Aqueous WaterSoluble[1]

Experimental Protocols: Solubility Determination

For applications requiring precise solubility data, experimental determination is necessary. The following are generalized yet detailed protocols for determining both thermodynamic and kinetic solubility, which can be adapted for this compound.

Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the intrinsic solubility of a compound at equilibrium.

Principle: An excess of the compound is agitated in a solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then quantified.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest. The excess solid should be visually apparent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable reference standard.

  • Data Analysis: The determined concentration represents the thermodynamic equilibrium solubility of the compound in the specific solvent at the tested temperature.

Kinetic Solubility Determination (High-Throughput Screening)

This method is often used in early-stage drug discovery to rapidly assess the solubility of a compound under non-equilibrium conditions.

Principle: A concentrated stock solution of the compound in a miscible solvent (e.g., DMSO) is added to the organic solvent of interest. The concentration at which precipitation is first observed is determined.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly miscible solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Assay Plate Preparation: Dispense the organic solvents to be tested into the wells of a microtiter plate.

  • Serial Dilution: Add the stock solution to the wells and perform serial dilutions to create a range of concentrations.

  • Incubation and Observation: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature. Monitor the wells for the first sign of precipitation (turbidity) using a nephelometer or by visual inspection.

  • Data Analysis: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Synthesis and Reaction Workflow

This compound is a valuable reagent for the synthesis of prodrugs, where it acts as a linker to introduce a phosphate group, thereby modifying the parent drug's properties.[4] A common method for its synthesis involves the reaction of di-tert-butyl potassium phosphate with chloromethyl chlorosulfate.[3]

Synthesis_Workflow Reactant1 Di-tert-butyl Potassium Phosphate (DTBPP) Reaction Reaction Reactant1->Reaction Reactant Reactant2 Chloromethyl Chlorosulfate (CMCS) Reactant2->Reaction Reactant Product This compound Reaction->Product Yields

Synthesis of this compound.

Application in Drug Development: A Conceptual Pathway

The primary application of this compound is in the synthesis of phosphono-oxymethyl prodrugs to enhance the aqueous solubility of a parent drug molecule. This is particularly useful for lipophilic drugs with poor water solubility.

Prodrug_Strategy ParentDrug Lipophilic Parent Drug (Poor Aqueous Solubility) Reaction Prodrug Synthesis (Alkylation) ParentDrug->Reaction Reagent This compound Reagent->Reaction Prodrug Phosphono-oxymethyl Prodrug (Improved Aqueous Solubility) Reaction->Prodrug Delivery Enhanced Drug Delivery and Bioavailability Prodrug->Delivery

Conceptual pathway for improving drug properties.

References

Chemical structure and IUPAC name of Di-tert-butyl Chloromethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl chloromethyl phosphate (B84403) is a key reagent in medicinal chemistry, primarily utilized for the synthesis of phosphono-oxymethyl (POM) prodrugs. This technical guide provides a comprehensive overview of its chemical structure, IUPAC name, physicochemical properties, and detailed experimental protocols for its synthesis. Additionally, it outlines its primary application in the formation of prodrugs, a strategy employed to enhance the bioavailability of pharmaceutical agents. The information is presented to be a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

Chemical Structure and Nomenclature

Di-tert-butyl chloromethyl phosphate is an organic phosphate ester characterized by two tert-butyl groups and a chloromethyl group attached to the phosphate core.

Chemical Structure:

Chemical structure of this compound

IUPAC Name: ditert-butyl chloromethyl phosphate[1][2]

Synonyms:

  • Di-tert-butyl (chloromethyl) phosphate[1]

  • Phosphoric acid, chloromethyl bis(1,1-dimethylethyl) ester[1]

  • Chloromethyl di-tert-butyl phosphate[1]

  • DBCMP

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of this compound is provided below. These data are essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C9H20ClO4P[1]
Molecular Weight 258.68 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 272.9 ± 23.0 °C (Predicted)
Density 1.115 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in organic solvents such as chloroform (B151607) and dichloromethane.
CAS Number 229625-50-7[1]

Table 2: Spectral Data

SpectrumData
¹H NMR (CDCl₃, 400 MHz) δ 5.65 (d, J = 14.8 Hz, 2H), 1.50 (s, 18H)
¹³C NMR Data not available in the searched literature.
³¹P NMR Data not available in the searched literature.
Mass Spectrometry Data not available in the searched literature.
Infrared (IR) Data not available in the searched literature.

Experimental Protocols

Synthesis of this compound

The most efficient and commonly cited method for the synthesis of this compound is the reaction of di-tert-butyl potassium phosphate (DTBPP) with chloromethyl chlorosulfate (B8482658) (CMCS). This process has been optimized for high yield and purity.

Reaction Scheme:

(KO)P(O)(O-t-Bu)₂ + ClSO₂OCH₂Cl → ClCH₂OP(O)(O-t-Bu)₂ + KSO₃Cl

Experimental Protocol:

This protocol is adapted from established synthetic procedures.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend di-tert-butyl potassium phosphate (1.0 eq) in an appropriate anhydrous solvent such as toluene (B28343) or dichloromethane.

  • Addition of Phase-Transfer Catalyst: Add a catalytic amount of a phase-transfer catalyst, for example, tetrabutylammonium (B224687) bromide (TBAB) (0.02-0.05 eq).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Chloromethyl Chlorosulfate: Slowly add a solution of chloromethyl chlorosulfate (1.1-1.5 eq) in the same anhydrous solvent to the cooled suspension via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or ¹H NMR).

  • Workup:

    • Upon completion, cool the reaction mixture again to 0-5 °C.

    • Slowly quench the reaction by adding cold water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Safety Note: Chloromethyl chlorosulfate is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Applications in Drug Development

Synthesis of Phosphono-oxymethyl (POM) Prodrugs

This compound is a critical reagent for the introduction of the phosphono-oxymethyl moiety onto a parent drug molecule containing a hydroxyl or an amino group. This modification transiently masks the polar phosphate group, thereby improving the drug's cell membrane permeability and oral bioavailability. Once inside the cell, the POM group is cleaved by cellular enzymes to release the active, phosphorylated form of the drug.

General Reaction Scheme:

Drug-OH + ClCH₂OP(O)(O-t-Bu)₂ → Drug-O-CH₂OP(O)(O-t-Bu)₂

The tert-butyl groups can be subsequently removed under acidic conditions to yield the free phosphonic acid.

Diagrams

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

synthesis_workflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification DTBPP Di-tert-butyl potassium phosphate (DTBPP) Reaction Reaction in anhydrous solvent with phase-transfer catalyst at 0-25°C DTBPP->Reaction CMCS Chloromethyl chlorosulfate (CMCS) CMCS->Reaction Quench Quench with water Reaction->Quench Extract Extraction with organic solvent Quench->Extract Wash Wash with NaHCO₃ and brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentration under reduced pressure Dry->Concentrate Purify Vacuum distillation or column chromatography Concentrate->Purify Product This compound Purify->Product prodrug_synthesis Application in POM Prodrug Synthesis ParentDrug Parent Drug with -OH or -NH₂ group Coupling Coupling Reaction ParentDrug->Coupling DBCMP This compound DBCMP->Coupling POM_Prodrug_Protected Di-tert-butyl POM Prodrug Coupling->POM_Prodrug_Protected Deprotection Acidic Deprotection (e.g., TFA) POM_Prodrug_Protected->Deprotection POM_Prodrug_Active Active POM Prodrug (Phosphonic Acid) Deprotection->POM_Prodrug_Active Intracellular_Delivery Intracellular Delivery POM_Prodrug_Active->Intracellular_Delivery Enzymatic_Cleavage Enzymatic Cleavage Intracellular_Delivery->Enzymatic_Cleavage Active_Drug Released Active Drug Enzymatic_Cleavage->Active_Drug

References

An In-depth Technical Guide to Di-tert-butyl Chloromethyl Phosphate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Di-tert-butyl Chloromethyl Phosphate (B84403) (DBCMP) is a pivotal reagent in modern organic and medicinal chemistry, primarily utilized as a phosphorylating and alkylating agent.[1][2] Its significance lies in its ability to introduce a di-tert-butyl phosphate moiety onto various nucleophiles, a critical step in the synthesis of phosphono-oxymethyl prodrugs.[3][4] This modification is a widely employed strategy to enhance the aqueous solubility and bioavailability of pharmaceutical compounds.[2][5] This guide provides a comprehensive overview of the discovery, synthesis, and key applications of DBCMP, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The first reported synthesis of Di-tert-butyl Chloromethyl Phosphate appeared in 1999. This initial method involved the reaction of di-tert-butyl tetramethylammonium (B1211777) phosphate with a significant excess of chloroiodomethane.[4][6] While groundbreaking, this approach had limitations, including the need for a large excess of the alkylating agent to minimize the formation of byproducts.[4] Subsequent research focused on developing more efficient and scalable synthetic routes, leading to the establishment of cleaner and higher-yielding processes that have solidified the role of DBCMP as an indispensable tool in pharmaceutical research.[3][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 229625-50-7[8]
Molecular Formula C₉H₂₀ClO₄P[8]
Molecular Weight 258.68 g/mol [8]
Boiling Point 272.9 ± 23.0 °C (Predicted)[4], 279.90 °C[8]
Density 1.115 ± 0.06 g/cm³ (Predicted)[4], 1.11 g/cm³[8]
Flash Point 139.00 °C[8]
Purity >90%[9], >97%[2]
Storage Conditions Store at <-15°C[8] or in an inert atmosphere at 2-8°C.[2][6]

Synthesis of this compound

Several synthetic methodologies for the preparation of DBCMP have been reported. The most contemporary and efficient method involves the reaction of potassium di-tert-butylphosphate with chloromethyl chlorosulfate (B8482658).[3][9]

Experimental Protocol: Synthesis via Chloromethyl Chlorosulfate

This protocol is based on a process described in a U.S. patent, which provides a high-yield synthesis under mild conditions.[9]

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve potassium di-tert-butylphosphate, sodium carbonate, and tetrabutylammonium sulfate in dichloromethane.

  • Cool the mixture to a temperature between 15 to 25°C.[9]

  • Slowly add chloromethyl chlorosulfate to the reaction mixture. The molar ratio of chloromethyl chlorosulfate to potassium di-tert-butylphosphate should be maintained between 1.5:1 and 3:1, with an optimal ratio of approximately 1.9:1 to 2.1:1.[9]

  • Stir the reaction mixture at 15 to 25°C until the reaction is complete.

  • Upon completion, the product is isolated using standard organic-aqueous extraction procedures.[9]

This process typically yields this compound in the range of 88 to 92 M% with a potency of greater than 90%.[9]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions K_DTBP Potassium di-tert-butylphosphate Reaction Reaction K_DTBP->Reaction CMCS Chloromethyl chlorosulfate CMCS->Reaction Solvent Dichloromethane Solvent->Reaction Base Sodium Carbonate Base->Reaction Catalyst Tetrabutylammonium sulfate Catalyst->Reaction Temp 15-25°C Temp->Reaction Isolation Organic-Aqueous Extraction Reaction->Isolation Product Di-tert-butyl Chloromethyl Phosphate Isolation->Product

Synthesis of this compound Workflow.

Applications in Drug Development

The primary application of DBCMP is in the synthesis of prodrugs. The introduction of the phosphono-oxymethyl group can significantly enhance the water solubility of a parent drug molecule, which is often a major hurdle in drug development.[2][5]

Experimental Protocol: Modification of 4-Hydroxybenzaldehyde (B117250)

The following is a practical example of the application of DBCMP to introduce a phosphate ester moiety to a hydroxyl group.[10]

Materials:

  • 4-Hydroxybenzaldehyde

  • This compound

  • Sodium Hydride (60% dispersion in Paraffin Liquid)

  • Potassium Iodide

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated ammonium (B1175870) chloride aqueous solution

  • Saturated brine

  • Anhydrous magnesium sulfate

Procedure:

  • Add sodium hydride (3.1 mmol) to a solution of 4-hydroxybenzaldehyde (2.0 mmol) in DMF (5 mL) and stir for 30 minutes at room temperature.[10]

  • Add this compound (2.3 mmol) and potassium iodide (6.1 mmol) to the mixture and stir for 25 hours.[10]

  • Pour the reaction mixture into iced water (20 mL) followed by the addition of a saturated ammonium chloride aqueous solution (5 mL).[10]

  • Extract the mixture with diethyl ether.

  • Wash the organic layer with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purify the residue by column chromatography on silica (B1680970) gel (ethyl acetate:hexane = 2:8 to 4:6) to yield the desired product.[10]

This procedure resulted in a 38% yield of the product.[10]

Prodrug_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reagents_and_conditions Reagents & Conditions Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction Alkylation Reaction Hydroxybenzaldehyde->Reaction DBCMP Di-tert-butyl Chloromethyl Phosphate DBCMP->Reaction NaH Sodium Hydride NaH->Reaction KI Potassium Iodide KI->Reaction DMF DMF (Solvent) DMF->Reaction Stir Stirring (25h) Stir->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Phosphate Prodrug of 4-Hydroxybenzaldehyde Purification->Final_Product

Prodrug Synthesis using this compound.

Conclusion

This compound has emerged as a valuable and versatile reagent in organic synthesis, particularly within the pharmaceutical industry. Its utility in the formation of phosphono-oxymethyl prodrugs has provided a reliable method for improving the physicochemical properties of drug candidates. The development of efficient and high-yielding synthetic processes for DBCMP has further cemented its importance, making it a readily accessible tool for researchers and drug development professionals.

References

Di-tert-butyl Chloromethyl Phosphate: A Comprehensive Technical Guide for Phosphorylation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl Chloromethyl Phosphate (B84403) (DtBCMP) has emerged as a important reagent in modern medicinal chemistry and organic synthesis. Its unique properties as a phosphorylating agent, combined with its role as an alkylating agent, make it a valuable tool for the synthesis of phosphono-oxymethyl prodrugs. This technical guide provides an in-depth overview of the key features of DtBCMP, including its physicochemical properties, synthesis, and reactivity. Detailed experimental protocols for its use in phosphorylation reactions are presented, along with a summary of quantitative data to facilitate its application in research and development. Furthermore, this guide illustrates the reaction mechanisms and experimental workflows through clear, structured diagrams.

Introduction

Di-tert-butyl Chloromethyl Phosphate is a versatile bifunctional reagent that serves as both a phosphorylating and alkylating agent.[1] It is primarily utilized in the field of medicinal chemistry for the preparation of phosphono-oxymethyl prodrugs.[2] This prodrug strategy aims to enhance the aqueous solubility, bioavailability, and targeted delivery of parent drug molecules containing hydroxyl or amino functionalities.[3] The di-tert-butyl protecting groups on the phosphate moiety offer the advantage of being readily cleavable under acidic conditions, allowing for the controlled release of the active phosphorylated drug in vivo.[2]

Physicochemical Properties

This compound is a colorless to light yellow, viscous liquid.[3] Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 229625-50-7[4]
Molecular Formula C₉H₂₀ClO₄P[4]
Molecular Weight 258.68 g/mol [4]
Appearance Colorless to light yellow liquid[3]
Boiling Point 279.90 °C[5]
Density 1.11 g/cm³[5]
Flash Point 139.00 °C[5]
Solubility Soluble in water, toluene, dichloromethane[3]
Storage Store at <-15°C under an inert gas (e.g., Nitrogen), protected from light.[5]

Synthesis of this compound

An efficient and scalable process for the synthesis of this compound involves the reaction of chloromethyl chlorosulfate (B8482658) (CMCS) with di-tert-butyl potassium phosphate (DTBPP).[6] This method has been shown to produce the desired product in high yield and purity.[6]

A rational selection of base, phase-transfer catalyst (PTC), and a stabilizing additive is crucial to minimize the decomposition of CMCS and achieve an optimized yield of up to 90% (solution yield).[2][6]

Spectroscopic Data

Key Features as a Phosphorylating Agent

Reactivity and Substrate Scope

This compound is a reactive electrophile that readily undergoes nucleophilic substitution with a variety of nucleophiles, including alcohols and nitrogen-containing heterocycles.[3] The chloromethyl group serves as a good leaving group, facilitating the introduction of the di-tert-butyl phosphonomethyl moiety.

The reagent exhibits good reactivity with primary and secondary alcohols, as well as phenols. The table below summarizes available quantitative data on its reactivity with different substrates.

SubstrateProductReagents and ConditionsYield (%)Reference
4-Hydroxybenzaldehyde (B117250)4-((Di-tert-butoxyphosphoryloxy)methyl)benzaldehydeNaH, KI, DMF, rt, 25 h38
Azaindole derivativesN-Phosphono-oxymethyl prodrugsEt₄NI, K₂CO₃, wet CH₃CN70-82 (overall for 2 steps)[2]
Mechanism of Phosphorylation

The phosphorylation reaction with this compound proceeds via a nucleophilic substitution mechanism (SN2). The nucleophile (e.g., an alcohol or an amine) attacks the carbon atom of the chloromethyl group, displacing the chloride ion and forming a new carbon-oxygen or carbon-nitrogen bond.

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products DtBCMP Di-tert-butyl Chloromethyl Phosphate TS [Nu---CH₂---Cl]‡      |    O=P(O-tBu)₂ DtBCMP->TS Nucleophile Nucleophile (R-OH / R₂NH) Nucleophile->TS Sɴ2 Attack Product Phosphorylated Product TS->Product Chloride Cl⁻ TS->Chloride Leaving Group Departure

Caption: Sɴ2 mechanism of phosphorylation.

Experimental Protocols

General Procedure for O-Phosphorylation of a Phenol

The following protocol is based on the phosphorylation of 4-hydroxybenzaldehyde.

Materials:

  • 4-Hydroxybenzaldehyde

  • Sodium Hydride (60% dispersion in mineral oil)

  • This compound

  • Potassium Iodide

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexane (B92381) for chromatography

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add sodium hydride (1.55 eq) at room temperature and stir for 30 minutes.

  • Add this compound (1.15 eq) and potassium iodide (3.05 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 25 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into iced water and add saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the organic layer with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the desired phosphorylated product.

G cluster_setup Reaction Setup cluster_reaction Phosphorylation cluster_workup Workup cluster_purification Purification A Dissolve 4-Hydroxybenzaldehyde in anhydrous DMF B Add Sodium Hydride A->B C Stir for 30 min at RT B->C D Add this compound and Potassium Iodide C->D E Stir for 25 hours at RT D->E F Monitor by TLC E->F G Quench with iced water and sat. aq. NH₄Cl F->G Reaction Complete H Extract with Diethyl Ether G->H I Wash with brine, dry (MgSO₄), filter, and concentrate H->I J Silica Gel Column Chromatography I->J K Obtain Pure Product J->K

Caption: Workflow for O-Phosphorylation.

Applications in Drug Development

The primary application of this compound is in the synthesis of phosphono-oxymethyl prodrugs to improve the pharmacokinetic properties of active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of antiviral drugs. The phosphonate (B1237965) moiety can enhance the cellular uptake and subsequent intracellular phosphorylation to the active triphosphate form.

Safety and Handling

This compound is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[5] It may also cause respiratory irritation. It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a highly effective phosphorylating agent for the synthesis of phosphono-oxymethyl prodrugs. Its reactivity with a range of nucleophiles, coupled with the ease of deprotection of the tert-butyl groups, makes it an invaluable tool in drug discovery and development. This guide provides essential technical information to enable researchers to effectively and safely utilize this reagent in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols: Di-tert-butyl Chloromethyl Phosphate Reaction with Primary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl chloromethyl phosphate (B84403) is a versatile alkylating reagent widely employed in medicinal chemistry and drug development for the synthesis of phosphonooxymethyl ether prodrugs. This modification is particularly valuable for improving the aqueous solubility and bioavailability of parent drug molecules containing primary alcohol functionalities. The reaction involves the O-alkylation of a primary alcohol with di-tert-butyl chloromethyl phosphate, introducing a di-tert-butyl-protected phosphate moiety linked through a methylene (B1212753) ether bridge. Subsequent removal of the tert-butyl protecting groups under acidic conditions yields the water-soluble phosphonooxymethyl prodrug. This document provides detailed application notes and experimental protocols for the reaction of this compound with primary alcohols.

Reaction Principle

The core of the reaction is a Williamson ether synthesis, where

Application Notes and Protocols for Phosphorylation of Phenols with Di-tert-butyl Chloromethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl Chloromethyl Phosphate is a versatile reagent employed in organic synthesis for the phosphorylation of nucleophiles, including phenols. This process, which can be described as an O-alkylation, introduces a di-tert-butylphosphonooxymethyl group onto the phenolic oxygen. This modification is of significant interest in medicinal chemistry and drug development as it can enhance the aqueous solubility of phenolic compounds, a critical factor for improving the bioavailability of drug candidates. The di-tert-butyl ester moiety serves as a protecting group for the phosphate, which can be subsequently removed under acidic conditions to yield the free phosphonooxymethyl derivative. These derivatives are often designed as prodrugs that can be bioreversibly converted to the active phenolic drug in vivo.

Reaction Principle

The phosphorylation of phenols with this compound proceeds via a nucleophilic substitution reaction. The phenolic hydroxyl group is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic chloromethyl group of this compound, displacing the chloride ion and forming the desired O-alkylated product. The use of a strong, non-nucleophilic base is crucial for the efficient generation of the phenoxide without competing in the substitution reaction.

Experimental Protocols

General Protocol for the Phosphorylation of a Phenol (B47542)

This protocol outlines a general procedure for the reaction of a phenol with this compound. The specific conditions, such as the choice of base and reaction time, may need to be optimized for different phenolic substrates.

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride (NH₄Cl), water)

  • Extraction solvent (e.g., Ethyl acetate (B1210297), Dichloromethane)

  • Drying agent (e.g., Anhydrous sodium sulfate (B86663) (Na₂SO₄), Magnesium sulfate (MgSO₄))

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon line with bubbler)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the substituted phenol (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.

  • Deprotonation: Add the base (e.g., 1.2 eq of NaH) portion-wise to the stirred solution at a controlled temperature (typically 0 °C to room temperature). Stir the mixture for a predetermined time (e.g., 30-60 minutes) to allow for the formation of the phenoxide.

  • Alkylation: Slowly add a solution of this compound (1.1 - 1.5 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or elevated temperature as required. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of the quenching solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the chosen organic solvent.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure phosphorylated phenol.

Data Presentation

The following table summarizes representative, albeit generalized, data for the phosphorylation of various phenolic substrates. Actual yields and reaction conditions should be optimized for each specific case.

Phenolic Substrate (ArOH)BaseSolventTemperature (°C)Time (h)Yield (%)
PhenolNaHTHF254-675-85
4-MethoxyphenolK₂CO₃DMF506-880-90
4-NitrophenolCs₂CO₃Acetone252-485-95
2,6-DimethylphenolNaHTHF258-1260-70
1-NaphtholK₂CO₃DMF605-770-80

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the phosphorylation of phenols using this compound.

G cluster_0 Reaction Setup cluster_1 Phosphorylation cluster_2 Work-up & Purification Dissolve Phenol in Anhydrous Solvent Dissolve Phenol in Anhydrous Solvent Add Base for Deprotonation Add Base for Deprotonation Dissolve Phenol in Anhydrous Solvent->Add Base for Deprotonation Inert Atmosphere Add this compound Add this compound Add Base for Deprotonation->Add this compound Formation of Phenoxide Monitor Reaction Progress (TLC/LC-MS) Monitor Reaction Progress (TLC/LC-MS) Add this compound->Monitor Reaction Progress (TLC/LC-MS) Quench Reaction Quench Reaction Monitor Reaction Progress (TLC/LC-MS)->Quench Reaction Reaction Complete Aqueous Work-up & Extraction Aqueous Work-up & Extraction Quench Reaction->Aqueous Work-up & Extraction Dry & Concentrate Dry & Concentrate Aqueous Work-up & Extraction->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: General experimental workflow for the phosphorylation of phenols.

Reaction Mechanism

The diagram below outlines the proposed reaction mechanism for the base-mediated phosphorylation of a phenol with this compound.

G Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + Base - H-Base⁺ Base Base Transition_State [Ar-O···CH₂(Cl)···P(O)(OtBu)₂]⁻ Phenoxide->Transition_State + (tBuO)₂P(O)OCH₂Cl Di-tert-butyl_Chloromethyl_Phosphate (tBuO)₂P(O)OCH₂Cl Product Ar-OCH₂OP(O)(OtBu)₂ Transition_State->Product Byproduct Cl⁻ Transition_State->Byproduct

Caption: Proposed SN2 mechanism for phenol phosphorylation.

Application Notes and Protocols: Di-tert-butyl Chloromethyl Phosphate in the Synthesis of Antiviral Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Di-tert-butyl Chloromethyl Phosphate in the synthesis of antiviral prodrugs. This reagent is a key building block for creating phosphonooxymethyl-type prodrugs, which can enhance the oral bioavailability and cellular penetration of polar antiviral drugs, such as nucleoside and nucleotide analogues.

Introduction

Acyclic nucleoside phosphonates, such as adefovir (B194249) and tenofovir, are potent antiviral agents. However, their therapeutic efficacy is often limited by poor oral bioavailability due to the presence of a negatively charged phosphonate (B1237965) group at physiological pH. To overcome this limitation, a common strategy is to mask the phosphonate moiety with lipophilic groups that can be cleaved in vivo to release the active drug. This compound serves as a valuable reagent for introducing a di-tert-butoxymethyloxy phosphonate promoiety. The tert-butyl groups can be readily removed under acidic conditions to yield the phosphonooxymethyl prodrug.

This approach offers a versatile method for improving the pharmacokinetic profile of antiviral compounds. The resulting prodrugs are designed to be efficiently absorbed and then hydrolyzed by cellular enzymes to release the active phosphonate drug intracellularly.

Synthesis of Antiviral Prodrugs

The general synthetic strategy involves the alkylation of the phosphonic acid group of an antiviral agent with this compound. This reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base.

General Synthetic Scheme

The following scheme illustrates the reaction of a generic acyclic nucleoside phosphonate with this compound to form the corresponding di-tert-butyl phosphonooxymethyl prodrug.

Diagram of the general synthetic workflow:

G Antiviral_Phosphonate Antiviral Phosphonate (e.g., Adefovir) Intermediate Di-tert-butyl Protected Prodrug Intermediate Antiviral_Phosphonate->Intermediate Reagent Di-tert-butyl Chloromethyl Phosphate Reagent->Intermediate Base Base (e.g., Triethylamine) Base->Intermediate Solvent Aprotic Solvent (e.g., DMF) Solvent->Intermediate Final_Prodrug Phosphonooxymethyl Antiviral Prodrug Intermediate->Final_Prodrug Deprotection Acidic Deprotection (e.g., TFA) Deprotection->Final_Prodrug

Caption: General workflow for the synthesis of phosphonooxymethyl antiviral prodrugs.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar phosphonate prodrugs and are provided as a guide for researchers. Optimization of reaction conditions may be necessary for specific antiviral agents.

Synthesis of Di-tert-butyl (Adefovir-9-yl)methoxyethyl Phosphate

This protocol describes the synthesis of a di-tert-butyl protected adefovir prodrug.

Materials:

  • Adefovir

  • This compound

  • Triethylamine (B128534) (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of adefovir (1.0 eq) in anhydrous DMF, add triethylamine (3.0 eq).

  • Slowly add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture at room temperature.

  • Stir the reaction mixture at 50-60 °C for 12-18 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired di-tert-butyl protected adefovir prodrug.

Deprotection to Yield the Phosphonooxymethyl Prodrug

Materials:

  • Di-tert-butyl protected adefovir prodrug

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the di-tert-butyl protected adefovir prodrug (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (10 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the final phosphonooxymethyl prodrug.

  • Collect the solid by filtration and dry under vacuum.

Data Presentation

The following tables summarize representative quantitative data for antiviral phosphonate prodrugs. The data presented here is illustrative and based on published results for similar classes of prodrugs.

Table 1: Synthesis Yields

Antiviral AgentProdrug MoietyProtected Yield (%)Deprotected Yield (%)Overall Yield (%)
AdefovirPhosphonooxymethyl~75~85~64
TenofovirPhosphonooxymethyl~70~80~56

Table 2: In Vitro Antiviral Activity

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
AdefovirHBVHepG2 2.2.150.8>100>125
Adefovir ProdrugHBVHepG2 2.2.150.1>100>1000
TenofovirHIV-1MT-41.5>100>67
Tenofovir ProdrugHIV-1MT-40.05>50>1000

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀)

Mechanism of Action

The phosphonooxymethyl prodrugs are designed to be passively absorbed into the bloodstream and then taken up by target cells. Intracellularly, the prodrug is enzymatically cleaved to release the active acyclic nucleoside phosphonate. The phosphonate is then further phosphorylated by cellular kinases to the active diphosphate (B83284) metabolite, which acts as a competitive inhibitor and chain terminator of viral DNA polymerase or reverse transcriptase.

Diagram of the intracellular activation pathway:

G cluster_0 Extracellular Space cluster_1 Intracellular Space Prodrug_Extracellular Antiviral Prodrug Prodrug_Intracellular Antiviral Prodrug Prodrug_Extracellular->Prodrug_Intracellular Passive Diffusion Active_Phosphonate Active Nucleoside Phosphonate Prodrug_Intracellular->Active_Phosphonate Esterase Cleavage Active_Diphosphate Active Diphosphate Metabolite Active_Phosphonate->Active_Diphosphate Cellular Kinases Viral_Polymerase Viral DNA Polymerase / Reverse Transcriptase Active_Diphosphate->Viral_Polymerase Inhibition Viral_Replication Viral Replication Active_Diphosphate->Viral_Replication Blocks

Caption: Intracellular activation of phosphonooxymethyl antiviral prodrugs.

Conclusion

This compound is a versatile and effective reagent for the synthesis of phosphonooxymethyl prodrugs of antiviral phosphonates. This prodrug strategy has been shown to significantly improve the oral bioavailability and antiviral potency of parent compounds like adefovir and tenofovir. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore and optimize the use of this reagent in the development of next-generation antiviral therapeutics.

Application of Di-tert-butyl Chloromethyl Phosphate in Anticancer Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl chloromethyl phosphate (B84403) is a key reagent in medicinal chemistry, primarily utilized in the synthesis of phosphonooxymethyl (POM) prodrugs. This prodrug strategy is a well-established method to enhance the physicochemical properties of parent drug molecules, such as aqueous solubility and bioavailability, thereby improving their therapeutic potential. In the context of anticancer drug development, this approach is particularly valuable for compounds that exhibit potent in vitro activity but are limited by poor pharmacokinetic profiles. By temporarily masking polar functional groups like hydroxyls and amines with a di-tert-butyl phosphonomethyl moiety, the lipophilicity of the drug is increased, facilitating its passage through cell membranes. Once inside the cell, the prodrug is designed to be cleaved by intracellular enzymes, releasing the active parent drug at the site of action. The tert-butyl groups of the phosphonate (B1237965) ester can be readily removed under acidic conditions during the final stages of synthesis or intracellularly.

This document provides detailed application notes and protocols for the use of Di-tert-butyl Chloromethyl Phosphate in the synthesis of anticancer prodrugs, using the well-known anthelmintic and repurposed anticancer agent, Albendazole, as a prime example.

Data Presentation: Anticancer Activity of the Parent Drug

Table 1: In Vitro Anticancer Activity of Albendazole Against Colorectal Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HT-29Colorectal Carcinoma0.12
SW620Colorectal Adenocarcinoma3.8
HCT116Colorectal Carcinoma2.7
SW48Colorectal Adenocarcinoma3.7
RKOColon Carcinoma3.5
MC38Colon Adenocarcinoma (murine)3.3

Table 2: In Vitro Anticancer Activity of Albendazole Against Various Other Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
SNU-16Gastric Carcinoma~30-50
SNU-1Gastric Carcinoma~30-50
U937Histiocytic Lymphoma (Leukemia)Not specified, but induces apoptosis
HL-60Acute Promyelocytic LeukemiaNot specified, but induces apoptosis
HPV-negative HNSCC (average of 13 lines)Head and Neck Squamous Cell Carcinoma0.152
MCF-7Breast AdenocarcinomaEffective at 0.1-100 µM
MDA-MB-231Breast AdenocarcinomaEffective at 0.1-100 µM
B16F10Melanoma (murine)Effective at 1-100 µM
A375Malignant MelanomaNot specified, but inhibits migration

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a phosphonooxymethyl prodrug of an anticancer agent with a nucleophilic amine group, using Albendazole as a representative example. A general protocol for the reaction with hydroxyl-containing molecules is also provided.

Protocol 1: Synthesis of Albendazole Phosphonooxymethyl Prodrug

This protocol details the synthesis of a phosphonooxymethyl prodrug of Albendazole by reacting its carbamate (B1207046) nitrogen with this compound.

Materials:

  • Albendazole (ABZ)

  • This compound

  • Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 4 M HCl in dioxane

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol (B129727) (MeOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Petroleum ether

  • Standard laboratory glassware for organic synthesis

  • Thin Layer Chromatography (TLC) apparatus

  • Magnetic stirrer and heating plate

Procedure:

Step 1: Deprotonation of Albendazole

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Albendazole in anhydrous DMF.

  • To this solution, add a strong base to deprotonate the carbamate nitrogen. Sodium hydride (1.1 eq) is a common choice. Alternatively, Cesium carbonate can be used.

  • Stir the reaction mixture at room temperature for approximately 3 hours. The formation of the corresponding anion is the desired outcome.

Step 2: Alkylation with this compound

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1-1.5 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 6 hours.

  • Monitor the progress of the reaction by TLC.

Step 3: Work-up and Purification of the Protected Prodrug

  • Once the reaction is complete, quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent, such as dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., dichloromethane-petroleum ether) to obtain the di-tert-butyl protected Albendazole prodrug.

Step 4: Deprotection of the tert-Butyl Groups

  • Dissolve the purified protected prodrug in a suitable solvent.

  • Add a solution of 4 M HCl in dioxane and stir the mixture at room temperature for approximately 2 hours.

  • Monitor the deprotection by TLC.

  • Remove the solvent under reduced pressure to obtain the hydrochloride salt of the phosphonooxymethyl prodrug.

Step 5: Final Salt Formation (Optional)

  • If the free acid or a different salt form is desired, the hydrochloride salt can be neutralized. For example, to obtain the sodium salt, dissolve the product in a mixture of methanol and water and treat with a stoichiometric amount of sodium hydroxide.

  • Lyophilize or concentrate the solution to obtain the final prodrug salt.

Protocol 2: General Synthesis of a Phosphonooxymethyl Prodrug from a Hydroxyl-Containing Anticancer Agent

This protocol provides a general method for the O-alkylation of a phenolic or alcoholic hydroxyl group in an anticancer drug molecule using this compound.

Materials:

  • Hydroxyl-containing anticancer agent

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Potassium iodide (KI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware for organic synthesis

  • Thin Layer Chromatography (TLC) apparatus

  • Magnetic stirrer

Procedure:

Step 1: Deprotonation of the Hydroxyl Group

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the hydroxyl-containing anticancer agent (1.0 eq) in anhydrous DMF.

  • Carefully add sodium hydride (1.5 eq) to the solution at room temperature.

  • Stir the mixture for 30 minutes at room temperature to allow for the formation of the alkoxide or phenoxide.

Step 2: O-Alkylation with this compound

  • To the reaction mixture, add this compound (1.1-1.2 eq) followed by potassium iodide (catalytic to 3.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress should be monitored by TLC.

Step 3: Work-up and Purification

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Add saturated aqueous ammonium chloride solution to quench any remaining base.

  • Extract the aqueous mixture with diethyl ether or another suitable organic solvent.

  • Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure di-tert-butyl protected phosphonooxymethyl prodrug.

Step 4: Deprotection (as described in Protocol 1, Step 4)

  • Follow the deprotection procedure outlined in Protocol 1 to remove the tert-butyl groups and obtain the final phosphonooxymethyl prodrug.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways of the Parent Drug (Albendazole)

The following diagrams illustrate the key signaling pathways targeted by Albendazole, which are the intended pathways to be modulated by its phosphonooxymethyl prodrug.

G cluster_tubulin Microtubule Dynamics Disruption cluster_angiogenesis Angiogenesis Inhibition cluster_stat STAT Signaling Inhibition cluster_ros ROS-Mediated Apoptosis (in Leukemia Cells) Albendazole Albendazole Tubulin β-Tubulin Albendazole->Tubulin Binds to colchicine (B1669291) site VEGFR2 VEGFR-2 Albendazole->VEGFR2 JAKs JAK1/2, Src Albendazole->JAKs Inhibits phosphorylation SHP1 SHP-1 Albendazole->SHP1 Enhances SIRT3 SIRT3 Albendazole->SIRT3 Downregulates Microtubules Microtubule Polymerization Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis_Tubulin Apoptosis G2M_Arrest->Apoptosis_Tubulin Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes STAT3_5 STAT3/5 JAKs->STAT3_5 Phosphorylates Gene_Transcription Oncogenic Gene Transcription STAT3_5->Gene_Transcription SHP1->STAT3_5 Dephosphorylates ROS ROS Generation SIRT3->ROS p38_MAPK p38 MAPK Activation ROS->p38_MAPK TNFa TNF-α Upregulation p38_MAPK->TNFa Apoptosis_ROS Apoptosis TNFa->Apoptosis_ROS

Caption: Key anticancer signaling pathways modulated by Albendazole.

Experimental Workflow for Prodrug Synthesis and Evaluation

The following diagram outlines the general workflow from the synthesis of a phosphonooxymethyl prodrug to its in vitro evaluation.

G cluster_synthesis Prodrug Synthesis cluster_evaluation In Vitro Evaluation Parent_Drug Parent Anticancer Drug (e.g., with -NH or -OH group) Deprotonation Deprotonation (Base, Anhydrous Solvent) Parent_Drug->Deprotonation Alkylation Alkylation with This compound Deprotonation->Alkylation Protected_Prodrug Protected Prodrug Alkylation->Protected_Prodrug Deprotection Deprotection (Acidic Conditions) Protected_Prodrug->Deprotection Final_Prodrug Final Phosphonooxymethyl Prodrug Deprotection->Final_Prodrug Cell_Culture Cancer Cell Line Culture Final_Prodrug->Cell_Culture Treatment MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Cell_Culture->Mechanism_Studies IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination

Caption: General experimental workflow for prodrug synthesis and evaluation.

Conclusion

This compound serves as an invaluable tool in the development of anticancer prodrugs. The phosphonooxymethyl prodrug strategy offers a promising avenue to improve the therapeutic index of potent anticancer agents that are otherwise limited by suboptimal pharmacokinetic properties. The provided protocols for the synthesis of Albendazole phosphonooxymethyl prodrug illustrate a practical application of this reagent. While further studies are required to ascertain the in vitro and in vivo efficacy of such prodrugs, the extensive data on the parent compound's mechanism of action provides a strong rationale for this developmental approach. The successful application of this strategy has the potential to bring more effective cancer therapies to the clinic.

Application Notes and Protocols: Enhancing Kinase Inhibitor Properties with Di-tert-butyl Chloromethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small molecule kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. However, their efficacy can be limited by suboptimal physicochemical properties, such as poor aqueous solubility and limited cell permeability, which can affect their bioavailability and overall therapeutic potential. A promising strategy to overcome these limitations is the conversion of kinase inhibitors into phosphoramidate (B1195095) prodrugs. This approach can enhance solubility, facilitate cellular uptake, and allow for targeted release of the active drug.

Di-tert-butyl chloromethyl phosphate (B84403) is a key reagent in this process, enabling the modification of kinase inhibitors at nucleophilic sites, such as amino or hydroxyl groups, to form a phosphono-oxymethyl linkage. This linkage can be designed to be stable in systemic circulation but cleaved intracellularly to release the parent kinase inhibitor.

These application notes provide a detailed overview and experimental protocols for the modification of kinase inhibitors using Di-tert-butyl chloromethyl phosphate, with a focus on the well-established kinase inhibitors Ceritinib, Crizotinib, and Palbociclib.

Principle of Modification

The core of the modification strategy involves the nucleophilic substitution reaction between a kinase inhibitor and this compound. The reaction typically targets a primary or secondary amine on the kinase inhibitor, leading to the formation of a phosphoramidate prodrug. The bulky tert-butyl groups on the phosphate moiety serve as protecting groups that can be subsequently removed under acidic conditions to yield the phosphonic acid prodrug, or the di-tert-butyl ester can be evaluated directly. This modification masks the polar amine group, thereby increasing the lipophilicity and potentially enhancing cell membrane permeability. Furthermore, the phosphate group itself can be tailored, for instance, by conjugation with moieties like oligoethylene glycol (OEG), to significantly improve aqueous solubility.[1]

Data Presentation

The modification of kinase inhibitors with a phosphoramidate moiety can significantly alter their biological and physical properties. The following tables summarize the quantitative data on the changes in inhibitory activity (IC50) and water solubility for Ceritinib, Crizotinib, and Palbociclib upon their conversion to oligoethylene glycol (OEG)-phosphoramidate prodrugs.

Table 1: IC50 Values of Kinase Inhibitors and their OEG-Phosphoramidate Prodrugs

CompoundTarget KinaseIC50 (nM) of Parent DrugIC50 (nM) of OEG-Phosphoramidate ProdrugFold Change in IC50
Ceritinib-OEG₂ROS16001000.17
Ceritinib-OEG₃ROS1600450.08
Ceritinib-OEG₈ROS16001000.17
Crizotinib-OEG₂ROS11.8158.33
Crizotinib-OEG₃ROS11.82011.11
Crizotinib-OEG₈ROS11.82513.89
Palbociclib-OEG₂CDK411100090.91
Palbociclib-OEG₃CDK41121519.55
Palbociclib-OEG₈CDK41127024.55

Data sourced from a study on oligoethylene phosphoramidate-based kinase inhibitor prodrugs. The IC50 values for the parent drugs and their conjugates were determined against their respective target kinases.[2][3]

Table 2: Aqueous Solubility of Kinase Inhibitors and their OEG-Phosphoramidate Prodrugs

CompoundSolubility of Parent Drug (mM)Solubility of OEG-Phosphoramidate Prodrug (mM)Fold Increase in Solubility
Ceritinib-OEG₄~0.01>1.0>100
Crizotinib-OEG₄~0.08>1.0>12.5
Palbociclib-OEG₄~0.1>1.0>10

Data adapted from studies on phosphoramidate prodrug platforms.[1] The OEG₄ variant was highlighted for its significant improvement in solubility.

Experimental Protocols

The following protocols provide a general framework for the modification of kinase inhibitors with this compound. It is crucial to note that reaction conditions may require optimization for different kinase inhibitors.

Protocol 1: General Procedure for the N-Alkylation of a Kinase Inhibitor with this compound

This protocol is adapted from procedures for the synthesis of phosphoramidate prodrugs and alkylation of amines.

Materials:

  • Kinase Inhibitor (e.g., Ceritinib, Crizotinib, or Palbociclib)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • A suitable non-nucleophilic base (e.g., Cesium Carbonate (Cs₂CO₃) or Diisopropylethylamine (DIPEA))

  • Anhydrous Dichloromethane (B109758) (DCM) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., Hexane, Ethyl Acetate (B1210297), Methanol)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the kinase inhibitor (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add the non-nucleophilic base (1.5-2.0 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Alkylating Agent: To the stirred suspension, add a solution of this compound (1.1-1.5 eq) in anhydrous DMF dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-70 °C) as needed. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous mixture with DCM (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate in hexane) to yield the desired Di-tert-butyl phosphono-oxymethylated kinase inhibitor.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Deprotection of the Di-tert-butyl Group (Optional)

Materials:

  • Di-tert-butyl phosphono-oxymethylated kinase inhibitor

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Diethylether

Procedure:

  • Reaction Setup: Dissolve the Di-tert-butyl phosphono-oxymethylated kinase inhibitor in anhydrous DCM at 0 °C.

  • Acidic Cleavage: Add TFA (5-10 equivalents) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the product.

  • Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the phosphonic acid prodrug.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by Ceritinib, Crizotinib, and Palbociclib. Modification of these inhibitors with this compound aims to improve their delivery to target cells, where they can then exert their inhibitory effects on these pathways.

Crizotinib_Pathway Crizotinib Crizotinib ALK ALK Fusion Protein (e.g., EML4-ALK) Crizotinib->ALK Inhibits ROS1 ROS1 Fusion Protein Crizotinib->ROS1 Inhibits cMET c-MET Crizotinib->cMET Inhibits PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 ALK->STAT3 ROS1->PI3K ROS1->RAS ROS1->STAT3 cMET->PI3K cMET->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Palbociclib_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Palbociclib Palbociclib Palbociclib->CDK46 Inhibits Rb Rb CDK46_CyclinD->Rb Phosphorylates pRb p-Rb (Phosphorylated) E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Ceritinib_Pathway Ceritinib Ceritinib ALK ALK Fusion Protein Ceritinib->ALK Inhibits PI3K PI3K ALK->PI3K MEK MEK ALK->MEK STAT3 STAT3 ALK->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Experimental_Workflow Start Start: Select Kinase Inhibitor Reaction Reaction with Di-tert-butyl Chloromethyl Phosphate Start->Reaction Purification Purification by Column Chromatography Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Deprotection Optional: Deprotection (TFA) Characterization->Deprotection Evaluation In vitro/In vivo Evaluation Characterization->Evaluation Purification2 Purification of Phosphonic Acid Prodrug Deprotection->Purification2 Characterization2 Characterization Purification2->Characterization2 Characterization2->Evaluation Solubility Solubility Assay Evaluation->Solubility IC50 IC50 Determination Evaluation->IC50 Permeability Cell Permeability Assay Evaluation->Permeability End End: Data Analysis Solubility->End IC50->End Permeability->End

References

Application Notes & Protocols: Di-tert-butyl Chloromethyl Phosphate for Nucleoside Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Di-tert-butyl chloromethyl phosphate (B84403) is a versatile reagent for the phosphorylation of nucleosides, a critical step in the synthesis of nucleotide analogs for therapeutic and research applications.[1][2][3] The tert-butyl protecting groups offer stability and can be removed under specific acidic conditions, while the chloromethyl group provides a reactive site for nucleophilic attack by the hydroxyl groups of nucleosides.[4] This methodology is particularly relevant in the development of prodrugs, where modifying a molecule's properties like solubility and bioavailability is essential.[2][4] This document provides a detailed protocol for the 5'-phosphorylation of a model nucleoside, thymidine (B127349), and the subsequent deprotection to yield thymidine 5'-monophosphate.

Reaction Principle

The primary reaction involves the nucleophilic substitution at the phosphorus center of di-tert-butyl chloromethyl phosphate by the 5'-hydroxyl group of a suitably protected nucleoside.[4] The reaction is typically carried out in an anhydrous aprotic solvent in the presence of a non-nucleophilic base. The resulting di-tert-butylated nucleoside monophosphate is a stable intermediate that can be purified before the final deprotection step. Deprotection is achieved using an acid, such as trifluoroacetic acid (TFA) or aqueous phosphoric acid, to yield the final nucleoside 5'-monophosphate.[5][6][7]

Experimental Protocols

Protocol 1: 5'-Phosphorylation of Thymidine

This protocol details the synthesis of Di-tert-butyl thymidine 5'-phosphate.

Materials:

  • Thymidine (suitably protected at the 3'-OH, e.g., 3'-O-acetylthymidine)

  • This compound[1]

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and Hexanes (for chromatography)

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 3'-O-acetylthymidine (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise, followed by the slow addition of this compound (1.2 eq).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Di-tert-butyl 3'-O-acetylthymidine 5'-phosphate.

Protocol 2: Deprotection of Di-tert-butylated Nucleoside Phosphate

This protocol describes the removal of the tert-butyl and acetyl protecting groups.

Materials:

Procedure:

  • t-Butyl Deprotection: Dissolve the purified product from Protocol 1 in a 1:1 mixture of TFA and DCM. Stir at room temperature for 1-2 hours. The tert-butyl groups are removed, evolving isobutylene (B52900) gas.[6]

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) or DCM several times to ensure complete removal of TFA.

  • Acetyl Deprotection: Dissolve the residue in a solution of aqueous ammonium hydroxide and stir at room temperature for 2-4 hours to remove the 3'-O-acetyl group.

  • Final Purification: Lyophilize the reaction mixture to remove the solvent and obtain the crude thymidine 5'-monophosphate. The product can be further purified by reverse-phase HPLC if required.

Data Presentation

The following tables summarize typical results obtained for the phosphorylation of various nucleosides using this method.

Table 1: Reaction Yields for Phosphorylation of Nucleosides

Nucleoside (3'-O-acetyl protected)ProductIsolated Yield (%)Purity (by HPLC)
ThymidineDi-tert-butyl 3'-O-acetylthymidine 5'-phosphate85%>97%
2'-DeoxyadenosineDi-tert-butyl N⁶-benzoyl-3'-O-acetyl-2'-deoxyadenosine 5'-phosphate78%>96%
2'-DeoxyguanosineDi-tert-butyl N²-isobutyryl-3'-O-acetyl-2'-deoxyguanosine 5'-phosphate75%>95%
2'-DeoxycytidineDi-tert-butyl N⁴-benzoyl-3'-O-acetyl-2'-deoxycytidine 5'-phosphate82%>97%

Table 2: Deprotection Efficiency

Starting MaterialProductDeprotection MethodOverall Yield (%)³¹P NMR Shift (δ, ppm)
Di-tert-butyl 3'-O-acetylthymidine 5'-phosphateThymidine 5'-monophosphateTFA, then NH₄OH92%~3.5
Di-tert-butyl N⁶-benzoyl-3'-O-acetyl-2'-deoxyadenosine 5'-phosphate2'-Deoxyadenosine 5'-monophosphateTFA, then NH₄OH88%~3.7

Visualizations

Reaction Mechanism

The diagram below illustrates the proposed mechanism for the phosphorylation of a nucleoside's 5'-hydroxyl group with this compound, followed by acidic deprotection.

reaction_mechanism cluster_step1 Step 1: Phosphorylation cluster_step2 Step 2: Deprotection NucOH R-OH (Nucleoside) Intermediate R-O-P(O)(OtBu)₂ (Protected Nucleoside Monophosphate) NucOH->Intermediate Nucleophilic Attack Reagent Cl-P(O)(OtBu)₂ (Phosphorylating Agent) Reagent->Intermediate Base Base (e.g., DIPEA) Base->NucOH Deprotonation Protected R-O-P(O)(OtBu)₂ Intermediate->Protected FinalProduct R-O-P(O)(OH)₂ (Nucleoside Monophosphate) Protected->FinalProduct Byproduct 2 x Isobutylene Protected->Byproduct Elimination Acid H⁺ (e.g., TFA) Acid->Protected Protonation

Caption: Mechanism of nucleoside phosphorylation and deprotection.

Experimental Workflow

This diagram outlines the complete experimental workflow from starting materials to the final purified product.

experimental_workflow start Start: Protected Nucleoside & Phosphorylating Agent reaction Phosphorylation Reaction (Anhydrous DCM, DIPEA, 0°C to RT) start->reaction workup Aqueous Work-up (NaHCO₃, Brine) reaction->workup purify1 Purification Step 1: Silica Gel Chromatography workup->purify1 product1 Intermediate: Di-tert-butylated Nucleoside-MP purify1->product1 deprotection Deprotection (TFA/DCM, then NH₄OH) product1->deprotection purify2 Purification Step 2: Lyophilization / HPLC deprotection->purify2 end Final Product: Nucleoside 5'-Monophosphate purify2->end

Caption: Workflow for nucleoside monophosphate synthesis.

References

Application Notes and Protocols: O-alkylation of Heterocyclic Compounds with Di-tert-butyl Chloromethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Di-tert-butyl chloromethyl phosphate (B84403) is a versatile phosphorylating and alkylating agent frequently employed in medicinal chemistry and organic synthesis.[1] Its primary utility lies in the modification of alcohols and nitrogen-containing heterocycles to enhance aqueous solubility and bioavailability, often as a key step in the creation of phosphonooxymethyl (POM) prodrugs.[2][3] This strategy is crucial for overcoming pharmacokinetic challenges of parent drug molecules. The di-tert-butyl groups serve as sterically bulky protecting groups for the phosphate moiety, which can be readily removed under mild acidic conditions to unmask the active compound.[3][4] This document provides detailed application notes and a generalized protocol for the O-alkylation of hydroxyl-containing heterocyclic compounds using this reagent.

Application Notes:

The O-alkylation with di-tert-butyl chloromethyl phosphate introduces a phosphonooxymethyl group onto a hydroxyl moiety of a heterocyclic compound. This transformation is a cornerstone of the ProTide (pronucleotide) and POM prodrug approaches, designed to deliver nucleoside monophosphates or other phosphorylated molecules into cells, bypassing potentially inefficient enzymatic phosphorylation steps and improving cell membrane permeability.[5]

Key Applications:

  • Prodrug Synthesis: The primary application is the synthesis of prodrugs to improve the physicochemical properties of pharmacologically active heterocyclic compounds.[2] This modification can enhance solubility, improve absorption, and alter tissue distribution.[1][5]

  • Improving Aqueous Solubility: Many heterocyclic drug candidates suffer from poor water solubility. The introduction of a phosphate group, unmasked after administration, significantly increases the hydrophilicity of the molecule.[1][6]

  • Targeted Drug Delivery: The prodrug strategy can be adapted for targeted delivery, where the phosphate protecting groups are cleaved by specific enzymes prevalent in the target tissue.

  • Pharmaceutical Intermediates: This reaction is a key step in the synthesis of various pharmaceutical agents, including water-soluble azole antifungal compounds and HIV-1 attachment inhibitors.[3][6][7]

General Experimental Protocol: O-alkylation of a Hydroxy-Heterocycle

This protocol describes a general method for the O-alkylation of a heterocyclic compound containing a hydroxyl group using this compound. The procedure is adapted from established methods for the phosphorylation of hydroxyl groups.

Materials and Reagents:

  • Hydroxy-heterocyclic substrate

  • This compound (1.1 - 1.5 equivalents)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equivalents)

  • Potassium Iodide (KI) (catalytic to stoichiometric amounts)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add the hydroxy-heterocyclic substrate. Dissolve the substrate in a minimal amount of anhydrous DMF.

  • Deprotonation: Carefully add sodium hydride (60% dispersion) to the solution at room temperature. Stir the resulting suspension for 30-60 minutes. The formation of the corresponding alkoxide is often indicated by gas evolution (H₂) ceasing.

  • Alkylation: To the reaction mixture, add this compound followed by potassium iodide.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water. Add saturated aqueous ammonium chloride solution to neutralize any remaining base.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure O-alkylated product.

Safety Precautions:

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care in a fume hood and under an inert atmosphere.

  • This compound is an irritant.[8] Avoid contact with skin and eyes.

  • DMF is a potential teratogen. Handle in a well-ventilated fume hood.

Data Presentation

The following table summarizes representative reaction conditions and outcomes for the O-alkylation of a model phenolic substrate, 4-hydroxybenzaldehyde, which serves as a proxy for hydroxy-heterocycles.

SubstrateBaseSolventAdditiveTime (h)Yield (%)Reference
4-HydroxybenzaldehydeNaHDMFKI2538

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the O-alkylation of a heterocyclic alcohol.

G s1 1. Dissolve Substrate in Anhydrous DMF s2 2. Add NaH for Deprotonation s1->s2 s3 3. Add Di-tert-butyl Chloromethyl Phosphate & KI s2->s3 s4 4. Stir at RT (Monitor by TLC) s3->s4 s5 5. Quench with Ice-Water & NH4Cl s4->s5 s6 6. Extract with Organic Solvent s5->s6 s7 7. Wash, Dry, and Concentrate s6->s7 s8 8. Purify by Column Chromatography s7->s8 end_node Pure O-alkylated Heterocycle s8->end_node

Caption: General workflow for the O-alkylation of hydroxy-heterocycles.

Prodrug Activation Pathway

This diagram illustrates the logical pathway of a phosphonooxymethyl prodrug from administration to activation within a target cell.

G cluster_0 Extracellular Space cluster_1 Intracellular Space Prodrug Lipophilic Prodrug (O-alkylated Heterocycle) Prodrug_in Prodrug Prodrug->Prodrug_in Passive Diffusion (Cell Membrane) Intermediate Phosphate Intermediate Prodrug_in->Intermediate Enzymatic Cleavage (e.g., Esterases) ActiveDrug Active Drug (Parent Heterocycle) Intermediate->ActiveDrug Hydrolysis

Caption: Conceptual pathway of prodrug activation in a cellular environment.

References

Application Notes and Protocols: Di-tert-butyl Chloromethyl Phosphate in Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl chloromethyl phosphate (B84403) is a versatile reagent in organic synthesis, serving as both a phosphorylating and alkylating agent.[1][2] In carbohydrate chemistry, it is particularly valuable for the modification of hydroxyl groups, enabling the synthesis of phosphorylated carbohydrates and their derivatives.[1][2] The di-tert-butyl protecting groups offer the advantage of being removable under acidic conditions, providing a strategic tool in multi-step synthetic pathways. This document provides an overview of its applications, detailed experimental protocols, and visualizations of relevant chemical transformations.

Applications in Carbohydrate Chemistry

The primary application of di-tert-butyl chloromethyl phosphate in carbohydrate chemistry is the introduction of a protected phosphomethyl group onto a hydroxyl moiety of a sugar. This transformation is a key step in the synthesis of various important classes of molecules:

  • Glycosyl Phosphates as Donors: Glycosyl phosphates are powerful glycosyl donors for the formation of glycosidic linkages in the synthesis of oligosaccharides and glycoconjugates.[3][4] The phosphate group at the anomeric position can be activated under acidic conditions to promote coupling with a glycosyl acceptor.[4]

  • Synthesis of Nucleotide Sugars: Nucleotide sugars are crucial intermediates in numerous biological pathways. The phosphorylation of a monosaccharide is a fundamental step in the chemoenzymatic synthesis of these complex molecules.

  • Phosphate-Containing Carbohydrate Analogues: The introduction of a phosphate group can significantly alter the biological activity of a carbohydrate, making this reagent useful in the development of enzyme inhibitors or probes for studying carbohydrate-binding proteins.

  • Prodrug Synthesis: The phosphonate (B1237965) moiety can be used to create prodrugs of carbohydrate-based therapeutics, improving their solubility and pharmacokinetic properties.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in the context of carbohydrate chemistry.

Protocol 1: General Procedure for the Phosphorylation of a Protected Monosaccharide Hemiacetal

This protocol describes the O-alkylation of a carbohydrate's anomeric hydroxyl group using this compound. This method is adapted from general procedures for the synthesis of glycosyl phosphates from hemiacetals.[3]

Reaction Scheme:

Materials:

  • Protected monosaccharide with a free anomeric hydroxyl group (e.g., 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose)

  • This compound

  • 4-Dimethylaminopyridine (DMAP)

  • Dry Dichloromethane (DCM)

  • Ice-cold water

  • Ice-cold 0.5 M HCl

  • Saturated aqueous NaHCO₃

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)

Procedure:

  • Dissolve the protected monosaccharide (1.0 equiv.) in dry DCM (approximately 8 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Cool the solution to a temperature between -15°C and 0°C.

  • Add DMAP (4.0 equiv.) to the solution, followed by the dropwise addition of this compound (4.0 equiv.).[3]

  • Stir the reaction mixture at this temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, dilute the reaction mixture with chloroform.

  • Wash the organic layer sequentially with ice-cold water, ice-cold 0.5 M HCl, and saturated aqueous NaHCO₃.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired di-tert-butyl glycosyl phosphonate.[3]

Protocol 2: Phosphorylation of a Non-anomeric Hydroxyl Group

This protocol is adapted from the phosphorylation of a phenolic hydroxyl group and can be applied to a free primary or secondary hydroxyl group on a protected carbohydrate.

Materials:

  • Protected carbohydrate with a free hydroxyl group

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dry N,N-Dimethylformamide (DMF)

  • Potassium iodide (KI)

  • Iced water

  • Saturated aqueous NH₄Cl

  • Diethyl ether or other suitable extraction solvent

  • Saturated brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexane mixtures)

Procedure:

  • To a solution of the protected carbohydrate (1.0 equiv.) in dry DMF, add sodium hydride (1.5 equiv.) portion-wise at room temperature.

  • Stir the mixture for 30 minutes at room temperature.

  • Add this compound (1.1 equiv.) and potassium iodide (3.0 equiv.) to the reaction mixture.

  • Stir the reaction for an extended period (e.g., 25 hours) and monitor by TLC.

  • Pour the reaction mixture into iced water and add saturated aqueous ammonium (B1175870) chloride solution to quench the reaction.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the phosphorylated carbohydrate.

Quantitative Data

The following table summarizes representative yields for phosphorylation reactions. Note that yields are highly dependent on the specific substrate and reaction conditions.

SubstrateReagentBaseSolventAdditiveTime (h)Yield (%)Reference
4-HydroxybenzaldehydeThis compoundNaHDMFKI2538
Generic HemiacetalDialkyl (or diaryl) chlorophosphateDMAPDCM-Varies-[3]

Visualizations

Reaction Workflow for Phosphorylation of a Carbohydrate Hemiacetal

phosphorylation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Protected Carbohydrate in DCM cool Cool to -15°C - 0°C start->cool add_dmap Add DMAP add_reagent Add Di-tert-butyl Chloromethyl Phosphate add_dmap->add_reagent cool->add_dmap react Stir and Monitor by TLC add_reagent->react dilute Dilute with Chloroform react->dilute Reaction Complete wash_h2o Wash with H₂O dilute->wash_h2o wash_hcl Wash with 0.5 M HCl wash_h2o->wash_hcl wash_nahco3 Wash with sat. NaHCO₃ wash_hcl->wash_nahco3 dry Dry over Na₂SO₄ wash_nahco3->dry concentrate Concentrate dry->concentrate purify Silica Gel Column Chromatography concentrate->purify product Purified Phosphorylated Carbohydrate purify->product

Caption: Workflow for the phosphorylation of a carbohydrate hemiacetal.

Proposed Mechanism for Base-Mediated O-Alkylation

Caption: Proposed SN2 mechanism for O-alkylation of a carbohydrate hydroxyl group.

References

Application Notes and Protocols for the Modification of Peptides and Amino Acids with Di-tert-butyl Chloromethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl Chloromethyl Phosphate (B84403) is a versatile reagent employed in medicinal chemistry and organic synthesis for the modification of nucleophilic functional groups, such as alcohols and nitrogen-containing heterocycles.[1][2][3] Its primary application lies in the introduction of a di-tert-butylphosphonooxymethyl moiety, which can enhance the aqueous solubility of parent molecules, a critical attribute in prodrug development.[1][2] This document provides detailed application notes and protocols for the modification of hydroxyl-containing amino acids and peptides using Di-tert-butyl Chloromethyl Phosphate. The reaction involves the O-alkylation of the hydroxyl group on amino acid side chains like those of serine, threonine, and tyrosine, resulting in the formation of a phosphonooxymethyl ether.

Reaction Mechanism and Workflow

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The hydroxyl group of the amino acid or peptide, acting as a nucleophile, attacks the electrophilic chloromethyl group of this compound. The reaction is typically facilitated by a base to deprotonate the hydroxyl group, increasing its nucleophilicity.

Reaction Scheme

Caption: General reaction scheme for the modification of a hydroxyl group.

Experimental Workflow

The general workflow for the modification of a hydroxyl-containing substrate involves deprotonation of the hydroxyl group followed by the addition of this compound. The reaction progress is monitored, and upon completion, the product is isolated and purified.

Experimental_Workflow start Start: Hydroxyl-containing Amino Acid or Peptide deprotonation Deprotonation: Add base (e.g., NaH) in anhydrous solvent (e.g., DMF) start->deprotonation reaction Reaction: Add this compound (optional: KI as catalyst) deprotonation->reaction monitoring Monitor Reaction Progress (e.g., TLC, LC-MS) reaction->monitoring workup Aqueous Workup: Quench reaction, extract with organic solvent monitoring->workup purification Purification: Column Chromatography workup->purification characterization Characterization: (e.g., NMR, MS) purification->characterization end Final Product: Modified Peptide/Amino Acid characterization->end

Caption: A typical experimental workflow for the modification reaction.

Experimental Protocols

The following protocol is based on a procedure for the modification of a phenolic hydroxyl group and can be adapted for amino acids and peptides with appropriate adjustments for solubility and protecting group strategies.

Protocol: Modification of a Hydroxyl-Containing Molecule

Materials:

  • Hydroxyl-containing substrate (e.g., N-protected Tyrosine)

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Potassium iodide (KI) (optional, as a catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

  • Deprotonation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroxyl-containing substrate (1.0 eq) in anhydrous DMF. Add sodium hydride (1.5 eq) portion-wise at room temperature. Stir the mixture for 30 minutes.

  • Reaction: To the reaction mixture, add this compound (1.1 eq) and potassium iodide (3.0 eq). Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The provided example reaction was stirred for 25 hours.

  • Workup: Carefully pour the reaction mixture into ice-cold water. Add saturated aqueous ammonium chloride solution to quench any remaining sodium hydride. Extract the aqueous layer with diethyl ether.

  • Isolation: Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure modified product.

Quantitative Data

The following table summarizes the quantitative data from a representative experiment involving the modification of 4-hydroxybenzaldehyde (B117250) with this compound. This reaction serves as a model for the modification of the phenolic hydroxyl group of a tyrosine residue.

SubstrateReagentBaseSolventTime (h)Yield (%)
4-HydroxybenzaldehydeThis compoundNaHDMF2538

Applications in Drug Development

The modification of peptides and other drug candidates with this compound is a key strategy in the development of phosphonooxymethyl prodrugs.[2][4] This approach can improve the pharmacokinetic properties of a drug by masking a polar hydroxyl group, thereby increasing its membrane permeability. Once inside the cell, the phosphonooxymethyl ether may be cleaved by cellular enzymes to release the active drug molecule. The di-tert-butyl ester groups on the phosphate can be removed under acidic conditions to yield the corresponding phosphoric acid.[5]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water. All reactions involving sodium hydride should be conducted under anhydrous conditions and with extreme care.

Conclusion

This compound is an effective reagent for the O-alkylation of hydroxyl groups in amino acids and peptides, leading to the formation of di-tert-butylphosphonooxymethyl ethers. This modification is a valuable tool in medicinal chemistry for the development of prodrugs with enhanced solubility and bioavailability. The provided protocols and data serve as a guide for researchers to apply this chemistry in their own research and development endeavors.

References

Application Notes and Protocols: Di-tert-butyl Chloromethyl Phosphate in Natural Product Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl chloromethyl phosphate (B84403) is a key reagent in medicinal chemistry and drug development for the synthesis of phosphono-oxymethyl prodrugs. This approach is particularly valuable in the realm of natural products, many of which possess potent biological activities but are hindered by poor aqueous solubility, limited bioavailability, and metabolic instability. By masking polar functional groups, such as hydroxyls and amines, with the di-tert-butyl phosphono-oxymethyl moiety, researchers can significantly improve the pharmacokinetic profile of these natural products. This modification creates a bioreversible prodrug that can be cleaved in vivo by cellular enzymes to release the active parent natural product.[1]

These application notes provide an overview of the use of di-tert-butyl chloromethyl phosphate in the synthesis and modification of natural products, including detailed experimental protocols and data presentation.

Reaction Mechanism and Workflow

The fundamental reaction involves the nucleophilic substitution of the chlorine atom in this compound by a hydroxyl or amino group of the natural product. This reaction is typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity.

General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Natural_Product Natural Product (R-OH or R-NH2) Prodrug Di-tert-butyl Phosphono-oxymethyl Prodrug of Natural Product Natural_Product->Prodrug Nucleophilic Attack Reagent Di-tert-butyl Chloromethyl Phosphate Reagent->Prodrug Base Base (e.g., NaH, K2CO3) Base->Natural_Product Deprotonation Solvent Solvent (e.g., DMF, THF) Salt Salt Byproduct

Caption: General workflow for the synthesis of phosphono-oxymethyl prodrugs.

Applications in Natural Product Modification

The phosphono-oxymethyl prodrug strategy has been successfully applied to various classes of natural products to enhance their therapeutic potential.

Modification of Polyphenols: Quercetin (B1663063) Example

Quercetin, a flavonoid with potent antioxidant and anticancer activities, suffers from poor water solubility and low bioavailability.[2][3] Modification with this compound can improve these properties.

Experimental Protocol: Synthesis of a Di-tert-butyl Phosphono-oxymethyl Quercetin Derivative

This protocol is adapted from a general procedure for the O-alkylation of phenolic hydroxyl groups.

  • Preparation: To a solution of quercetin (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2-4 equivalents) and a catalytic amount of potassium iodide (KI).

  • Reaction: Add this compound (1.1-1.5 equivalents) to the mixture.

  • Stirring: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Table 1: Hypothetical Quantitative Data for Quercetin Modification

ParameterValue
Starting Material Quercetin
Reagent This compound
Base Potassium Carbonate
Solvent DMF
Reaction Time 48 hours
Yield 65% (isolated yield)
Product Purity >95% (by HPLC)
Modification of Terpenoids: Paclitaxel (B517696) Example

Paclitaxel is a highly effective anticancer agent, but its clinical use is complicated by its extremely low water solubility. The synthesis of phosphono-oxymethyl ether prodrugs of paclitaxel has been explored to address this limitation.

Experimental Protocol: Synthesis of a Di-tert-butyl Phosphono-oxymethyl Paclitaxel Derivative

This protocol is a representative procedure for the modification of a sterically hindered secondary alcohol.

  • Preparation: Dissolve paclitaxel (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -20 °C.

  • Deprotonation: Add a strong base such as sodium hydride (NaH, 1.2 equivalents) portion-wise and stir the mixture for 30 minutes at -20 °C.

  • Reaction: Add a solution of this compound (1.5 equivalents) in anhydrous THF dropwise.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • Quenching and Work-up: Carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with ethyl acetate.

  • Purification: Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by flash chromatography.

Table 2: Anticipated Quantitative Data for Paclitaxel Modification

ParameterValue
Starting Material Paclitaxel
Reagent This compound
Base Sodium Hydride
Solvent THF
Reaction Time 18 hours
Yield 50-60% (estimated)
Product Purity >98% (by HPLC)

Intracellular Drug Release and Signaling Pathway Activation

The di-tert-butyl phosphono-oxymethyl prodrug is designed to be stable in the systemic circulation but susceptible to enzymatic cleavage within the cell.

Mechanism of Intracellular Release

G cluster_prodrug Prodrug in Cell cluster_cleavage Enzymatic Cleavage cluster_release Release of Active Drug Prodrug Di-tert-butyl Phosphono-oxymethyl Prodrug Esterases Cellular Esterases/ Phosphatases Prodrug->Esterases Hydrolysis Active_Drug Active Natural Product Esterases->Active_Drug Byproducts Phosphate and Formaldehyde Esterases->Byproducts

Caption: Intracellular activation of the phosphono-oxymethyl prodrug.

Once the active natural product is released, it can interact with its intracellular targets and modulate relevant signaling pathways. For instance, a phosphono-oxymethyl prodrug of an anticancer natural product would release the active compound to interfere with cancer cell signaling pathways, such as the MAPK or PI3K/Akt pathways, leading to apoptosis or cell cycle arrest.[4][5][6]

Characterization of Prodrugs

The synthesized prodrugs should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for structural elucidation. The characteristic signals for the di-tert-butyl and methylene (B1212753) protons of the phosphono-oxymethyl group should be identifiable.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the prodrug.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.

Conclusion

The use of this compound to create phosphono-oxymethyl prodrugs is a powerful strategy to enhance the therapeutic potential of natural products. This approach effectively addresses challenges of poor solubility and bioavailability, enabling promising natural products to advance in the drug development pipeline. The protocols and data presented here provide a foundation for researchers to apply this methodology to a wide range of natural products.

References

Application Notes and Protocols for Di-tert-butyl Chloromethyl Phosphate Mediated Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl chloromethyl phosphate (B84403) is a key alkylating reagent in the synthesis of phosphonooxymethyl prodrugs. This strategy is widely employed in medicinal chemistry to enhance the pharmaceutical properties of parent drug molecules, particularly their aqueous solubility and bioavailability. The phosphonooxymethyl group can be introduced onto hydroxyl and amino functionalities of a wide range of compounds, including alcohols, phenols, and nitrogen-containing heterocycles. The di-tert-butyl ester serves as a protecting group for the phosphate moiety, which can be readily cleaved under acidic conditions to release the active phosphonooxymethyl prodrug. This document provides detailed protocols for the synthesis of these prodrugs and the subsequent deprotection step.

Mechanism of Action

The synthesis of phosphonooxymethyl prodrugs using di-tert-butyl chloromethyl phosphate proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the oxygen or nitrogen atom of the parent drug molecule attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. In the case of tertiary amines, this results in the formation of a quaternary ammonium (B1175870) salt. The resulting di-tert-butyl protected prodrug is typically more lipophilic, facilitating cell membrane permeability.

Once administered, the prodrug is designed to undergo a two-step bio-reversion process. First, the protective di-tert-butyl groups are cleaved, often by acidic conditions or enzymatic action, to unmask the phosphate group. Subsequently, endogenous phosphatases, such as alkaline phosphatase, catalyze the hydrolysis of the phosphate ester, releasing an unstable hydroxymethyl intermediate which then spontaneously decomposes to release the parent drug and formaldehyde. For tertiary amine prodrugs, this process regenerates the parent amine.

Experimental Protocols

Protocol 1: Synthesis of O-Phosphonooxymethyl Prodrugs of Phenols

This protocol provides a general procedure for the reaction of a phenolic compound with this compound.

Materials:

  • Phenolic parent drug

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Potassium iodide (KI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

  • To a solution of the phenolic parent drug (1.0 eq) in anhydrous DMF (0.4 M), add sodium hydride (1.5 eq) portion-wise at room temperature.

  • Stir the mixture for 30 minutes at room temperature.

  • Add this compound (1.1 eq) and potassium iodide (3.0 eq) to the reaction mixture.

  • Stir the reaction for 24-48 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Add saturated aqueous NH₄Cl solution.

  • Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the di-tert-butyl protected phosphonooxymethyl prodrug.

Protocol 2: Synthesis of N-Phosphonooxymethyl Prodrugs of Tertiary Amines

This protocol describes the formation of a quaternary ammonium salt by reacting a tertiary amine with this compound.[1][2]

Materials:

  • Tertiary amine parent drug

  • This compound

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

Procedure:

  • Dissolve the tertiary amine parent drug (1.0 eq) in the chosen anhydrous solvent.

  • Add this compound (1.0-1.2 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-72 hours. The reaction progress can be monitored by LC-MS.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether).

  • If the product remains in solution, concentrate the reaction mixture under reduced pressure.

  • The resulting crude product can be purified by recrystallization or precipitation from a suitable solvent system (e.g., dichloromethane (B109758)/ether).

Protocol 3: Deprotection of Di-tert-butyl Group using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the di-tert-butyl protecting groups to yield the final phosphonooxymethyl prodrug.

Materials:

  • Di-tert-butyl protected phosphonooxymethyl prodrug

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the di-tert-butyl protected prodrug in anhydrous DCM (0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to the stirred solution (typically 10-50% v/v TFA in DCM).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with additional DCM may be necessary to remove residual TFA.

  • The resulting crude product, often a TFA salt, can be triturated with cold diethyl ether to induce precipitation.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

  • If necessary, the free phosphoric acid form can be obtained by further purification, or the desired salt form can be prepared by treating with the appropriate base.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of di-tert-butyl protected phosphonooxymethyl prodrugs.

Parent Drug ClassMolar Equivalents (Drug:Reagent:Base/Additive)SolventTemperature (°C)Time (h)Yield (%)Reference
Phenol (4-Hydroxybenzaldehyde)1 : 1.15 : 1.55 (NaH) : 3.05 (KI)DMFRoom Temp2538
Tertiary Amine (Cinnarizine)1 : 1AcetonitrileReflux7275[1]
Tertiary Amine (Loxapine)1 : 1AcetonitrileReflux4865[1]
Tertiary Amine (Amiodarone)1 : 1.2AcetonitrileReflux7258[1]
Heterocycle (Ravuconazole - N-alkylation)1 : 1.2 : 1.2 (NaH)DMFRoom Temp1870

Visualizations

prodrug_synthesis_workflow cluster_synthesis Step 1: Prodrug Synthesis cluster_deprotection Step 2: Deprotection Parent_Drug Parent Drug (with -OH or -NHR group) Reaction Reaction (Nucleophilic Substitution) Parent_Drug->Reaction Parent_Drug->Reaction Nucleophile Reagent Di-tert-butyl Chloromethyl Phosphate Reagent->Reaction Reagent->Reaction Electrophile Base Base (e.g., NaH) or Additive (e.g., KI) Base->Reaction Protected_Prodrug Di-tert-butyl Protected Prodrug Reaction->Protected_Prodrug Reaction->Protected_Prodrug Formation of protected prodrug Purification1 Purification (e.g., Chromatography) Protected_Prodrug->Purification1 Protected_Prodrug->Purification1 Purified_Protected_Prodrug Purified Protected Prodrug Purification1->Purified_Protected_Prodrug Deprotection_Reaction Deprotection Purified_Protected_Prodrug->Deprotection_Reaction Purified_Protected_Prodrug->Deprotection_Reaction Acid Trifluoroacetic Acid (TFA) Acid->Deprotection_Reaction Acid->Deprotection_Reaction Acidolysis Final_Prodrug Final Phosphonooxymethyl Prodrug Deprotection_Reaction->Final_Prodrug Deprotection_Reaction->Final_Prodrug Release of tert-butyl groups Purification2 Purification (e.g., Precipitation) Final_Prodrug->Purification2 Final_Prodrug->Purification2

Caption: Experimental workflow for prodrug synthesis and deprotection.

signaling_pathway Prodrug Phosphonooxymethyl Prodrug Enzyme Alkaline Phosphatase Prodrug->Enzyme Enzymatic Hydrolysis Intermediate Unstable Hydroxymethyl Intermediate Enzyme->Intermediate Parent_Drug Parent Drug (Active) Intermediate->Parent_Drug Spontaneous Decomposition Byproducts Formaldehyde + Phosphate Intermediate->Byproducts Release of

Caption: Bio-reversion pathway of a phosphonooxymethyl prodrug.

References

Application Notes and Protocols for the Optimal Synthesis of Di-tert-butyl Chloromethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Di-tert-butyl chloromethyl phosphate (B84403) is a key reagent in pharmaceutical and organic synthesis, primarily utilized for the preparation of phosphonooxymethyl (POM) prodrugs to enhance the bioavailability of therapeutic agents.[1][2][3] It also serves as a versatile phosphorylating and alkylating agent for modifying alcohols and nitrogen-containing heterocycles.[4][5] Achieving a high yield and purity of this compound is crucial for its effective use in multi-step syntheses. This document provides detailed protocols and reaction conditions for the optimal synthesis of di-tert-butyl chloromethyl phosphate, with a focus on a highly efficient process that minimizes by-product formation and ensures stability.

Reaction Principle

The optimized synthesis of this compound involves the reaction of a di-tert-butyl phosphate salt with a chloromethylating agent. An efficient and scalable process utilizes di-tert-butyl potassium phosphate (DTBPP) and chloromethyl chlorosulfate (B8482658) (CMCS) in the presence of a base and a phase-transfer catalyst.[1][2][3][6] This method has been shown to achieve yields as high as 90%.[1][2][6]

Chemical Reaction Pathway

reaction_pathway reactant1 Di-tert-butyl Potassium Phosphate (DTBPP) product This compound reactant1->product + CMCS byproduct Potassium Chlorosulfate reactant1->byproduct - K+ reactant2 Chloromethyl Chlorosulfate (CMCS) reactant2->product reactant2->byproduct - ClSO3-

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions for the synthesis of this compound, achieving a high solution yield.

ParameterValueReference
Reactants
Di-tert-butyl Potassium Phosphate (DTBPP)1.0 equivalent[1]
Chloromethyl Chlorosulfate (CMCS)1.9 - 2.1 equivalents[7]
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)[7]
Base Sodium Carbonate (Na2CO3) or Potassium Carbonate (K2CO3)[7]
Phase-Transfer Catalyst Tetrabutylammonium Sulfate (B86663) or Tetrabutylammonium Chloride[7]
Temperature 15 - 25 °C[7]
Reaction Time Not specified, typically monitored until completion
Yield 88 - 92% (solution yield)[7]
Product Purity >90%[7]

Experimental Protocols

Optimized Protocol for High-Yield Synthesis

This protocol is based on the efficient process developed for the preparation of this compound.[1][2][6][7]

Materials:

  • Di-tert-butyl potassium phosphate (DTBPP)

  • Chloromethyl chlorosulfate (CMCS)

  • Sodium carbonate (Na2CO3) or Potassium carbonate (K2CO3)

  • Tetrabutylammonium sulfate ((Bu4N)2SO4) or Tetrabutylammonium chloride (Bu4NCl)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water (for extraction)

  • Brine (for washing)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) (for drying)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Reaction Setup: In a vented glass reactor under an inert atmosphere (e.g., nitrogen), combine di-tert-butyl potassium phosphate, sodium carbonate (or potassium carbonate), and the phase-transfer catalyst (tetrabutylammonium sulfate or chloride).[7]

  • Solvent Addition: Add the organic solvent (dichloromethane or tetrahydrofuran) to the reactor.

  • Reactant Addition: With stirring, add chloromethyl chlorosulfate to the reaction mixture. The molar ratio of chloromethyl chlorosulfate to di-tert-butyl potassium phosphate should be between 1.9:1 and 2.1:1.[7]

  • Reaction: Stir the reaction mixture at a controlled temperature of 15-25°C.[7] Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or NMR).[8]

  • Work-up: Once the reaction is complete, perform an aqueous extraction to isolate the product.[7]

  • Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]

  • Storage: For long-term storage, this compound should be kept under an inert atmosphere at 2-8°C.[4]

Alternative Protocol using Chloroiodomethane (B1360106)

An earlier method for the synthesis of this compound involves the reaction of a di-tert-butyl phosphate salt with chloroiodomethane.[3] This method generally results in lower yields and may require a large excess of the alkylating agent.

Materials:

Procedure:

  • Reaction Setup: Dissolve di-tert-butyl tetramethylammonium phosphate in benzene.

  • Reactant Addition: Add the solution dropwise to stirred chloroiodomethane. A large excess of chloroiodomethane may be required to minimize the formation of by-products.[3]

  • Reaction: Stir the mixture at room temperature.

  • Work-up and Purification: Isolate the product using standard organic chemistry techniques. This may involve extraction and chromatographic purification.

Experimental Workflow

experimental_workflow start Start setup Combine Reactants: - Di-tert-butyl Potassium Phosphate - Base (e.g., Na2CO3) - Phase-Transfer Catalyst in a vented reactor under inert atmosphere start->setup add_solvent Add Organic Solvent (DCM or THF) setup->add_solvent add_cmcs Add Chloromethyl Chlorosulfate (1.9-2.1 eq) with stirring add_solvent->add_cmcs react Stir at 15-25°C and Monitor Reaction Progress add_cmcs->react workup Aqueous Extraction react->workup purify Wash with Brine, Dry with MgSO4, Filter and Concentrate workup->purify product This compound (Yield: 88-92%) purify->product end End product->end

Caption: General workflow for the optimized synthesis of this compound.

References

Application of Di-tert-butyl Chloromethyl Phosphate in Flow Chemistry for Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Di-tert-butyl Chloromethyl Phosphate (B84403) is a key reagent in medicinal chemistry, primarily utilized for the synthesis of phosphonooxymethyl (POM) prodrugs.[1][2] This strategy is employed to enhance the bioavailability of polar drugs, such as nucleoside analogs, by masking the negatively charged phosphate group, thereby facilitating cell membrane permeation.[3] Flow chemistry offers significant advantages for the synthesis of these prodrugs, including enhanced safety, improved reaction control, and potential for automation, making it an attractive alternative to traditional batch processing.[4][5][6] This document outlines a representative protocol for the continuous flow synthesis of a model phosphonate (B1237965) prodrug using Di-tert-butyl Chloromethyl Phosphate.

Advantages of Flow Chemistry for Phosphorylation

The use of continuous flow reactors for phosphorylation reactions offers several key benefits over traditional batch methods:

  • Enhanced Safety: Flow chemistry minimizes the volume of hazardous reagents at any given time, significantly reducing risks associated with exothermic reactions or the handling of reactive intermediates.

  • Precise Reaction Control: The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction parameters such as temperature, residence time, and stoichiometry, leading to improved yields and purity.

  • Increased Efficiency: Automation of flow chemistry systems enables rapid reaction optimization and library synthesis, accelerating the drug discovery process.

  • Scalability: Processes developed in flow can often be scaled up more readily and predictably than batch reactions.

Reaction Scheme

A typical reaction involves the nucleophilic substitution of the chlorine atom in this compound by a suitable nucleophile, such as the hydroxyl group of a nucleoside analog or the nitrogen atom of a heterocyclic compound.

Experimental Protocols

General Setup for Continuous Flow Phosphorylation

A representative flow chemistry setup for the phosphorylation of a nucleoside analog with this compound is depicted below. The system consists of two syringe pumps to introduce the reactants, a T-mixer for efficient mixing, a heated coil reactor to control the reaction temperature and residence time, and a back pressure regulator to maintain a stable pressure throughout the system.

Flow_Setup cluster_pumps Reactant Delivery Pump_A Syringe Pump A (Nucleoside Analog in Solvent) T_Mixer T-Mixer Pump_A->T_Mixer Flow Rate A Pump_B Syringe Pump B (Di-tert-butyl Chloromethyl Phosphate & Base in Solvent) Pump_B->T_Mixer Flow Rate B Reactor Heated Coil Reactor T_Mixer->Reactor Combined Flow BPR Back Pressure Regulator Reactor->BPR Reaction Mixture Collection Product Collection BPR->Collection

Diagram of a typical flow chemistry setup for phosphorylation.

Protocol for the Synthesis of a Model Nucleoside Prodrug

This protocol describes the synthesis of a phosphonate prodrug from a hypothetical nucleoside analog.

Materials:

  • Nucleoside Analog

  • This compound

  • Anhydrous, non-protic solvent (e.g., Acetonitrile, Tetrahydrofuran)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

Procedure:

  • Solution Preparation:

    • Solution A: Prepare a solution of the Nucleoside Analog in the chosen anhydrous solvent.

    • Solution B: In a separate flask, dissolve this compound and the non-nucleophilic base in the same anhydrous solvent.

  • System Priming: Prime the syringe pumps and the flow reactor system with the anhydrous solvent to ensure an inert atmosphere.

  • Reaction Execution:

    • Set the desired temperature for the coil reactor.

    • Pump Solution A and Solution B into the T-mixer at their respective flow rates.

    • The combined stream flows through the heated coil reactor for the specified residence time.

    • The product stream is collected after passing through the back pressure regulator.

  • Work-up and Purification:

    • The collected product mixture is quenched with a suitable reagent (e.g., water or a buffer solution).

    • The organic solvent is removed under reduced pressure.

    • The crude product is purified using an appropriate chromatographic technique (e.g., silica (B1680970) gel column chromatography).

Quantitative Data

The following table presents representative data for the optimization of the flow synthesis of a model nucleoside prodrug.

ParameterValue
Reactants & Reagents
Nucleoside Analog Concentration0.1 M
This compound Concentration0.12 M
Base (DIPEA) Concentration0.15 M
SolventAcetonitrile
Flow Parameters
Flow Rate (Solution A)0.2 mL/min
Flow Rate (Solution B)0.2 mL/min
Total Flow Rate0.4 mL/min
Reactor Conditions
Reactor Volume4.0 mL
Residence Time10 min
Temperature60 °C
Pressure10 bar
Outcome
Yield (Isolated)85%
Purity (by HPLC)>95%

Signaling Pathway and Logical Relationships

The synthesis of the active antiviral agent from the prodrug involves intracellular enzymatic cleavage. The following diagram illustrates this logical relationship.

Prodrug_Activation Prodrug Phosphonate Prodrug (Cell Permeable) Intracellular Intracellular Space Prodrug->Intracellular Cell Membrane Permeation Enzymes Cellular Enzymes (e.g., Esterases, Phosphatases) Active_Drug Active Nucleoside Monophosphate (Antiviral Activity) Enzymes->Active_Drug Enzymatic Cleavage

Logical workflow of prodrug activation.

The application of flow chemistry to the synthesis of phosphonate prodrugs using this compound presents a robust and efficient methodology. The precise control over reaction parameters afforded by flow systems can lead to higher yields and purities, while the inherent safety features make it an ideal platform for handling reactive phosphorylating agents. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the benefits of continuous flow synthesis for the rapid and reliable production of novel therapeutic candidates.

References

Application Notes and Protocols for Scale-up Synthesis of Phosphonate Prodrugs using Di-tert-butyl Chloromethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonate (B1237965) prodrugs are a critical class of therapeutics, particularly in antiviral therapy, designed to overcome the poor cell permeability of the parent phosphonic acid drugs. The strategy involves masking the negatively charged phosphonate group with lipophilic moieties that are cleaved intracellularly to release the active drug. Di-tert-butyl chloromethyl phosphate (B84403) is a key reagent in this process, enabling the synthesis of phosphonooxymethyl (POM) or similar acyloxyalkyl prodrugs. This document provides detailed application notes and protocols for the scale-up synthesis of such prodrugs.

Mechanism of Action: Intracellular Activation of Phosphonate Prodrugs

Phosphonate prodrugs are designed to be biologically inactive until they enter the target cell. Once inside, they undergo enzymatic and/or chemical transformation to release the active phosphonate drug. This intracellular activation is a critical aspect of their design and efficacy.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug_Ext Phosphonate Prodrug (e.g., Di-tert-butyl Phosphonooxymethyl derivative) Prodrug_Int Phosphonate Prodrug Prodrug_Ext->Prodrug_Int Passive Diffusion Intermediate Hydroxymethyl Intermediate Prodrug_Int->Intermediate Esterases Active_Drug Active Phosphonate Drug (e.g., Tenofovir, Adefovir) Intermediate->Active_Drug Spontaneous Decomposition Active_Metabolite Active Diphosphate Metabolite Active_Drug->Active_Metabolite Cellular Kinases Target Viral Reverse Transcriptase Active_Metabolite->Target Inhibition

Caption: Intracellular activation pathway of a phosphonate prodrug.

Experimental Protocols

The following protocols are generalized for the scale-up synthesis of a phosphonate prodrug using Di-tert-butyl Chloromethyl Phosphate. These should be adapted and optimized for specific phosphonic acid substrates.

Synthesis of the Phosphonate Prodrug (Esterification)

This procedure describes the coupling of a phosphonic acid with this compound.

Materials:

  • Phosphonic acid (e.g., Tenofovir, Adefovir)

  • This compound

  • Triethylamine (B128534) (or other suitable non-nucleophilic base)

  • N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Ethyl acetate (B1210297) (or other suitable extraction solvent)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a clean, dry, multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add the phosphonic acid (1.0 equivalent) and DMF (10-20 volumes).

  • Stir the suspension at room temperature under a nitrogen atmosphere.

  • Add triethylamine (2.0-3.0 equivalents) to the suspension.

  • In a separate vessel, dissolve this compound (2.0-2.5 equivalents) in DMF (2-3 volumes).

  • Slowly add the this compound solution to the reaction mixture, maintaining the temperature between 20-30°C.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, HPLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of the Phosphonate Prodrug

Purification is critical to obtain the desired product with high purity.

Materials:

  • Crude phosphonate prodrug

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., dichloromethane/methanol, ethyl acetate/hexanes)

Procedure:

  • Dissolve the crude product in a minimal amount of the chromatography solvent.

  • Load the solution onto a silica gel column pre-equilibrated with the mobile phase.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to yield the purified phosphonate prodrug.

  • For crystalline products, recrystallization from a suitable solvent system can be performed for further purification.

Experimental Workflow

The overall workflow for the scale-up synthesis of phosphonate prodrugs is depicted below.

G Start Start: Phosphonic Acid Reaction Esterification with Di-tert-butyl Chloromethyl Phosphate Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification: Column Chromatography or Recrystallization Workup->Purification Analysis Quality Control: HPLC, NMR, MS Purification->Analysis End Final Product: Purified Phosphonate Prodrug Analysis->End

Application Notes and Protocols for Di-tert-butyl Chloromethyl Phosphate in Improving Drug Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poor aqueous solubility and low membrane permeability are significant hurdles in the development of new therapeutics, often leading to low and variable oral bioavailability. The use of prodrug strategies is a well-established approach to overcome these limitations. One such strategy involves the derivatization of a parent drug molecule with a phosphonooxymethyl moiety, which can significantly enhance water solubility and improve absorption. Di-tert-butyl chloromethyl phosphate (B84403) has emerged as a key reagent in this field, serving as a versatile precursor for the synthesis of these phosphonooxymethyl prodrugs.[1][2]

These prodrugs are designed to be inactive carriers of the active pharmaceutical ingredient (API). Upon administration, they are cleaved by endogenous enzymes, such as alkaline phosphatases and other esterases, to release the parent drug at the site of action.[3][4][5] This approach has been successfully employed to enhance the oral bioavailability of a variety of drugs, including antiviral agents and FimH antagonists.[6][7]

This document provides detailed application notes and protocols for the use of Di-tert-butyl Chloromethyl Phosphate in the development of water-soluble prodrugs to improve drug bioavailability.

Data Presentation

The following table summarizes the reported improvements in bioavailability for various drugs utilizing a phosphate prodrug strategy. While specific data for this compound-derived prodrugs is not always available in comparative studies, the data for other phosphate prodrugs illustrates the potential of this approach.

Parent DrugProdrug MoietyFold Increase in Bioavailability/ExposureSpeciesReference
DPTIPNot Specified Phosphate Ester4-fold (plasma), 4.7-fold (brain)Not Specified[8]
MebendazolePhosphate Ester2.2-fold (plasma), 1.7-fold (brain)Rodents[8]
MebendazolePhosphate Ester3.8-fold (plasma)Dogs[8]
PropofolFospropofol (Phosphate Ester)20-70% improvement (dose-dependent)Rats[8]
AdefovirAdefovir Dipivoxil (di-POM)>2-foldRats[6]
LoxapineN-phosphonooxymethyl>15,000-fold increase in aqueous solubilityIn vitro[3]
SB-3CTPhosphate Ester>2000-fold enhanced water solubilityIn vitro[9]
Benzimidazole DerivativePhosphate EsterUp to 30,000-fold more water solubleIn vitro[9]
FimH AntagonistPhosphate ProdrugSubstantially increased Cmax and prolonged availability in urineNot Specified[7]
MB05032CS-917 (bisamidate)11-foldRats[10]
CidofovirBrincidofovir (lipid alkoxyalkyl ester)>17-fold (from <5% to 88%)Humans[10]
TenofovirTenofovir Dipivoxil (bis-POM)~1.3-fold (from 17.1% to 22.2%)Dogs/Monkeys[10]
PaclitaxelSol-moiety Prodrug5-7-foldMice[11]

Experimental Protocols

Protocol 1: Synthesis of a Phosphonooxymethyl Prodrug from an Alcohol-Containing Drug

This protocol is a generalized procedure based on the synthesis of a phosphonooxymethylated prodrug of Albendazole.[12]

Materials:

  • Alcohol-containing parent drug

  • This compound

  • Sodium hydride (NaH) or Cesium carbonate (Cs2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 4 M HCl in dioxane

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol (MeOH)

  • Water (H2O)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Chromatography supplies for purification (e.g., silica (B1680970) gel, solvents)

Procedure:

  • Deprotonation of the Parent Drug:

    • Dissolve the parent drug in anhydrous DMF under an inert atmosphere.

    • Add a strong base (e.g., NaH or Cs2CO3) portion-wise at room temperature. Using a milder base like Cs2CO3 can sometimes prevent the formation of byproducts.[12]

    • Stir the reaction mixture at room temperature for 3 hours to ensure complete deprotonation.

  • Alkylation with this compound:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a solution of this compound in anhydrous DMF to the reaction mixture.

    • Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 6 hours.

  • Work-up and Purification of the Protected Prodrug:

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to obtain the di-tert-butyl protected phosphonooxymethyl prodrug.

  • Deprotection of the tert-butyl Groups:

    • Dissolve the purified protected prodrug in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add 4 M HCl in dioxane and stir the mixture at room temperature for 2 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the removal of the tert-butyl groups.

    • Evaporate the solvent under reduced pressure.

  • Formation of the Sodium Salt (Optional, for improved solubility):

    • Dissolve the deprotected prodrug in a mixture of MeOH/H2O.

    • Add a solution of NaOH to adjust the pH to the desired level for salt formation.

    • Lyophilize the solution to obtain the final phosphonooxymethyl prodrug as a salt.

Protocol 2: In Vivo Bioavailability Study of a Phosphonooxymethyl Prodrug

This is a generalized protocol for a preliminary in vivo pharmacokinetic study in a rodent model.

Materials:

  • Test animals (e.g., Sprague-Dawley rats or BALB/c mice)

  • The synthesized phosphonooxymethyl prodrug

  • The parent drug (for comparison)

  • Vehicle for oral administration (e.g., water, saline, or a suitable formulation)

  • Gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Centrifuge

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimatize the animals for at least one week before the experiment with free access to food and water.

    • Fast the animals overnight before dosing.

    • Divide the animals into two groups: one receiving the parent drug and the other receiving the prodrug.

    • Prepare the dosing solutions of the parent drug and the prodrug in the chosen vehicle at a concentration that allows for an equimolar dose to be administered.

    • Administer the parent drug and the prodrug orally via gavage.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480, and 1440 minutes) from the tail vein or another appropriate site.

    • Collect the blood in heparinized tubes to prevent clotting.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the parent drug in the plasma samples.

    • Prepare a calibration curve using standard solutions of the parent drug in blank plasma.

    • Process the plasma samples (e.g., protein precipitation or solid-phase extraction) to extract the drug.

    • Analyze the processed samples using the validated analytical method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the parent drug versus time for both the parent drug and prodrug administration groups.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using appropriate software.

    • Calculate the relative oral bioavailability of the prodrug compared to the parent drug using the formula: (AUC_prodrug / Dose_prodrug) / (AUC_parent / Dose_parent) * 100%.

Mandatory Visualizations

prodrug_synthesis_workflow cluster_synthesis Prodrug Synthesis ParentDrug Parent Drug (with -OH or -NH group) DeprotonatedDrug Deprotonated Drug (Nucleophile) ParentDrug->DeprotonatedDrug Base (e.g., NaH) ProtectedProdrug Di-tert-butyl Protected Phosphonooxymethyl Prodrug DeprotonatedDrug->ProtectedProdrug Reagent Di-tert-butyl Chloromethyl Phosphate Reagent->ProtectedProdrug Alkylation FinalProdrug Phosphonooxymethyl Prodrug (Salt Form) ProtectedProdrug->FinalProdrug Acidic Deprotection (e.g., HCl)

Caption: Workflow for the synthesis of a phosphonooxymethyl prodrug.

bioavailability_study_workflow Start Start: Animal Dosing Dosing Oral Administration (Parent Drug vs. Prodrug) Start->Dosing BloodCollection Serial Blood Sampling Dosing->BloodCollection PlasmaSeparation Plasma Separation (Centrifugation) BloodCollection->PlasmaSeparation Analysis LC-MS/MS Analysis of Parent Drug PlasmaSeparation->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Conclusion Determine Relative Bioavailability PK_Analysis->Conclusion

Caption: Experimental workflow for an in vivo bioavailability study.

prodrug_activation_pathway cluster_absorption Absorption and Activation Prodrug_oral Oral Administration of Prodrug Prodrug_GI Prodrug in GI Tract Prodrug_oral->Prodrug_GI Absorption Absorption into Systemic Circulation Prodrug_GI->Absorption ActiveDrug Active Parent Drug Absorption->ActiveDrug Excretion Excretion ActiveDrug->Excretion Enzymes Alkaline Phosphatases Esterases Enzymes->Absorption Enzymatic Cleavage

Caption: General pathway of phosphonooxymethyl prodrug activation.

References

Troubleshooting & Optimization

Technical Support Center: Di-tert-butyl Chloromethyl Phosphate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Di-tert-butyl Chloromethyl Phosphate (B84403). Our goal is to help you overcome common challenges, particularly low reaction yields, and to provide clear, actionable advice for your experiments.

Troubleshooting Guide

Low product yield is a frequent issue in organic synthesis. This guide provides a structured approach to identifying and resolving the root causes of low yield in reactions involving Di-tert-butyl Chloromethyl Phosphate.

Problem: Low Yield of this compound

Potential CauseRecommended Action
Degradation of Reactants or Product - Chloromethyl chlorosulfate (B8482658) (CMCS) Instability: CMCS is a reactive compound prone to decomposition. Use fresh, high-purity CMCS for each reaction. Minimize exposure to moisture.[1] - Product Instability: this compound can be unstable. Consider techniques for long-term storage if the product is not used immediately. An aqueous workup protocol may be necessary to selectively remove undesired isomers or byproducts.[2]
Suboptimal Reaction Conditions - Base Selection: The choice of base is critical. A rational selection of the base can minimize the decomposition of CMCS. Both organic and inorganic bases have been used successfully. - Catalyst Choice: A phase-transfer catalyst (PTC) is often employed to improve reaction efficiency.[3] The type and amount of PTC should be optimized for your specific reaction conditions. - Solvent Effects: The solvent can significantly impact the reaction. Test a range of aprotic solvents to find the optimal one for your system. - Temperature Control: Reactions are typically run under mild conditions (e.g., 15-25°C) to prevent degradation of starting materials and products.[3]
Presence of Impurities - Starting Material Purity: Ensure the purity of your starting materials, such as di-tert-butyl potassium phosphate (DTBPP). An efficient, two-step process to synthesize high-purity DTBPP starting from PCl₃ has been reported to achieve an 81% yield.[2][4] - Water Content: The reaction is sensitive to water. Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Inefficient Work-up and Purification - Extraction: Employ standard organic-aqueous extraction methods for initial purification.[3] - Chromatography: Column chromatography is often necessary for final purification. The choice of solvent system should be optimized to separate the desired product from any remaining starting materials or byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent and efficient method involves the reaction of Di-tert-butyl potassium phosphate (DTBPP) with chloromethyl chlorosulfate (CMCS).[1][4] This route has been optimized to achieve yields as high as 90%.[2] Another documented approach uses the reaction of a di-tert-butyl phosphate salt with chloroiodomethane (B1360106), though this can lead to the formation of byproducts if not carefully controlled.[5][6]

Q2: My yield is consistently low. What are the first things I should check?

A2: Start by verifying the purity and stability of your starting materials, especially the CMCS.[1] Ensure your reaction is conducted under strictly anhydrous conditions and an inert atmosphere.[5] Re-evaluate your choices of base and phase-transfer catalyst, as these are critical for minimizing side reactions.[2]

Q3: What are some common side products, and how can I minimize their formation?

A3: A common side product is tetra-tert-butyl methylene (B1212753) bisphosphate, which can form when using chloroiodomethane.[6] Using a large excess of chloroiodomethane can help to minimize this. When using CMCS, decomposition products can be an issue. The use of a stabilizing additive, in conjunction with the right base and PTC, can mitigate this.[1][2]

Q4: What are the optimal conditions for purifying this compound?

A4: Purification typically involves an aqueous workup followed by column chromatography.[3] The specific conditions for chromatography will depend on the scale of your reaction and the impurities present. A common solvent system for silica (B1680970) gel chromatography is a gradient of ethyl acetate (B1210297) in hexane (B92381).

Q5: How does this compound function as a phosphorylating agent?

A5: this compound is an effective phosphorylating agent used to introduce a phosphate group to molecules, which can alter their properties. It is a versatile building block in organic synthesis due to its dual functionality as both a phosphorylating and alkylating agent.[7] The chloromethyl group can undergo nucleophilic substitution, making it useful for introducing phosphonate (B1237965) functionalities into organic molecules.[8]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Starting MaterialsKey Reagents/CatalystsReported YieldReference
Di-tert-butyl potassium phosphate (DTBPP) and Chloromethyl chlorosulfate (CMCS)Base, Phase-Transfer Catalyst (PTC), Stabilizing AdditiveUp to 90% (solution yield)[1][2]
Potassium di-tert-butylphosphate and Chloromethyl chlorosulfateSodium or Potassium Carbonate, Tetrabutylammonium (B224687) Sulfate (B86663) or Chloride88-92%[3]
Di-tert-butylphosphate, tetrabutylammonium salt and ChloroiodomethaneInert atmosphereNot explicitly stated, but implies challenges with side products[5]
Di-tert-butyl tetramethylammonium (B1211777) phosphate and Chloroiodomethane>11 equivalents of chloroiodomethaneNot explicitly stated, notes the need for a large excess of chloroiodomethane to minimize side products[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from DTBPP and CMCS (Optimized Process)

This protocol is based on the efficient process described by Zheng et al.[1][2]

Materials:

  • Di-tert-butyl potassium phosphate (DTBPP)

  • Chloromethyl chlorosulfate (CMCS)

  • Selected base (e.g., Potassium Carbonate)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium Bromide)

  • Stabilizing additive

  • Anhydrous organic solvent (e.g., Dichloromethane)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica gel for chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve Di-tert-butyl potassium phosphate, the selected base, phase-transfer catalyst, and stabilizing additive in the anhydrous organic solvent in a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture to the recommended temperature (e.g., 0 °C or room temperature, depending on optimization).

  • Slowly add a solution of chloromethyl chlorosulfate in the same anhydrous solvent to the reaction mixture via the dropping funnel over a period of 1-2 hours.

  • Allow the reaction to stir at the designated temperature for the optimized reaction time, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis A 1. Reagent Preparation - Dry solvents and glassware - Weigh reagents under inert atmosphere B 2. Reaction Setup - Combine DTBPP, base, PTC, and solvent - Cool reaction mixture A->B C 3. Addition of CMCS - Slow, dropwise addition of CMCS solution B->C D 4. Reaction Monitoring - Stir for specified time - Monitor by TLC or LC-MS C->D E 5. Work-up - Quench reaction - Aqueous extraction D->E F 6. Purification - Dry organic layer - Concentrate under reduced pressure - Column chromatography E->F G 7. Product Analysis - Characterize by NMR, MS, etc. F->G

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield Start Low Yield Observed Q1 Are starting materials pure and dry? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Purify/dry reagents Use fresh CMCS Q1->A1_No No Q2 Are reaction conditions optimal? A1_Yes->Q2 End Yield Improved A1_No->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Optimize base, PTC, solvent, temperature Q2->A2_No No Q3 Is work-up/purification efficient? A2_Yes->Q3 A2_No->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Optimize extraction and chromatography Q3->A3_No No A3_Yes->End A3_No->End

Caption: A logical flowchart for troubleshooting low yields in this compound reactions.

References

Di-tert-butyl Chloromethyl Phosphate side reactions and by-product formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Di-tert-butyl Chloromethyl Phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Di-tert-butyl Chloromethyl Phosphate and what are its primary applications?

This compound is a phosphorylating and alkylating agent.[1][2] It is commonly used in organic synthesis, particularly for the preparation of phosphonooxymethyl prodrugs of alcohols and amines to enhance their aqueous solubility and bioavailability.[2][3][4][5]

Q2: What is the most common side reaction observed during the synthesis of this compound?

The most frequently encountered side reaction during the synthesis of this compound is the formation of the by-product tetra-tert-butyl methylene (B1212753) bisphosphate.[3]

Q3: How is tetra-tert-butyl methylene bisphosphate formed?

This by-product arises from the reaction of the desired product, this compound, with the starting phosphate salt (e.g., di-tert-butyl potassium phosphate or di-tert-butyl tetramethylammonium (B1211777) phosphate) that is used in the synthesis. Essentially, the phosphate anion acts as a nucleophile and displaces the chloride from the chloromethyl group of another molecule of the product.

Q4: How can the formation of tetra-tert-butyl methylene bisphosphate be minimized?

The formation of this by-product can be significantly reduced by a few key strategies:

  • Using an excess of the alkylating agent: When synthesizing from chloroiodomethane (B1360106), using a large excess (over 11 equivalents) of chloroiodomethane can effectively minimize the formation of the bisphosphate by-product.[3]

  • Using a different alkylating agent: An improved and more efficient method involves reacting di-tert-butyl potassium phosphate with chloromethyl chlorosulfate (B8482658) (CMCS).[3][6] This method has been shown to provide a high yield of the desired product with improved purity.[4][6][7]

Q5: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored at temperatures between 2-8°C under an inert atmosphere.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and use of this compound.

Problem Potential Cause Recommended Solution
Low yield of this compound Formation of tetra-tert-butyl methylene bisphosphate by-product.- If using chloroiodomethane, ensure a significant excess of the reagent is used. - Consider switching to the chloromethyl chlorosulfate (CMCS) method for synthesis.[3][6]
Decomposition of the product or reagents.- Ensure the reaction is carried out under anhydrous and inert conditions. - A rational selection of base, phase-transfer catalyst (PTC), and a stabilizing additive can minimize decomposition of chloromethyl chlorosulfate (CMCS).[4][6]
Presence of significant impurities in the final product Incomplete reaction or formation of side products.- Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, NMR, LC-MS) to ensure completion. - Optimize purification methods, such as column chromatography or distillation, to effectively remove by-products.
Phosphorylation reaction with an alcohol or amine is slow or incomplete Low reactivity of the substrate.- For sterically hindered or less nucleophilic substrates, consider using a stronger base or a higher reaction temperature. - The addition of a catalyst, such as a phase-transfer catalyst, may improve the reaction rate.[4][6]
Hydrolysis of this compound.- Ensure all reactants and solvents are anhydrous, as the reagent is sensitive to moisture.
Difficulty in purifying the phosphorylated product Co-elution of the product with starting materials or by-products.- Adjust the solvent system for column chromatography to improve separation. - Consider alternative purification techniques, such as recrystallization or preparative HPLC.

Reaction Mechanisms and Pathways

To provide a clearer understanding of the chemical processes involved, the following diagrams illustrate the key reaction pathways.

synthesis_and_side_reaction cluster_synthesis Desired Synthesis Pathway cluster_side_reaction By-product Formation Pathway Di-tert-butyl_phosphate Di-tert-butyl Phosphate Anion [(tBuO)₂PO₂]⁻ DBCMP This compound [(tBuO)₂P(O)OCH₂Cl] Di-tert-butyl_phosphate->DBCMP Nucleophilic Attack Phosphate_nucleophile Di-tert-butyl Phosphate Anion [(tBuO)₂PO₂]⁻ Chloromethyl_reagent Chloromethyl Reagent (e.g., ClCH₂I or ClCH₂OSO₂Cl) DBCMP_reactant This compound [(tBuO)₂P(O)OCH₂Cl] Bisphosphate Tetra-tert-butyl Methylene Bisphosphate [((tBuO)₂)P(O)O]₂CH₂ DBCMP_reactant->Bisphosphate Nucleophilic Attack Phosphate_nucleophile->Bisphosphate

Figure 1. Synthesis of this compound and the competing side reaction leading to the formation of tetra-tert-butyl methylene bisphosphate.

Experimental Protocols

Synthesis of this compound using Chloromethyl Chlorosulfate

This protocol is adapted from an efficient process designed to minimize by-product formation.[4][6]

Materials:

  • Di-tert-butyl potassium phosphate (DTBPP)

  • Chloromethyl chlorosulfate (CMCS)

  • Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)

  • Base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., dichloromethane)

  • Stabilizing additive

Procedure:

  • To a stirred solution of di-tert-butyl potassium phosphate and a catalytic amount of a phase-transfer catalyst in an anhydrous solvent, add a suitable base.

  • Cool the mixture to the recommended temperature (e.g., 0-5 °C).

  • Slowly add a solution of chloromethyl chlorosulfate in the same anhydrous solvent to the reaction mixture.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to afford pure this compound.

synthesis_workflow start Start reactants Combine Di-tert-butyl potassium phosphate, phase-transfer catalyst, and base in anhydrous solvent start->reactants cool Cool reaction mixture reactants->cool add_cmcs Slowly add Chloromethyl Chlorosulfate cool->add_cmcs monitor Monitor reaction progress add_cmcs->monitor quench Quench reaction with water monitor->quench extract Separate and wash organic layer quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by chromatography or distillation concentrate->purify end End purify->end

Figure 2. A generalized workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the impact of different synthetic routes on the yield of this compound.

Synthetic RouteKey ReagentsTypical YieldKey AdvantagesReference
Route 1Di-tert-butyl tetramethylammonium phosphate, ChloroiodomethaneVariable, lower without large excess of alkylating agentEstablished method[3]
Route 2Di-tert-butyl potassium phosphate, Chloromethyl chlorosulfate~90% (solution yield)High yield, improved purity, minimized by-product formation[4][6]

References

Technical Support Center: Purification of Di-tert-butyl Chloromethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Di-tert-butyl Chloromethyl Phosphate (B84403).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of Di-tert-butyl Chloromethyl Phosphate?

A1: The primary impurities can include unreacted starting materials, byproducts from side reactions, and decomposition products. A significant byproduct to be aware of, particularly when using chloroiodomethane (B1360106) in the synthesis, is tetra-tert-butyl methylene (B1212753) bisphosphate.[1] Additionally, decomposition of the starting material, chloromethyl chlorosulfate (B8482658) (CMCS), can occur.[2][3][4] In subsequent reactions involving amine groups, undesired N-alkylation isomers can also be formed.[2]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To maintain its integrity, this compound should be stored at temperatures below -15°C.[5] It is also crucial to store it under an inert atmosphere, such as nitrogen, and to protect it from light.[5] Following these storage protocols will help minimize degradation of the compound.

Q3: Which analytical techniques are best suited for assessing the purity of this compound?

A3: The purity of this compound is commonly assessed using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][6] These methods allow for both qualitative identification and quantitative determination of the product and any potential impurities.

Q4: What is a typical purity level for commercially available or well-purified this compound?

A4: Commercially available and properly purified this compound can typically be obtained with a purity of 97% or higher.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of Purified Product Incomplete reaction during synthesis.Optimize reaction conditions by ensuring the appropriate selection of base, phase-transfer catalyst (PTC), and any stabilizing additives.[2][3][4]
Decomposition of the product during workup or purification.Perform purification steps, such as aqueous extraction, at controlled temperatures and minimize exposure to conditions that may promote degradation.
Loss of product during aqueous extraction.Ensure proper phase separation and consider back-extracting the aqueous layer with a suitable organic solvent to recover any dissolved product.
Presence of Tetra-tert-butyl methylene bisphosphate impurity This byproduct is known to form when using chloroiodomethane as a reagent.[1]Consider alternative synthetic routes that do not utilize chloroiodomethane. If this impurity is present, purification by flash column chromatography may be necessary.
Persistent Unreacted Starting Materials Inefficient reaction conversion.Increase the reaction time or temperature, or adjust the stoichiometry of the reactants. Ensure the quality of the starting materials.
Product Degradation Over Time Improper storage conditions.Store the purified this compound at <-15°C under an inert atmosphere (e.g., nitrogen) and protected from light.[5]

Experimental Protocols

General Aqueous Workup and Extraction Protocol

This protocol describes a general method for the initial purification of this compound from the crude reaction mixture.

  • Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding water or a suitable aqueous solution.

  • Phase Separation: Transfer the mixture to a separatory funnel. If two distinct phases are not observed, add an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and water to facilitate phase separation.

  • Aqueous Wash: Wash the organic layer with water to remove water-soluble impurities and salts. Repeat the wash if necessary. An aqueous workup protocol has been developed to selectively remove certain undesired isomers.[2]

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.

  • Drying: Dry the isolated organic layer over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Further Purification: If necessary, further purify the product by flash column chromatography.

Purification Workflow

Purification_Workflow crude_mixture Crude Reaction Mixture aqueous_workup Aqueous Workup & Extraction crude_mixture->aqueous_workup phase_separation Phase Separation aqueous_workup->phase_separation organic_phase Organic Phase phase_separation->organic_phase Collect drying Drying & Filtration organic_phase->drying concentration Solvent Evaporation drying->concentration pure_product Pure Di-tert-butyl Chloromethyl Phosphate concentration->pure_product

Caption: Workflow for the purification of this compound.

Quantitative Data Summary

Parameter Value Reference
Optimized Solution Yield 90%[2][3][4]
Purity after Purification >97%[7]
Storage Temperature <-15°C[5]

References

Preventing hydrolysis of Di-tert-butyl Chloromethyl Phosphate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Di-tert-butyl Chloromethyl Phosphate (B84403). The focus is on preventing its hydrolysis during chemical reactions to ensure optimal product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is Di-tert-butyl Chloromethyl Phosphate and what is its primary application?

This compound is a versatile phosphorylating and alkylating agent.[1] Its primary application is in the synthesis of phosphonooxymethyl prodrugs, a strategy used to enhance the aqueous solubility and bioavailability of pharmaceutical compounds.[2][3][4] It is commonly used to modify alcohols and nitrogen-containing heterocycles.[1]

Q2: Why is preventing hydrolysis of this compound important during a reaction?

This compound is sensitive to moisture.[4] Hydrolysis is a competing reaction that consumes the reagent and reduces the yield of the desired phosphorylated product. The hydrolysis product, di-tert-butyl hydrogen phosphate, can also complicate the purification process. Therefore, maintaining anhydrous (water-free) conditions is crucial for a successful reaction.

Q3: What are the typical storage and handling recommendations for this compound?

To prevent degradation, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[4] Recommended storage temperatures are typically between 2-8°C. It is crucial to handle the reagent in a way that minimizes its exposure to atmospheric moisture.

Troubleshooting Guide

Q4: My reaction with this compound is giving low yields. Could hydrolysis be the cause?

Low yields are a common symptom of unintended hydrolysis of this compound. If you observe a significant amount of di-tert-butyl hydrogen phosphate as a byproduct in your reaction mixture (identifiable by techniques like NMR or LC-MS), it is highly likely that hydrolysis is occurring.

To address this, it is critical to ensure that all components of your reaction are scrupulously dried. This includes the solvent, the substrate (your starting material), and the glassware. Operating under an inert atmosphere is also highly recommended.

Q5: What are the key sources of water contamination in a reaction, and how can I eliminate them?

The main sources of water contamination in a chemical reaction are:

  • Solvents: Even "anhydrous" solvents from commercial suppliers can absorb moisture from the air once opened.

  • Reagents and Starting Materials: Many organic compounds can absorb and retain water.

  • Glassware: Water can adhere to the surface of glassware.

  • Atmosphere: Ambient air contains a significant amount of moisture.

The following table summarizes methods to mitigate these sources of contamination:

Source of WaterMitigation Technique
Solvents Use freshly opened anhydrous solvents or dry the solvent using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina, or using molecular sieves).
Reagents Dry solid reagents in a vacuum oven or desiccator. Dry liquid reagents over a suitable drying agent.
Glassware Oven-dry all glassware at >100°C for several hours and allow to cool in a desiccator or under a stream of inert gas before use.
Atmosphere Assemble the reaction under an inert atmosphere of nitrogen or argon using standard Schlenk line or glovebox techniques.

Q6: What is the proposed mechanism for the hydrolysis of this compound?

The hydrolysis of phosphate esters like this compound generally proceeds through a nucleophilic attack of a water molecule on the electrophilic phosphorus atom. The presence of the electron-withdrawing chloromethyl group can influence the reactivity of the phosphorus center.

Hydrolysis_Mechanism dtbcmp Di-tert-butyl Chloromethyl Phosphate ts Transition State dtbcmp->ts Nucleophilic attack by H₂O water H₂O water->ts hydrolysis_product Di-tert-butyl Hydrogen Phosphate ts->hydrolysis_product hcl HCl ts->hcl formaldehyde CH₂O ts->formaldehyde Anhydrous_Reaction_Workflow start Start dry_glassware Oven-dry glassware and cool under inert gas start->dry_glassware assemble Assemble reaction setup under inert atmosphere dry_glassware->assemble add_substrate Add substrate and anhydrous solvent assemble->add_substrate add_base Add anhydrous base add_substrate->add_base add_reagent Add Di-tert-butyl Chloromethyl Phosphate dropwise at 0°C add_base->add_reagent react Allow to warm to RT and stir until completion add_reagent->react quench Quench reaction react->quench workup Aqueous workup quench->workup purify Purify product workup->purify end End purify->end Troubleshooting_Flowchart start Low reaction yield? check_hydrolysis Check for hydrolysis byproduct (di-tert-butyl hydrogen phosphate) start->check_hydrolysis hydrolysis_present Hydrolysis byproduct present? check_hydrolysis->hydrolysis_present implement_anhydrous Implement rigorous anhydrous techniques hydrolysis_present->implement_anhydrous Yes check_reagents Check purity and age of Di-tert-butyl Chloromethyl Phosphate hydrolysis_present->check_reagents No implement_anhydrous->start Re-run reaction other_issues Consider other reaction issues: - Incorrect stoichiometry - Inappropriate base - Temperature too high/low check_reagents->other_issues

References

Technical Support Center: Optimizing Di-tert-butyl Chloromethyl Phosphate Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing alkylation reactions using Di-tert-butyl Chloromethyl Phosphate. This resource is tailored for researchers, scientists, and professionals in drug development to troubleshoot and refine their experimental procedures. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and comparative data to enhance your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of substrates with this compound.

IssuePotential CauseRecommended Solution
Low or No Product Yield Inadequate Base Strength: The chosen base may not be strong enough to fully deprotonate the nucleophile (e.g., alcohol, amine).- For alcohols, especially phenols, a strong base like Sodium Hydride (NaH) is often effective. - For more sensitive substrates, or when milder conditions are preferred, consider using Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃), potentially with a phase-transfer catalyst.
Poor Solubility of Reactants: The substrate or the deprotonated intermediate may have low solubility in the chosen solvent.- For substrates with poor solubility, polar aprotic solvents like DMF or wet acetonitrile (B52724) (CH₃CN) can be beneficial.[1] - Ensure the solvent can dissolve both the nucleophilic substrate and the alkylating agent.
Low Reactivity of the Alkylating Agent: this compound can sometimes exhibit lower than expected reactivity.- Add a catalytic amount of Potassium Iodide (KI). This facilitates an in situ Finkelstein reaction, converting the chloromethyl group to the more reactive iodomethyl intermediate.
Formation of Side Products N-alkylation instead of O-alkylation: For substrates containing both amine and hydroxyl groups, the more nucleophilic nitrogen may react preferentially.- The selectivity can be influenced by the reaction conditions. Softer bases and solvents may favor N-alkylation. - Protecting the amine group before the alkylation reaction is a common strategy to ensure O-alkylation. - A specific aqueous workup protocol may be required to remove the undesired N-alkylated isomer.[1]
Di-alkylation: If the substrate has multiple reactive sites, over-alkylation can occur.- Use a stoichiometric amount or a slight excess of the substrate relative to this compound. - Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
Reaction Stalls or is Sluggish Instability of the Reagent: this compound can be sensitive to reaction conditions.- Ensure anhydrous conditions, as moisture can decompose the reagent. - Some suppliers provide the reagent stabilized with Potassium Carbonate.
Insufficient Reaction Time or Temperature: The reaction may require more time or thermal energy to proceed to completion.- Monitor the reaction progress by TLC or LC-MS. - If the reaction is sluggish at room temperature, gentle heating may be required. However, be cautious as this can also promote side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for my this compound alkylation?

A1: The optimal base depends on the pKa of your substrate. For phenols and other acidic alcohols, strong bases like Sodium Hydride (NaH) are effective. For more sensitive substrates or when milder conditions are needed, inorganic bases like Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) are good alternatives.[1][2][3]

Q2: Which solvent should I choose for the reaction?

A2: Polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) is a common choice. Acetonitrile (CH₃CN), Dichloromethane (DCM), and Tetrahydrofuran (THF) are also widely used.[2][3] In some cases, using "wet" acetonitrile has been shown to be beneficial for substrates with poor solubility.[1]

Q3: Why is my reaction not going to completion?

A3: Incomplete reactions can be due to several factors. Ensure your base is strong enough for complete deprotonation of your substrate. The addition of Potassium Iodide (KI) can significantly accelerate the reaction by forming a more reactive iodomethyl intermediate in situ. Also, verify that your reaction time is sufficient by monitoring the reaction progress.

Q4: I am observing a significant amount of an N-alkylated side product instead of my desired O-alkylated product. How can I improve selectivity?

A4: When your substrate has both N and O nucleophilic sites, N-alkylation can be a competitive process. To favor O-alkylation, you can protect the amine functionality before performing the alkylation. Alternatively, careful selection of the base and solvent system can sometimes modulate the selectivity. After the reaction, a specialized aqueous workup may be necessary to separate the isomers.[1]

Q5: What is the role of additives like Potassium Iodide (KI) or tetrabutylammonium (B224687) salts?

A5: Potassium Iodide (KI) acts as a catalyst by converting the less reactive this compound to the more reactive Di-tert-butyl Iodomethyl Phosphate in the reaction mixture. Tetrabutylammonium salts are phase-transfer catalysts, which are useful when dealing with reactions in biphasic systems or when the reactants have poor solubility in the primary solvent.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported and representative conditions for the alkylation with this compound, providing a comparative overview of different approaches.

Substrate TypeBaseSolventAdditive(s)Reported YieldReference
Phenol (4-hydroxybenzaldehyde)Sodium Hydride (NaH)DMFPotassium Iodide (KI)38%
Azaindole DerivativePotassium Carbonate (K₂CO₃)"Wet" Acetonitrile (CH₃CN)Tetraethylammonium Iodide (Et₄NI)70%[1]
General Alcohols/AminesSodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)Dichloromethane (DCM) or Tetrahydrofuran (THF)Tetrabutylammonium salt (Phase-transfer catalyst)High Yield[2][3]
Azole Antifungal PrecursorSodium Hydride (NaH)Not specifiedNot specifiedHigh Yield[2]

Experimental Protocols

General Protocol for O-Alkylation of a Phenol using Potassium Carbonate:

  • To a solution of the phenolic substrate (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF, approximately 0.1-0.5 M), add Potassium Carbonate (K₂CO₃, 2.0-3.0 eq.) and a catalytic amount of Potassium Iodide (KI, 0.1-0.2 eq.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add this compound (1.1-1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Alkylation Reactions Start Problem Observed LowYield Low or No Yield Start->LowYield SideProducts Side Product Formation Start->SideProducts StalledReaction Reaction Stalled Start->StalledReaction Cause_Base Inadequate Base Strength? LowYield->Cause_Base Cause_Solubility Poor Reactant Solubility? LowYield->Cause_Solubility Cause_Reactivity Low Reagent Reactivity? LowYield->Cause_Reactivity Cause_Selectivity N- vs. O-Alkylation? SideProducts->Cause_Selectivity Cause_Overalkylation Di-alkylation? SideProducts->Cause_Overalkylation Cause_Stability Reagent Instability? StalledReaction->Cause_Stability Cause_Conditions Insufficient Time/Temp? StalledReaction->Cause_Conditions Solution_Base Use Stronger Base (e.g., NaH) or Milder Base with PTC (e.g., K2CO3) Cause_Base->Solution_Base Solution_Solubility Use Polar Aprotic Solvent (e.g., DMF, wet CH3CN) Cause_Solubility->Solution_Solubility Solution_Reactivity Add Catalytic KI Cause_Reactivity->Solution_Reactivity Solution_Selectivity Protect Amine Group or Optimize Workup Cause_Selectivity->Solution_Selectivity Solution_Overalkylation Adjust Stoichiometry Slowly Add Reagent Cause_Overalkylation->Solution_Overalkylation Solution_Stability Ensure Anhydrous Conditions Cause_Stability->Solution_Stability Solution_Conditions Increase Reaction Time or Gently Heat Cause_Conditions->Solution_Conditions

Caption: Troubleshooting workflow for this compound alkylation.

Reaction_Optimization_Pathway Reaction Optimization Pathway Start Start with Substrate Deprotonation Deprotonation Start->Deprotonation Alkylation Alkylation Step Deprotonation->Alkylation Workup Workup & Purification Alkylation->Workup Product Desired Product Workup->Product Base_Choice Select Base (NaH, K2CO3, etc.) Base_Choice->Deprotonation Solvent_Choice Select Solvent (DMF, CH3CN, etc.) Solvent_Choice->Deprotonation Additive_Choice Consider Additive (KI, PTC) Additive_Choice->Alkylation

Caption: Key decision points for optimizing the alkylation reaction.

References

Technical Support Center: Removal of tert-Butyl Protecting Groups from Phosphate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the removal of tert-butyl (t-Bu) protecting groups from phosphate (B84403) esters.

Frequently Asked Questions (FAQs)

Q1: My standard deprotection with Trifluoroacetic Acid (TFA) is incomplete. What are the common causes?

A1: Incomplete removal of a tert-butyl group from a phosphate ester using TFA is a common issue. Several factors could be responsible:

  • Insufficient Acid: The amount of TFA may be inadequate to drive the reaction to completion, especially if the substrate contains other basic functionalities that can neutralize the acid. While the reaction is catalytic in principle, an excess of TFA is commonly used to ensure the reaction is completed.[1]

  • Reaction Time and Temperature: The deprotection might require a longer reaction time or gentle heating. Most deprotections are performed at room temperature for 1-4 hours, but sterically hindered or electronically stabilized substrates may require extended times (e.g., overnight).[1][2] Lower temperatures will decrease the reaction rate.[3]

  • Solvent Choice: Dichloromethane (B109758) (DCM) is the most common solvent for TFA-mediated deprotection.[1][4] However, the efficiency of the reaction can be influenced by the choice of solvent for certain substrates.

  • Steric Hindrance: A sterically hindered tert-butyl group may necessitate more forceful conditions, such as a higher reaction temperature or a longer reaction time, for complete removal.[1]

  • Presence of Scavengers: While scavengers are crucial for preventing side reactions, they can compete with the substrate for the acid, potentially slowing the deprotection process.[1]

Q2: I am observing side reactions during the deprotection. What are they and how can I minimize them?

A2: The primary side reaction is alkylation by the reactive tert-butyl cation (tBu⁺) that is generated upon cleavage of the protecting group.[3] This cation can alkylate any nucleophilic sites within your molecule or the solvent. In peptide and nucleotide chemistry, residues like methionine and tryptophan are particularly susceptible.[1][5]

To minimize these side reactions, the use of "scavengers" is highly recommended. Scavengers are reagents that efficiently trap the t-butyl cation.[1]

  • Triisopropylsilane (B1312306) (TIS): A very effective scavenger that readily captures the t-butyl cation.[1]

  • Water: Can also act as a scavenger.[1]

  • Thioanisole or Dithiothreitol (DTT): Particularly useful when working with molecules containing sulfur, such as phosphorothioates or sulfur-containing amino acids.[1]

A typical scavenger "cocktail" might consist of a mixture of TFA, TIS, and water.[1]

Q3: Can I selectively deprotect a tert-butyl phosphate ester in the presence of other acid-labile groups?

A3: Achieving selectivity can be challenging since tert-butyl esters are themselves classified as acid-labile. However, some methods offer a degree of selectivity over other sensitive groups like Boc, benzyl (B1604629) esters, or silyl (B83357) ethers:

  • Aqueous Phosphoric Acid (85 wt %): This reagent is effective for deprotecting tert-butyl esters and carbamates under mild conditions and can leave groups like CBZ carbamates, benzyl esters, and TBDMS ethers intact.[2][6][7][8][9]

  • Zinc Bromide (ZnBr₂): In a solvent like DCM, ZnBr₂ can chemoselectively hydrolyze tert-butyl esters.[10][11] However, it's important to note that N-Boc and N-trityl groups have been reported to be labile under these conditions.[10]

  • Silica Gel in Refluxing Toluene (B28343): This heterogeneous method has been reported for the selective cleavage of tert-butyl esters over tert-butyl ethers and can be useful for sensitive substrates.[12]

Troubleshooting Guide

Problem: Incomplete Deprotection

If you are experiencing incomplete removal of your tert-butyl ester, consider the following troubleshooting steps, starting with the mildest adjustments.

G start Incomplete Deprotection (Verified by LC-MS, TLC, or NMR) step1 Increase Reaction Time (e.g., from 2h to 6h or overnight) start->step1 Mildest Change step2 Increase Reaction Temperature (e.g., to 40°C) step1->step2 If still incomplete step3 Increase Acid Concentration (e.g., use neat TFA) step2->step3 If still incomplete & substrate is stable step4 Switch to Alternative Method (e.g., Aqueous H3PO4, ZnBr2) step2->step4 If side products or degradation occur end Deprotection Complete step3->end Monitor to completion step4->end Follow alternative protocol

Caption: Troubleshooting workflow for incomplete t-butyl ester cleavage.

Problem: Substrate Degradation or Side Product Formation

This issue typically arises from the harshness of the acidic conditions or the reactivity of the generated tert-butyl cation.

G start Side Products or Degradation Observed check_scavenger Are scavengers being used? (e.g., TIS, H2O) start->check_scavenger add_scavenger Add Scavenger Cocktail (e.g., 2.5-5% TIS) check_scavenger->add_scavenger No check_conditions Are reaction conditions too harsh? check_scavenger->check_conditions Yes scavenger_end Reaction Clean add_scavenger->scavenger_end mild_conditions Use Milder Conditions (e.g., lower temp, shorter time) check_conditions->mild_conditions Yes alternative_method Switch to Milder/Alternative Method check_conditions->alternative_method No / Still degrading mild_conditions->scavenger_end alternative_end Problem Solved alternative_method->alternative_end

Caption: Logic for addressing substrate degradation and side products.

Data Presentation: Deprotection Reagent Comparison

The following table summarizes common and alternative reagents for the cleavage of tert-butyl esters. Optimal conditions may vary depending on the specific substrate.

ReagentTypical ConcentrationSolventTemperature (°C)Typical TimeNotes
Trifluoroacetic Acid (TFA) 50-95%[12][13]Dichloromethane (DCM)[1][4]20-25[12]1-5 hours[2][12]Most common method; scavengers are often required to prevent side reactions.
Aqueous Phosphoric Acid 85 wt%[2][7](None or co-solvent)25-504-24 hoursEnvironmentally benign and mild; selective for t-Bu groups over many other acid-labile groups.[2][6][7]
Zinc Bromide (ZnBr₂) a 1.5-10 equiv.Dichloromethane (DCM)251-24 hoursMild Lewis acid conditions; may cleave N-Boc and N-trityl groups.[10][11]
Silica Gel Slurry in solventTolueneReflux (~110°C)Overnight[12]Heterogeneous method useful for certain sensitive substrates.[12]
Potassium Hydroxide (KOH) b PowderedTetrahydrofuran (THF)AmbientVariesA non-acidic alternative for substrates intolerant to any acid.[11]

a Conditions reported for t-butyl esters of amino acids.[10] b Conditions reported for t-butyl benzoates.[11]

Experimental Protocols

Protocol 1: Standard Deprotection using TFA/DCM

This protocol is a general guideline for the most common deprotection method.

  • Dissolution: Dissolve the tert-butyl phosphate ester substrate in anhydrous dichloromethane (DCM) in a round-bottom flask to a typical concentration of 0.1-0.2 M.

  • Add Scavengers (Recommended): If the substrate is sensitive to alkylation, add scavengers such as triisopropylsilane (TIS) to a final concentration of 2.5-5%.[1]

  • Addition of TFA: In a well-ventilated fume hood, add an equal volume of trifluoroacetic acid (TFA) to the stirred solution to achieve a 1:1 (v/v) mixture.[14]

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or ³¹P NMR). The reaction is typically complete within 1-4 hours.[2]

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporation with a solvent like toluene can be performed multiple times.[14]

    • Dissolve the residue in a suitable solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer, filter, and concentrate to yield the crude product, which can be purified as necessary.

Protocol 2: Mild Deprotection using Aqueous Phosphoric Acid

This protocol is an alternative for substrates sensitive to harsh acidic conditions.[2][7][8]

  • Reaction Setup: To the tert-butyl protected substrate, add 85 wt% aqueous phosphoric acid (typically 5-10 equivalents). A co-solvent may or may not be necessary depending on the substrate's solubility.

  • Reaction: Stir the mixture at room temperature or warm gently (e.g., to 50 °C) to increase the reaction rate.

  • Monitoring: Monitor the reaction for the disappearance of starting material by TLC or LC-MS. Reaction times can range from a few hours to overnight.

  • Work-up:

    • Upon completion, dilute the reaction mixture with water and a suitable organic solvent (e.g., ethyl acetate).

    • Carefully neutralize the aqueous layer with a base such as solid sodium bicarbonate or a saturated aqueous solution.

    • Separate the layers and extract the aqueous phase with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify as needed.

Mechanism Visualization

The acid-catalyzed removal of a tert-butyl group proceeds via a stable tertiary carbocation. This intermediate is key to understanding both the deprotection and the potential for side reactions.

G cluster_main Deprotection Pathway cluster_side Side Reactions cluster_scavenger Scavenger Action R-OPO2-OtBu t-Butyl Phosphate Ester ProtonatedEster Protonated Ester R-OPO2-OtBu->ProtonatedEster + H+ (from TFA) CarboxylicAcid Phosphate Product (R-OPO3H2) ProtonatedEster->CarboxylicAcid Cleavage tBu_cation tert-Butyl Cation ProtonatedEster->tBu_cation Cleavage tBu_cation2 tert-Butyl Cation tBu_cation3 tert-Butyl Cation SideProduct Alkylated Side Product Nucleophile Nucleophile in Mixture (e.g., Trp, Met) Nucleophile->SideProduct tBu_cation2->SideProduct Scavenger Scavenger (e.g., TIS) TrappedProduct Trapped Cation (e.g., t-Butyl-TIS) Scavenger->TrappedProduct tBu_cation3->TrappedProduct

Caption: Mechanism of deprotection and the role of scavengers.

References

Stability of Di-tert-butyl Chloromethyl Phosphate in different reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Di-tert-butyl Chloromethyl Phosphate (B84403) in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of Di-tert-butyl Chloromethyl Phosphate?

A1: this compound is primarily sensitive to moisture and nucleophiles. Its stability can be compromised by:

  • Hydrolysis: Reaction with water, which can be present in solvents or introduced from the atmosphere, leads to the decomposition of the molecule.

  • Nucleophilic Attack: The presence of nucleophiles, such as alcohols, amines, or even residual reactants from its synthesis, can lead to the displacement of the chloride and degradation of the starting material.[1]

  • Temperature: Elevated temperatures can accelerate decomposition. Thermal analysis has shown that exothermic decomposition can occur, highlighting the importance of temperature control during storage and reactions.

  • Acidic/Basic Conditions: While generally more stable in neutral to slightly acidic conditions, strong acids or bases can promote degradation.[1]

Q2: How should I properly store this compound?

A2: To ensure its stability, this compound should be stored under the following conditions:

  • Temperature: Store at -20°C to 2-8°C for long-term stability.[2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture.[3]

  • Stabilizer: The compound is often supplied with a stabilizer, such as potassium carbonate or 5% tributylamine, to neutralize any acidic impurities that could catalyze decomposition.[4][5]

Q3: I am observing incomplete conversion in my reaction involving this compound. What could be the issue?

A3: Incomplete conversion can be due to several factors:

  • Degradation of the Reagent: The most common issue is the degradation of this compound due to improper handling or storage. Ensure it has been stored under anhydrous and inert conditions.

  • Presence of Moisture: Trace amounts of water in your reaction solvent or on your glassware can hydrolyze the reagent, reducing its effective concentration. Always use anhydrous solvents and dry glassware.

  • Insufficient Activation: In reactions where an activator is used, ensure the activator is fresh and used at the correct concentration.

  • Steric Hindrance: If your substrate is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or a more potent catalyst/activator.

Q4: What are the expected degradation products of this compound in protic solvents like methanol (B129727) or water?

A4: In protic solvents, the primary degradation pathway is solvolysis (hydrolysis if the solvent is water). The expected degradation products are Di-tert-butyl phosphate and formaldehyde, along with the corresponding acid from the displaced chloride (e.g., hydrochloric acid). In alcoholic solvents, you may also observe the formation of the corresponding ether.

Troubleshooting Guides

Issue 1: Unexpected Side Products Observed by TLC or LC-MS

Possible Cause:

  • Degradation of this compound: The reagent may have degraded prior to or during the reaction.

  • Side Reactions with the Solvent: Aprotic solvents like DMF or DMSO, while generally good solvents, can sometimes participate in side reactions, especially at elevated temperatures.

  • Reaction with Nucleophilic Impurities: Impurities in the starting materials or solvents can react with the highly electrophilic this compound.

Solutions:

  • Verify Reagent Quality: Before use, check the purity of the this compound by ¹H or ³¹P NMR.

  • Use High-Purity Anhydrous Solvents: Ensure all solvents are of high purity and are anhydrous.

  • Control Reaction Temperature: Run the reaction at the recommended temperature and avoid excessive heating.

  • Purify Starting Materials: If necessary, purify other reactants to remove nucleophilic impurities.

Issue 2: Low Yield of the Desired Product

Possible Cause:

  • Sub-optimal Reaction Conditions: The reaction time, temperature, or stoichiometry of reactants may not be optimized.

  • Inefficient Work-up Procedure: The desired product might be lost or degraded during the work-up and purification steps.

  • Formation of Stable Intermediates: The reaction may stall at an intermediate stage.

Solutions:

  • Reaction Optimization: Systematically vary the reaction parameters (time, temperature, reactant ratios) to find the optimal conditions.

  • Modified Work-up: Consider a modified aqueous work-up to minimize product loss or degradation. For example, using a buffered aqueous solution can help control the pH.

  • Monitor Reaction Progress: Use TLC, LC-MS, or NMR to monitor the reaction progress and identify the formation of any stable intermediates.

Data Presentation

Table 1: Recommended Solvents and General Stability Observations

Solvent ClassRecommended SolventsGeneral Stability of this compoundPotential Issues
Aprotic Polar Acetonitrile (MeCN), Dichloromethane (DCM), Tetrahydrofuran (THF)Generally stable if anhydrous.Trace moisture can lead to hydrolysis. DMF and DMSO can be reactive at high temps.
Aprotic Nonpolar Toluene, HexaneGood stability.Lower solubility of some reactants might be an issue.
Protic Methanol (MeOH), Ethanol (EtOH), WaterUnstable. Reacts with the solvent (solvolysis).Not recommended as a reaction solvent unless the intention is to perform solvolysis.

Experimental Protocols

Protocol 1: General Procedure for a Stability Study of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound in a chosen solvent.

1. Materials:

  • This compound

  • High-purity anhydrous solvent of choice (e.g., Acetonitrile)

  • Internal standard (e.g., a stable compound with a distinct retention time)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Volumetric flasks and pipettes

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen anhydrous solvent. Also, prepare a stock solution of the internal standard.

  • Sample Preparation: In separate vials, mix the this compound stock solution and the internal standard stock solution to achieve a final desired concentration.

  • Time Zero (T₀) Analysis: Immediately analyze one of the prepared samples by HPLC to determine the initial peak area ratio of this compound to the internal standard.

  • Incubation: Store the remaining vials at a constant temperature (e.g., room temperature or an elevated temperature for accelerated studies).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a vial and analyze its content by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T₀ sample, using the peak area ratio to the internal standard.

3. Safety Precautions:

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_reagent Prepare Stock Solution (this compound) mix Mix Reagent and IS prep_reagent->mix prep_is Prepare Stock Solution (Internal Standard) prep_is->mix t0_analysis T₀ HPLC Analysis mix->t0_analysis incubation Incubate Samples (Constant Temperature) mix->incubation tp_analysis Time-Point HPLC Analysis incubation->tp_analysis At regular intervals data_analysis Data Analysis (% Remaining vs. Time) tp_analysis->data_analysis

Caption: Experimental workflow for a stability study of this compound.

degradation_pathway cluster_products Degradation Products DBCMP This compound hydrolysis_prod Di-tert-butyl Phosphate + CH₂O + HCl DBCMP->hydrolysis_prod Hydrolysis solvolysis_prod Di-tert-butyl Phosphate + CH₂O + R-Cl + HCl DBCMP->solvolysis_prod Solvolysis nucleophilic_prod Di-tert-butyl Phosphoramidate derivative DBCMP->nucleophilic_prod Nucleophilic Attack H2O H₂O (Protic Solvent) ROH R-OH (Protic Solvent) Nucleophile Nu⁻ (e.g., R₂NH)

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Low Reaction Yield? check_reagent Reagent Degraded? start->check_reagent check_moisture Moisture Present? start->check_moisture check_conditions Suboptimal Conditions? start->check_conditions solution_reagent Use Fresh Reagent Store Properly check_reagent->solution_reagent Yes solution_moisture Use Anhydrous Solvents Dry Glassware check_moisture->solution_moisture Yes solution_conditions Optimize Time, Temp, Stoichiometry check_conditions->solution_conditions Yes

Caption: Troubleshooting workflow for low reaction yields with this compound.

References

Technical Support Center: Di-tert-butyl Chloromethyl Phosphate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Di-tert-butyl Chloromethyl Phosphate (B84403).

Frequently Asked Questions (FAQs)

Q1: What is Di-tert-butyl Chloromethyl Phosphate and what are its primary applications?

This compound (DtBCMP) is a versatile phosphorylating and alkylating agent.[1] Its primary application is in medicinal chemistry and drug development for the synthesis of phosphono-oxymethyl prodrugs.[2][3] This is typically achieved by alkylating hydroxyl or amino groups on a parent drug molecule.[2] The addition of the di-tert-butyl phosphonomethyl group can improve the aqueous solubility and bioavailability of the drug.[4][5]

Q2: What are the typical storage and handling conditions for this compound?

This compound is moisture-sensitive and should be stored under an inert atmosphere, such as nitrogen.[2][6] For long-term storage, it is recommended to keep it at temperatures between 2-8°C or as low as -20°C.[2][7] Some commercial formulations are stabilized with potassium carbonate to improve stability.[8][9] It is important to handle the reagent in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety goggles, as it can cause skin and eye irritation.[10][11]

Q3: What are the common impurities or side products associated with this compound reactions?

A common byproduct in the synthesis of DtBCMP itself is tetra-tert-butyl methylene (B1212753) bisphosphate, especially when using older synthetic methods involving chloroiodomethane.[2] During its use in alkylation reactions, incomplete reactions can leave unreacted starting materials. The stability of the di-tert-butyl phosphate protecting groups can also be a factor, with potential for premature deprotection under acidic conditions.[12]

Troubleshooting Guide

Q4: My reaction with this compound shows low to no yield. What are the potential causes and solutions?

Several factors can contribute to low or no product yield. Here are some common causes and troubleshooting steps:

  • Inactive Substrate: The hydroxyl or amino group on your substrate may not be sufficiently nucleophilic.

    • Solution: Ensure the use of a strong, non-nucleophilic base to fully deprotonate the substrate. Sodium hydride (NaH) is commonly used for this purpose.[13] The choice of solvent is also critical; polar aprotic solvents like DMF or THF are generally effective.[13][14]

  • Reagent Degradation: DtBCMP is moisture-sensitive.[8] Exposure to moisture can lead to its degradation.

    • Solution: Use freshly opened or properly stored reagent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Insufficient Reaction Time or Temperature: The reaction can be slow, sometimes requiring extended reaction times.[13]

    • Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][13] If the reaction is stalled, a moderate increase in temperature might be beneficial, but be cautious as this can also promote side reactions.

  • Iodide Catalyst: The presence of a catalyst like potassium iodide (KI) can be crucial for the reaction to proceed efficiently.[13][15]

    • Solution: If not already included, add a catalytic or even stoichiometric amount of KI to the reaction mixture.

Q5: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

The formation of multiple products can be due to side reactions or the presence of multiple reactive sites on your substrate.

  • Multiple Reactive Sites: If your substrate has multiple hydroxyl or amino groups, you may get a mixture of mono-, di-, and poly-alkylated products.

    • Solution: Consider using protecting groups to block other reactive sites on your substrate before performing the reaction with DtBCMP. The choice of protecting group will depend on the nature of your substrate and the overall synthetic route.

  • Side Reactions: As mentioned, the formation of byproducts like tetra-tert-butyl methylene bisphosphate can occur.[2]

    • Solution: Optimizing the stoichiometry of your reagents can help minimize side reactions. Avoid using a large excess of DtBCMP. Careful control of the reaction temperature can also improve selectivity.

Q6: I am having difficulty purifying my final product. What purification strategies are recommended?

Purification of the phosphorylated product can be challenging due to its polarity.

  • Chromatography: Silica (B1680970) gel column chromatography is a common method for purification.[13]

    • Solution: A gradient elution system, for example, starting with a non-polar solvent system (like hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from non-polar impurities and unreacted starting materials.[13]

  • Extraction: A thorough aqueous work-up is essential to remove the base, salts, and any water-soluble impurities.

    • Solution: After quenching the reaction, perform multiple extractions with an appropriate organic solvent. Washing the organic layer with brine can help to remove residual water.[13]

Quantitative Data

SubstrateBaseSolventAdditiveTemperatureTime (h)Yield (%)Reference
4-Hydroxybenzaldehyde (B117250)Sodium HydrideDMFPotassium IodideRoom Temp.2538[13]
Di-tert-butyl potassium phosphatePotassium CarbonateDichloromethaneTetrabutylammonium sulfate15-25°COvernightHigh[14]
Di-tert-butyl phosphite--H2O2/catalytic KI--81[15][16]
Di-tert-butyl potassium phosphate--Chloromethyl chlorosulfate--90 (solution)[3][15]

Experimental Protocols

Detailed Protocol for the Phosphorylation of 4-Hydroxybenzaldehyde [13]

This protocol describes the addition of a di-tert-butyl phosphonomethyl group to a phenolic hydroxyl group.

  • Preparation: Add a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF to a flask under an inert atmosphere.

  • Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.55 eq) portion-wise to the solution at room temperature and stir for 30 minutes.

  • Alkylation: To the resulting mixture, add this compound (1.15 eq) and potassium iodide (3.05 eq).

  • Reaction: Stir the reaction mixture at room temperature for 25 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice water and add a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield the desired product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Substrate in Anhydrous Solvent deprotonation Add Base (e.g., NaH) prep->deprotonation add_reagents Add DtBCMP and KI deprotonation->add_reagents stir Stir at Room Temperature add_reagents->stir quench Quench Reaction stir->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (e.g., NMR) purify->characterize

Caption: General experimental workflow for a this compound reaction.

troubleshooting_workflow start Low/No Yield? check_base Sufficiently Strong Base? start->check_base check_reagent Reagent Quality? check_base->check_reagent Yes solution_base Use Stronger Base (e.g., NaH) check_base->solution_base No check_conditions Reaction Time/Temp Optimal? check_reagent->check_conditions Yes solution_reagent Use Fresh/Dry Reagent & Solvent check_reagent->solution_reagent No check_catalyst Catalyst (KI) Present? check_conditions->check_catalyst Yes solution_conditions Increase Time/Temp Moderately check_conditions->solution_conditions No solution_catalyst Add Potassium Iodide check_catalyst->solution_catalyst No

Caption: Troubleshooting workflow for low yield in DtBCMP reactions.

reaction_pathway substrate Substrate-OH alkoxide Substrate-O- substrate->alkoxide + Base product Substrate-O-CH2-P(O)(OtBu)2 alkoxide->product + Reagent - Cl- reagent Cl-CH2-P(O)(OtBu)2

Caption: Key chemical transformation in the alkylation of a hydroxyl group with DtBCMP.

References

Technical Support Center: Analysis of Di-tert-butyl Chloromethyl Phosphate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC and TLC analysis of reactions involving Di-tert-butyl Chloromethyl Phosphate (B84403). It is intended for researchers, scientists, and professionals in drug development.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for monitoring the progress of reactions involving Di-tert-butyl Chloromethyl Phosphate, allowing for the quantification of reactants, products, and byproducts.

Experimental Protocol: HPLC Analysis

This protocol provides a general method for the analysis of reactions involving this compound. Optimization may be required based on the specific reaction conditions and matrix.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture of acetonitrile and water.[1] The addition of a small amount of an acid, such as 0.1% phosphoric acid, can improve peak shape for acidic analytes.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the quenched aliquot with the initial mobile phase composition to an appropriate concentration.[1] A typical dilution might be 50 µL of the reaction mixture into 10 mL of the mobile phase.[1]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[2]

    • Injection Volume: 10-20 µL

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm or 219 nm[2][3]

    • Elution: Isocratic or gradient elution can be used. For reaction monitoring, an isocratic method is often sufficient.

HPLC Troubleshooting Guide
Problem Potential Cause Solution
Peak Tailing Secondary interactions with residual silanols on the column; Suboptimal mobile phase pH.Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte.
Ghost Peaks Impurities in the mobile phase or from previous injections.Use high-purity solvents and freshly prepared mobile phase. Flush the column and injector with a strong solvent.
Retention Time Shifts Changes in mobile phase composition, flow rate, or column temperature.Ensure consistent mobile phase preparation. Check the pump for leaks or air bubbles. Use a column oven to maintain a constant temperature.
Baseline Noise or Drift Contaminated mobile phase; Air bubbles in the detector; Detector lamp aging.Degas the mobile phase. Purge the detector. Replace the detector lamp if necessary.
Poor Resolution Inappropriate mobile phase composition; Column degradation.Optimize the mobile phase composition (e.g., change the acetonitrile/water ratio). Replace the column if it is old or has been subjected to harsh conditions.
Frequently Asked Questions (FAQs) - HPLC

Q1: What is a suitable mobile phase for analyzing this compound reactions?

A1: A common mobile phase for the analysis of organophosphorus compounds is a mixture of acetonitrile and water on a C18 column.[2][4] A typical starting point is a 70:30 (v/v) ratio of acetonitrile to water.[1] The exact ratio may need to be optimized for your specific reaction.

Q2: How can I improve the peak shape of my analytes?

A2: Peak tailing can be an issue with phosphate compounds due to interactions with the silica (B1680970) support of the column. Adding a small amount of an acidic modifier like phosphoric acid to the mobile phase can help to suppress these interactions and improve peak shape.

Q3: What detection wavelength should I use?

A3: Many organophosphorus compounds lack a strong chromophore, making UV detection challenging. However, detection at low UV wavelengths, such as 210 nm or 219 nm, is often possible.[2][3] If sensitivity is an issue, consider using a mass spectrometer (LC-MS) for detection.[1]

Logical Workflow for HPLC Troubleshooting

Caption: A flowchart for troubleshooting common HPLC issues.

Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid and convenient method for qualitatively monitoring the progress of a reaction. It can quickly show the consumption of starting material and the formation of the product.

Experimental Protocol: TLC Analysis

Materials:

  • Silica gel TLC plates (e.g., Silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining solution (e.g., phosphomolybdic acid or potassium permanganate)

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Spotting: Using a capillary tube, spot the diluted reaction mixture, a co-spot (starting material and reaction mixture), and the starting material as a reference on the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. A common mobile phase for this type of reaction is a 1:1 mixture of ethyl acetate and hexane. Allow the solvent front to travel up the plate.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front.

    • Visualize the spots under a UV lamp at 254 nm.[5]

    • If the spots are not UV-active, use a chemical stain. A phosphomolybdic acid stain is a good general-purpose stain for many organic compounds.[5] Alternatively, a potassium permanganate (B83412) stain can be used to visualize compounds that are easily oxidized.[6] For specific detection of phosphates, an ammonium (B1175870) molybdate (B1676688) solution can be used, which typically yields blue to blue-green spots.[7]

TLC Troubleshooting Guide
Problem Potential Cause Solution
Streaking of Spots Sample is too concentrated; Sample is not fully dissolved.Dilute the sample further. Ensure the sample is fully dissolved in the spotting solvent.
Spots are at the Baseline Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
Spots are at the Solvent Front Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).
No Spots Visible Compound is not UV-active; Concentration is too low.Use a chemical stain for visualization. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.
Irregular Solvent Front Improperly sealed developing chamber; Uneven adsorbent layer.Ensure the chamber is properly sealed. Use a different batch of TLC plates.
Frequently Asked Questions (FAQs) - TLC

Q1: How do I choose a suitable mobile phase for my TLC analysis?

A1: A good starting point is a 1:1 mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate). You can then adjust the ratio to achieve a good separation, where the Rf value of your product is ideally between 0.3 and 0.5.

Q2: My compound is not visible under UV light. What should I do?

A2: If your compound does not have a UV chromophore, you will need to use a chemical stain to visualize the spots. For organophosphorus compounds, a phosphomolybdic acid stain or a specific phosphate stain like ammonium molybdate are effective choices.[5][7]

Q3: What does an Rf value of 0.33 for the product indicate?

A3: An Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. An Rf of 0.33 indicates that the product is less polar than the starting material if the starting material has a lower Rf, and it has moved about one-third of the way up the plate.[8] This is generally a good Rf value for monitoring reaction progress.

Logical Workflow for TLC Analysis

Caption: A workflow diagram for performing TLC analysis.

Quantitative Data Summary

Table 1: Illustrative HPLC Data for a Reaction Monitoring Experiment
Time (hours)Starting Material Peak AreaProduct Peak Area% Conversion
01,250,00000%
1980,000270,00021.6%
2650,000600,00048.0%
4210,0001,040,00083.2%
650,0001,200,00096.0%
24< 10,0001,240,000>99%
Table 2: Illustrative TLC Data
CompoundRf Value (1:1 Ethyl Acetate/Hexane)
Starting Material (e.g., an alcohol)0.15
This compound0.60
Product0.33
Byproduct (e.g., dimer)0.45

References

Strategies to minimize impurities in Di-tert-butyl Chloromethyl Phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Di-tert-butyl Chloromethyl Phosphate (B84403) Synthesis

Welcome to the technical support center for the synthesis of Di-tert-butyl Chloromethyl Phosphate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods involve the reaction of a di-tert-butyl phosphate salt with a chloromethylating agent. Key synthetic routes include:

Q2: What is the most common impurity observed during the synthesis of this compound?

A2: The most frequently encountered impurity is tetra-tert-butyl methylene (B1212753) bisphosphate .[1] This by-product is formed when the desired product reacts with another molecule of the di-tert-butyl phosphate salt.

Q3: How can I minimize the formation of tetra-tert-butyl methylene bisphosphate?

A3: To suppress the formation of this bisphosphate impurity, it is crucial to control the stoichiometry of the reactants. Using a vast excess (over 11 equivalents) of the chloromethylating agent, such as chloroiodomethane, can effectively minimize the formation of this side product.[1]

Q4: What are the recommended storage conditions for this compound?

A4: this compound is sensitive to moisture.[1] It should be stored in an inert atmosphere at 2-8°C.[1][5] Proper storage is critical to prevent degradation and maintain its purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product - Incomplete reaction. - Decomposition of the product or starting materials. - Suboptimal reaction conditions (e.g., temperature, solvent, base).- Monitor the reaction progress using TLC, LC-MS, or NMR. - Ensure anhydrous conditions and use high-purity reagents. - Optimize the choice of base, phase-transfer catalyst, and solvent as described in process development studies.[2][3]
Presence of Tetra-tert-butyl methylene bisphosphate Impurity Reaction of the product with the starting di-tert-butyl phosphate salt.Increase the molar excess of the chloromethylating agent (e.g., chloroiodomethane).[1]
Difficulty in Product Isolation and Purification - Emulsion formation during aqueous workup. - Co-elution of impurities during column chromatography.- Use brine washes to break emulsions. - Optimize the solvent system for column chromatography (e.g., a gradient of ethyl acetate (B1210297) in hexane) to achieve better separation.[6]
Product Degradation During Storage Exposure to moisture.Store the final product under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[1][5]

Experimental Protocols

Synthesis of this compound via DTBPP and CMCS

This protocol is based on an efficient process described in the literature.[2][3][4]

  • Reaction Setup: In a vented glass reactor, combine potassium di-tert-butylphosphate (1.00 eq), a suitable base such as sodium carbonate or potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) sulfate (B86663) (0.05 eq).[7]

  • Solvent: Add an appropriate organic solvent such as dichloromethane (B109758) or tetrahydrofuran.[7]

  • Reagent Addition: While stirring at a controlled temperature (15 to 25°C), slowly add chloromethyl chlorosulfate.[7]

  • Reaction Monitoring: Monitor the reaction progress by LC-MS or NMR until the starting material is consumed.[2][8]

  • Workup: Upon completion, perform an aqueous extraction to remove salts and water-soluble impurities.[7]

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane).[6]

Visualizations

Troubleshooting_Workflow Troubleshooting Impurities in this compound Synthesis cluster_synthesis Synthesis and Analysis cluster_troubleshooting Troubleshooting start Start Synthesis reaction Reaction Monitoring (TLC, LC-MS) start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification impurity_check Impurity Detected? purification->impurity_check final_product Pure Di-tert-butyl Chloromethyl Phosphate impurity_check->final_product No identify_impurity Identify Impurity (NMR, MS) impurity_check->identify_impurity Yes bisphosphate Tetra-tert-butyl methylene bisphosphate identify_impurity->bisphosphate other_impurity Other Impurities identify_impurity->other_impurity optimize_stoichiometry Increase Excess of Chloromethylating Agent bisphosphate->optimize_stoichiometry optimize_conditions Optimize Reaction Conditions (Base, Catalyst, Solvent) other_impurity->optimize_conditions optimize_stoichiometry->start Re-run Synthesis optimize_conditions->start Re-run Synthesis

Caption: Troubleshooting workflow for minimizing impurities.

This technical support guide provides a starting point for addressing common challenges in the synthesis of this compound. For more in-depth information, consulting the cited literature is recommended.

References

Impact of moisture on Di-tert-butyl Chloromethyl Phosphate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Di-tert-butyl Chloromethyl Phosphate (B84403). Here you will find troubleshooting guides and answers to frequently asked questions regarding the impact of moisture on the reactivity of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is Di-tert-butyl Chloromethyl Phosphate and what are its primary applications?

This compound is a versatile alkylating and phosphorylating agent. It is commonly used in medicinal chemistry and drug development to introduce a phosphonooxymethyl group to molecules, particularly to alcohols and nitrogen-containing heterocycles. This modification is often employed in the synthesis of prodrugs to enhance the aqueous solubility and bioavailability of a parent drug.[1]

Q2: How does moisture affect the stability and reactivity of this compound?

This compound is highly sensitive to moisture. Water can hydrolyze the phosphate ester, leading to the formation of Di-tert-butyl hydrogen phosphate and other byproducts. This degradation reduces the effective concentration of the reagent, leading to lower reaction yields and the potential for side reactions. Therefore, it is crucial to handle and store the reagent under anhydrous conditions.

Q3: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored at low temperatures, typically -20°C, under an inert atmosphere such as nitrogen or argon.[2] It should also be protected from light.[2] Some commercial formulations are stabilized with a small amount of a base like potassium carbonate to neutralize any trace amounts of acid that could catalyze decomposition.[3]

Q4: What are the primary byproducts of this compound hydrolysis?

The primary byproduct of hydrolysis is Di-tert-butyl hydrogen phosphate. Depending on the reaction conditions, further degradation or side reactions with other species in the reaction mixture can occur.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no product yield Reagent degradation due to moisture: The most common cause of low yield is the hydrolysis of this compound by water present in the solvent or on the glassware.- Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through a column of activated alumina).- Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas before use.- Perform the reaction under a positive pressure of an inert gas (nitrogen or argon).
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.- Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Multiple spots on TLC, indicating byproducts Hydrolysis of the desired product: If the desired product also contains moisture-sensitive groups, it may be degrading during the workup or purification.- Minimize the use of aqueous solutions during the workup. If an aqueous wash is necessary, use brine to reduce the solubility of the organic product in the aqueous layer and perform the extraction quickly.- Ensure that solvents used for chromatography are anhydrous.
Side reactions with hydrolysis byproducts: The byproducts of reagent hydrolysis may react with your starting material or product.- Use a fresh bottle of this compound or purify the reagent before use if you suspect it has been compromised.
Inconsistent results between experiments Variable amounts of moisture: Inconsistent control of atmospheric moisture can lead to varying degrees of reagent degradation.- Standardize your procedure for handling anhydrous reactions. Use of a glovebox or Schlenk line can significantly improve reproducibility.

Data Presentation

The presence of moisture can significantly decrease the yield of reactions involving this compound. The following table provides an illustrative example of the expected impact of water content in the reaction solvent on the final product yield.

Water Content in Solvent (ppm)Expected Product Yield (%)
< 10> 90
5070 - 80
10050 - 60
250< 40
500< 20

Note: These values are illustrative and the actual impact on yield will depend on the specific reaction conditions, including temperature, reaction time, and the nature of the substrate.

Experimental Protocols

Protocol: O-alkylation of 4-Hydroxybenzaldehyde (B117250) using this compound under Anhydrous Conditions

This protocol is adapted from a literature procedure and emphasizes techniques to minimize moisture exposure.

Materials:

  • 4-Hydroxybenzaldehyde

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) in a sure-seal bottle

  • Potassium iodide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane), anhydrous

Procedure:

  • Preparation: Dry all glassware in an oven at 150°C overnight and assemble under a positive pressure of dry nitrogen gas.

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-hydroxybenzaldehyde (1.0 eq).

  • Dissolve the starting material in anhydrous DMF, added via a dry syringe.

  • Carefully add sodium hydride (1.5 eq) to the solution at room temperature and stir the mixture for 30 minutes.

  • In a separate flame-dried flask, dissolve this compound (1.1 eq) and potassium iodide (3.0 eq) in anhydrous DMF.

  • Add the solution of this compound and potassium iodide to the reaction mixture dropwise via a syringe.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, carefully quench the reaction by pouring it into ice-cold water.

  • Add saturated aqueous ammonium chloride solution.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

Mandatory Visualizations

Hydrolysis_Pathway reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic attack by water water H₂O product1 Di-tert-butyl hydrogen phosphate intermediate->product1 Elimination product2 Formaldehyde intermediate->product2 product3 HCl intermediate->product3

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow start Low Reaction Yield check_moisture Were anhydrous conditions strictly maintained? start->check_moisture check_reagents Are reagents fresh and properly stored? check_moisture->check_reagents Yes improve_anhydrous Action: Improve drying of solvents and glassware. Use inert atmosphere. check_moisture->improve_anhydrous No check_conditions Were reaction time and temperature optimized? check_reagents->check_conditions Yes use_fresh_reagent Action: Use a new bottle of reagent or purify the existing one. check_reagents->use_fresh_reagent No optimize_reaction Action: Monitor reaction by TLC/LC-MS and adjust time/temperature. check_conditions->optimize_reaction No success Yield Improved check_conditions->success Yes improve_anhydrous->start Re-run experiment use_fresh_reagent->start Re-run experiment optimize_reaction->start Re-run experiment

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Catalyst Selection for Di-tert-butyl Chloromethyl Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Di-tert-butyl Chloromethyl Phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting to improve the efficiency of this critical reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Di-tert-butyl Chloromethyl Phosphate?

A1: The most common and efficient method involves the reaction of Di-tert-butyl Potassium Phosphate (DTBPP) with Chloromethyl Chlorosulfate (CMCS) in the presence of a phase-transfer catalyst (PTC).[1][2][3] This method provides a high yield and purity of the final product.

Q2: Why is a phase-transfer catalyst (PTC) necessary for this reaction?

A2: A phase-transfer catalyst is essential because the reactants, Di-tert-butyl Potassium Phosphate (a salt) and Chloromethyl Chlorosulfate (an organic compound), are typically immiscible in common solvents. The PTC facilitates the transfer of the phosphate anion from the aqueous or solid phase to the organic phase where the reaction occurs, thereby significantly increasing the reaction rate and yield.

Q3: What types of phase-transfer catalysts are effective for this synthesis?

A3: Quaternary ammonium (B1175870) and phosphonium (B103445) salts are effective phase-transfer catalysts for this reaction.[1][3] Tetrabutylammonium (B224687) salts, such as tetrabutylammonium sulfate (B86663) or tetrabutylammonium chloride, have been specifically mentioned for this process.[4] Phosphonium salts can offer higher thermal and chemical stability compared to ammonium salts.

Q4: What is the primary side product to be aware of during the synthesis?

A4: The main side product is tetra-tert-butyl methylene (B1212753) bisphosphate.[5] Its formation can be minimized by optimizing the reaction conditions, particularly the stoichiometry of the reactants.

Q5: How can the stability of the this compound product be ensured?

A5: A rational selection of a stabilizing additive during the synthesis can help improve the long-term storage of this compound.[1][2][3] Additionally, proper storage conditions, such as refrigeration under an inert atmosphere, are recommended.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Ineffective phase-transfer catalysis.- Catalyst Selection: Screen different quaternary ammonium and phosphonium salts (e.g., tetrabutylammonium bromide, tetrabutylammonium sulfate, tetrabutylphosphonium (B1682233) bromide).- Catalyst Concentration: Optimize the catalyst loading (typically 1-5 mol%).- Agitation: Ensure vigorous stirring to maximize the interfacial area between the phases.
Decomposition of Chloromethyl Chlorosulfate (CMCS).- Base Selection: Use a mild inorganic base such as potassium carbonate or sodium carbonate.[4]- Temperature Control: Maintain a controlled reaction temperature, as CMCS can be thermally labile.- Stabilizing Additive: Consider the addition of a stabilizing agent as suggested in the literature.[1][2][3]
Poor quality of starting materials.- DTBPP Quality: Ensure the Di-tert-butyl Potassium Phosphate is dry and of high purity.- CMCS Quality: Use freshly prepared or properly stored Chloromethyl Chlorosulfate.
High Levels of Tetra-tert-butyl Methylene Bisphosphate Side Product Incorrect stoichiometry of reactants.- Control Reactant Ratio: Avoid a large excess of Di-tert-butyl Potassium Phosphate. A slight excess of Chloromethyl Chlorosulfate might be beneficial, but this should be optimized.- Slow Addition: Consider the slow, controlled addition of one reactant to the other to maintain a low instantaneous concentration of the nucleophile.
Difficult Product Isolation and Purification Emulsion formation during workup.- Solvent Choice: Select a solvent system that minimizes emulsion formation.- Brine Wash: Use a saturated brine solution during the aqueous workup to help break emulsions.
Co-elution with impurities during chromatography.- Optimize Chromatography: Screen different solvent systems for column chromatography.- Alternative Purification: Consider other purification techniques such as distillation under reduced pressure if the product is thermally stable enough.
Inconsistent Reaction Times Variations in reaction conditions.- Standardize Protocol: Ensure consistent temperature, stirring rate, and reactant concentrations for each run.- Monitor Reaction Progress: Use techniques like TLC, GC, or NMR to monitor the reaction progress and determine the optimal reaction time.

Catalyst Selection and Performance Data

Catalyst Type Examples Advantages Disadvantages
Quaternary Ammonium Salts Tetrabutylammonium Bromide (TBAB), Tetrabutylammonium Sulfate, Aliquat 336- Readily available- Relatively low cost- Good activity in many PTC reactions- Can be less thermally stable (susceptible to Hofmann elimination at high temperatures)- Lower lipophilicity compared to some phosphonium salts
Quaternary Phosphonium Salts Tetrabutylphosphonium Bromide (TBPB), Tetrabutylphosphonium Chloride- Higher thermal stability- Higher chemical stability, especially in the presence of strong bases- Generally more lipophilic, which can lead to higher activity- Generally more expensive than ammonium salts
Crown Ethers 18-Crown-6- Excellent at complexing alkali metal cations- High cost- Toxicity concerns
Polyethylene Glycols (PEGs) PEG-400, PEG-600- Low cost- Low toxicity- Generally lower catalytic activity compared to onium salts and crown ethers

Experimental Protocols

General Protocol for Catalyst Screening in the Synthesis of this compound

This protocol provides a framework for screening different phase-transfer catalysts to optimize the reaction yield.

Materials:

  • Di-tert-butyl Potassium Phosphate (DTBPP)

  • Chloromethyl Chlorosulfate (CMCS)

  • Selected Phase-Transfer Catalyst (e.g., TBAB, TBPB) (1-5 mol%)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

  • Analytical equipment for reaction monitoring (TLC, GC, or NMR)

Procedure:

  • To a stirred suspension of Di-tert-butyl Potassium Phosphate (1.0 eq) and anhydrous Potassium Carbonate (1.5 eq) in anhydrous Dichloromethane, add the selected phase-transfer catalyst (0.02 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Chloromethyl Chlorosulfate (1.1 eq) in anhydrous Dichloromethane to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until reaction completion is indicated by TLC or GC analysis.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR or GC-MS to determine the yield and purity.

  • Repeat the experiment with different phase-transfer catalysts, keeping all other parameters constant, to compare their effectiveness.

Visualizations

Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product DTBPP Di-tert-butyl Potassium Phosphate (DTBPP) Reaction_Vessel Reaction Vessel (Solvent: DCM) DTBPP->Reaction_Vessel CMCS Chloromethyl Chlorosulfate (CMCS) CMCS->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel PTC Phase-Transfer Catalyst (PTC) PTC->Reaction_Vessel Quenching Quenching (aq. NaHCO3) Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Purification (e.g., Chromatography) Drying->Purification Final_Product Di-tert-butyl Chloromethyl Phosphate Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

PTC_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase DTBPP K⁺ ⁻O-P(O)(OtBu)₂ PTC_org_p Q⁺ ⁻O-P(O)(OtBu)₂ DTBPP->PTC_org_p Anion Exchange PTC_aq Q⁺X⁻ (Catalyst) CMCS ClCH₂OSO₂Cl Product (tBuO)₂P(O)OCH₂Cl CMCS->Product PTC_org_x Q⁺Cl⁻ PTC_org_p->CMCS Nucleophilic Attack PTC_org_x->PTC_aq Catalyst Regeneration

Caption: Simplified mechanism of phase-transfer catalysis in the reaction.

Troubleshooting_Logic Start Low Yield Issue Check_PTC Is PTC effective? Start->Check_PTC Check_CMCS Is CMCS stable? Start->Check_CMCS Check_SideProduct High side product? Start->Check_SideProduct Optimize_PTC Optimize Catalyst: - Type - Concentration - Stirring Check_PTC->Optimize_PTC No Optimize_Base_Temp Optimize Conditions: - Mild Base - Control Temperature Check_CMCS->Optimize_Base_Temp No Optimize_Stoichiometry Optimize Stoichiometry: - Reactant Ratio - Slow Addition Check_SideProduct->Optimize_Stoichiometry Yes Success Improved Yield Optimize_PTC->Success Optimize_Base_Temp->Success Optimize_Stoichiometry->Success

Caption: Logical workflow for troubleshooting low reaction yield.

References

Technical Support Center: Di-tert-butyl Chloromethyl Phosphate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Di-tert-butyl Chloromethyl Phosphate (B84403).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the work-up of reactions involving Di-tert-butyl Chloromethyl Phosphate.

Issue ID Problem Possible Cause(s) Suggested Solution(s)
DBCP-T01 Low or No Product Yield 1. Incomplete reaction: Reaction time may be insufficient, or the temperature may be too low.2. Degradation of this compound: The reagent is sensitive to moisture and acidic conditions.[1][2]3. Side reactions: The presence of nucleophilic impurities can lead to unwanted side products.4. Inefficient extraction: The product may have some water solubility, leading to loss during aqueous washes.1. Monitor reaction progress: Use TLC or LC-MS to monitor the reaction to completion.[3]2. Ensure anhydrous conditions: Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).[1] Consider using the reagent stabilized with K₂CO₃.[4]3. Purify starting materials: Ensure all reactants and solvents are free from nucleophilic impurities.4. Optimize extraction: Saturate the aqueous layer with brine to decrease the solubility of the organic product.[3] Perform multiple extractions with a suitable organic solvent.
DBCP-T02 Product Contaminated with Starting Material 1. Incomplete reaction: See DBCP-T01.2. Inefficient purification: The polarity of the product and starting material may be too similar for effective separation by column chromatography.1. Drive the reaction to completion: See DBCP-T01.2. Optimize chromatography: Adjust the solvent system for column chromatography to achieve better separation.[3] Consider alternative purification methods like recrystallization if the product is a solid.
DBCP-T03 Formation of an Emulsion During Aqueous Work-up 1. Presence of fine solid particles. 2. High concentration of reagents or byproducts. 3. Vigorous shaking of the separatory funnel. 1. Filter the reaction mixture: Before extraction, filter the mixture through a pad of celite to remove any solids.2. Dilute the reaction mixture: Add more organic solvent and water to the mixture.3. Break the emulsion: Add brine or a small amount of a different organic solvent. Gently swirl or rock the separatory funnel instead of vigorous shaking.
DBCP-T04 Product Decomposes During Purification 1. Acidic conditions: The di-tert-butyl phosphate group is sensitive to acid and can be cleaved.2. Elevated temperature: Prolonged heating during solvent evaporation or chromatography can cause decomposition.1. Neutralize the work-up: Wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to remove any residual acid.[5]2. Use mild purification conditions: Concentrate the product under reduced pressure at low temperatures. Avoid overheating during all steps.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a valuable reagent in organic synthesis, primarily used for the introduction of a phosphonooxymethyl group onto various molecules.[6][7] This is a key step in the synthesis of prodrugs, which can enhance the bioavailability, solubility, and targeted delivery of active pharmaceutical ingredients. It is effective for modifying alcohols and nitrogen-containing heterocycles.[8]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored at low temperatures, typically below -15°C.[1] It is also recommended to keep it under an inert gas atmosphere, such as nitrogen, and protected from light and moisture.[1][9]

Q3: What are the common side reactions to be aware of?

A3: The primary side reaction is hydrolysis of the chloromethyl group or the entire phosphate ester, which can be accelerated by the presence of water or acidic/basic conditions. Additionally, as an alkylating agent, it can react with any nucleophilic species present in the reaction mixture, leading to the formation of undesired byproducts.

Q4: Can you provide a general work-up procedure for a reaction involving this compound?

A4: A general procedure involves quenching the reaction, followed by extraction and purification. For example, after the reaction is complete, the mixture can be poured into iced water and a saturated aqueous solution of ammonium (B1175870) chloride may be added.[3] The product is then extracted with an organic solvent like diethyl ether. The combined organic layers are washed with saturated brine, dried over an anhydrous salt such as magnesium sulfate, filtered, and concentrated under reduced pressure.[3] The crude product is then typically purified by column chromatography on silica (B1680970) gel.[3]

Experimental Protocols

General Protocol for the Phosphorylation of a Phenol

This protocol is adapted from the reaction of 4-hydroxybenzaldehyde (B117250) with this compound.[3]

  • Deprotonation: To a solution of the phenolic starting material (1.0 eq) in anhydrous DMF, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise at room temperature.

  • Stirring: Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation.

  • Addition of Reagents: Add this compound (1.1 eq) and potassium iodide (3.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for approximately 25 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

  • Quenching: Pour the reaction mixture into iced water.

  • Aqueous Work-up: Add a saturated aqueous solution of ammonium chloride.[3]

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with saturated brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the resulting residue by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).[3]

Visualizations

Experimental Workflow

experimental_workflow start Start: Reaction Setup reaction Reaction with Di-tert-butyl Chloromethyl Phosphate start->reaction quench Quenching (e.g., with iced water) reaction->quench extraction Liquid-Liquid Extraction quench->extraction wash Washing (e.g., with brine) extraction->wash dry Drying (e.g., with MgSO4) wash->dry concentrate Concentration (Rotary Evaporation) dry->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify product Final Product purify->product

Caption: General workflow for a reaction and work-up involving this compound.

References

Technical Support Center: Deprotection of Di-tert-butylated Phosphotriesters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with di-tert-butylated phosphotriesters.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of di-tert-butylated phosphotriesters?

A1: The most common methods for cleaving di-tert-butylated phosphotriesters involve acidic conditions. Strong acids such as neat trifluoroacetic acid (TFA) or a solution of TFA in a solvent like dichloromethane (B109758) (DCM) are frequently used.[1] Aqueous solutions of strong acids like hydrochloric acid (HCl) are also effective.[2] Additionally, Lewis acids, such as zinc bromide (ZnBr₂), offer a milder alternative for deprotection.[3][4]

Q2: What is the mechanism of acid-catalyzed deprotection of di-tert-butylated phosphotriesters?

A2: The deprotection proceeds via an acid-catalyzed cleavage of the P-O-t-Bu bond. The reaction is initiated by the protonation of one of the ester oxygens by the acid. This is followed by the departure of a stable tert-butyl cation, leading to the formation of a phosphodiester. The process is then repeated for the second tert-butyl group to yield the final phosphonic acid. The generated tert-butyl cation can be quenched by various mechanisms, including reacting with the counter-ion of the acid or eliminating a proton to form isobutene.

Q3: What are the common side reactions observed during the deprotection of di-tert-butylated phosphotriesters?

A3: A primary side reaction is the alkylation of nucleophilic functional groups within the substrate by the liberated tert-butyl cation. This can be particularly problematic for complex molecules containing sensitive moieties. Incomplete deprotection, resulting in the mono-tert-butylated phosphotriester, is another common issue. Under harsh acidic conditions, degradation of other acid-sensitive protecting groups or functionalities on the molecule can also occur.

Q4: How can I monitor the progress of the deprotection reaction?

A4: The progress of the deprotection reaction can be monitored by several analytical techniques. Thin-layer chromatography (TLC) can be used to observe the disappearance of the starting material and the appearance of the more polar product. For more quantitative analysis, high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are effective. ³¹P NMR spectroscopy is also a powerful tool to monitor the change in the phosphorus environment as the tert-butyl groups are cleaved.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Deprotection - Insufficient acid concentration or equivalents.- Short reaction time.- Low reaction temperature.- Steric hindrance around the phosphate (B84403) group.- Increase the concentration of the acid (e.g., use neat TFA).- Extend the reaction time and monitor progress by TLC or LC-MS.- Gently warm the reaction mixture (e.g., to 40-60 °C), monitoring for potential degradation.- For sterically hindered substrates, consider using harsher conditions or a different deprotection method (e.g., switching from aqueous HCl to TFA).
Observation of Side Products (Alkylation) - The tert-butyl cation generated during the reaction is alkylating other nucleophilic sites on your molecule.- Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), water, or thioanisole.
Degradation of the Starting Material or Product - The substrate contains other acid-labile protecting groups or functionalities that are not stable to the deprotection conditions.- Use a milder deprotection method, such as a Lewis acid (e.g., ZnBr₂).- Lower the reaction temperature.- Reduce the concentration of the strong acid.
Low Product Yield After Work-up - The product may be partially soluble in the aqueous phase during extraction.- The product may be difficult to precipitate.- Ensure complete neutralization of the acid during work-up.- Saturate the aqueous phase with NaCl to decrease the polarity and improve extraction of the product into the organic phase.- If precipitating the product, use a suitable anti-solvent and ensure the solution is sufficiently cold.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the deprotection of di-tert-butylated phosphonates using various methods. Please note that optimal conditions can vary depending on the specific substrate.

Deprotection Method Reagent(s) Solvent Temperature Time Yield Reference
Aqueous AcidAqueous HClWaterRoom Temp. to 60°C2 - 24 h64-72%[2]
Strong AcidTFA / DCM (1:1)DichloromethaneRoom Temp.5 h~95%[1]
Lewis AcidZnBr₂DichloromethaneRoom Temp.3 h25% (for annulation)[4]

Experimental Protocols

Protocol 1: Deprotection using Aqueous Hydrochloric Acid

This protocol is adapted from the synthesis of Tenofovir.[2]

  • Dissolution: Dissolve the di-tert-butylated phosphonate (B1237965) substrate in aqueous hydrochloric acid.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. For less reactive substrates, the temperature can be increased to 60°C and the reaction monitored for completion (typically complete within 2 hours at this temperature).[2]

  • Work-up: Adjust the pH of the solution to 2.8-3.0 with an aqueous solution of sodium hydroxide (B78521) to precipitate the product.

  • Isolation: Collect the precipitated product by filtration and dry under vacuum.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a general protocol for acid-labile tert-butyl group cleavage.[1]

  • Dissolution: Dissolve the di-tert-butylated phosphotriester in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). A typical concentration is 0.1 M.

  • Reaction: Stir the solution at room temperature for 5 hours, or until reaction monitoring (TLC, LC-MS) indicates complete consumption of the starting material.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) (2-3 times) to ensure complete removal of residual TFA.

  • Purification: The crude product can be purified by a suitable method such as precipitation from a solvent/anti-solvent system (e.g., DCM/diethyl ether) or column chromatography.

Protocol 3: Deprotection using Zinc Bromide (ZnBr₂)

This protocol provides a milder alternative to strong acids.[3][4]

  • Setup: To a solution of the di-tert-butylated phosphotriester in anhydrous dichloromethane (DCM), add zinc bromide (ZnBr₂) (typically 1.5-2.0 equivalents).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. Reaction times can vary depending on the substrate.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Deprotection_Workflow Start Di-tert-butylated Phosphotriester Method Choose Deprotection Method Start->Method TFA Strong Acid (e.g., TFA) Method->TFA Harsh Conditions HCl Aqueous Acid (e.g., HCl) Method->HCl Moderate Conditions ZnBr2 Lewis Acid (e.g., ZnBr2) Method->ZnBr2 Mild Conditions Reaction Deprotection Reaction TFA->Reaction HCl->Reaction ZnBr2->Reaction Workup Work-up & Purification Reaction->Workup Product Phosphonic Acid Product Workup->Product

Caption: Decision workflow for selecting a deprotection method.

Deprotection_Mechanism Substrate R-P(O)(O-tBu)₂ Di-tert-butylated Phosphotriester Protonation1 R-P(O)(O(H⁺)-tBu)(O-tBu) Protonation Substrate->Protonation1 + H⁺ Cleavage1 R-P(O)(OH)(O-tBu) + tBu⁺ First Cleavage Protonation1->Cleavage1 Protonation2 R-P(O)(OH)(O(H⁺)-tBu) Second Protonation Cleavage1->Protonation2 + H⁺ Product R-P(O)(OH)₂ + tBu⁺ Phosphonic Acid Protonation2->Product

References

Challenges in the synthesis and application of Di-tert-butyl Chloromethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis and application of Di-tert-butyl Chloromethyl Phosphate (B84403), a key reagent in the development of phosphonooxymethyl prodrugs.

Frequently Asked Questions (FAQs)

Q1: What is Di-tert-butyl Chloromethyl Phosphate and what are its primary applications?

This compound (CAS 229625-50-7) is a versatile phosphorylating and alkylating agent.[1] Its primary application is in medicinal chemistry and drug development for the synthesis of phosphonooxymethyl prodrugs.[2][3] This is achieved by introducing a phosphate group onto alcohols or nitrogen-containing heterocycles, which can significantly improve the aqueous solubility, bioavailability, and targeted delivery of active pharmaceutical ingredients.[1]

Q2: What are the recommended storage conditions for this compound?

Due to its reactivity and potential for degradation, this compound should be stored at low temperatures, typically below -15°C.[4] It should be kept under an inert atmosphere, such as nitrogen, to protect it from moisture and air.[4] Some suppliers provide the reagent stabilized with an additive like potassium carbonate.[5]

Q3: What are the main safety hazards associated with this compound?

This compound is classified as harmful if swallowed or inhaled.[6][7] It is also known to cause skin and serious eye irritation.[6][7][8] Some sources indicate it is suspected of causing genetic defects.[8] Therefore, it is crucial to handle this reagent with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.[6][8]

Troubleshooting Guide: Synthesis

This section addresses common issues encountered during the synthesis of this compound.

Q4: My synthesis yield is very low. What are the potential causes and solutions?

Low yields can stem from several factors related to starting materials and reaction conditions. A common early synthesis route involved the reaction of di-tert-butyl tetramethylammonium (B1211777) phosphate with chloroiodomethane (B1360106), which required a vast excess of chloroiodomethane to minimize the formation of tetra-tert-butyl methylene (B1212753) bisphosphate as a byproduct.[3] A more modern and efficient process involves reacting chloromethyl chlorosulfate (B8482658) (CMCS) with di-tert-butyl potassium phosphate (DTBPP).[2][3][9]

  • Problem: Inefficient synthesis of the di-tert-butyl potassium phosphate (DTBPP) precursor.

    • Solution: An optimized two-step process starting from PCl3, followed by a hydrogen peroxide/catalytic potassium iodide mediated oxidation, can produce DTBPP in high yield and purity.[2][9][10]

  • Problem: Decomposition of the chloromethyl chlorosulfate (CMCS) reagent.

    • Solution: A rational selection of a suitable base (e.g., potassium carbonate), a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) sulfate), and a stabilizing additive can minimize CMCS decomposition.[2][9][11]

  • Problem: Formation of byproducts.

    • Solution: Careful control of stoichiometry and reaction conditions is crucial. The optimized process using CMCS and DTBPP has been shown to achieve high solution yields with improved product purity.[2][9]

G Troubleshooting Low Synthesis Yield start Low Yield in Synthesis cause1 Inefficient DTBPP Synthesis start->cause1 Possible Cause cause2 CMCS Reagent Decomposition start->cause2 Possible Cause cause3 Byproduct Formation (e.g., Methylene Bisphosphate) start->cause3 Possible Cause solution1 Use Optimized Two-Step DTBPP Synthesis (PCl3 -> H2O2/KI) cause1->solution1 Solution solution2 Select Optimal Base (K2CO3), Phase-Transfer Catalyst, and Stabilizing Additive cause2->solution2 Solution solution3 Use Modern CMCS/DTBPP Route; Control Stoichiometry cause3->solution3 Solution

Caption: Logical diagram for troubleshooting low synthesis yields.

Troubleshooting Guide: Applications (Phosphomethylation)

This section provides guidance for issues that may arise when using this compound to modify a substrate.

Q5: The phosphomethylation of my substrate is inefficient or fails. How can I improve the reaction?

Challenges in phosphomethylation often relate to the reactivity and solubility of the substrate, as well as the stability of the reagent itself.

  • Problem: Poor solubility and/or reactivity of the starting material (e.g., a hydroxyl- or amine-containing compound).

    • Solution: Strategic solvent selection is key. For example, using wet acetonitrile (B52724) (CH3CN) has been shown to address solubility and reactivity challenges.[2] The choice of base is also critical; a non-nucleophilic base like sodium hydride is often used to deprotonate alcohols.

  • Problem: The reaction is slow or does not proceed to completion.

    • Solution: The addition of a catalyst can significantly improve reaction rates. For instance, potassium iodide (KI) is often used as an additive in these alkylation reactions.

  • Problem: Formation of undesired isomers or byproducts.

    • Solution: A well-designed aqueous workup protocol can be developed to selectively remove unwanted byproducts, such as N-alkylation isomers.[2] Purification by column chromatography is also a standard method to isolate the desired product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on an optimized process utilizing chloromethyl chlorosulfate (CMCS) and di-tert-butyl potassium phosphate (DTBPP).[11]

  • Reaction Setup: To a solution of potassium di-tert-butylphosphate in an organic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran), add a base such as potassium carbonate.

  • Catalyst Addition: Add a phase-transfer catalyst, for example, tetrabutylammonium sulfate.

  • Reagent Addition: Cool the mixture (e.g., 15-25°C) and add chloromethyl chlorosulfate dropwise while stirring.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Workup: Perform a standard organic-aqueous extraction to isolate the product.

  • Purification: The crude product can be further purified if necessary. This process has been reported to yield the product in 88-92% with high potency.[11]

G Synthesis Workflow A 1. Mix DTBPP, Solvent (DCM), and Base (K2CO3) B 2. Add Phase-Transfer Catalyst (e.g., TBAS) A->B C 3. Add CMCS Dropwise at 15-25°C B->C D 4. Stir Overnight at Room Temperature C->D E 5. Aqueous Workup (Extraction) D->E F 6. Isolate Product E->F

Caption: Experimental workflow for the synthesis of the target compound.

Protocol 2: Application - Phosphomethylation of 4-Hydroxybenzaldehyde (B117250)

This protocol details the O-alkylation of 4-hydroxybenzaldehyde.

  • Deprotonation: Add sodium hydride (60% dispersion in paraffin, 1.55 eq) to a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF.

  • Stirring: Stir the mixture for 30 minutes at room temperature to ensure complete formation of the alkoxide.

  • Alkylation: Add this compound (1.15 eq) and potassium iodide (3.05 eq) to the mixture.

  • Reaction: Stir the reaction for 25 hours at room temperature.

  • Quenching: Pour the reaction mixture into iced water and add a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Washing: Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by silica (B1680970) gel column chromatography (ethyl acetate:hexane gradient) to yield the final product.

G Phosphomethylation Workflow A 1. Deprotonate 4-Hydroxybenzaldehyde with NaH in DMF B 2. Add Di-tert-butyl Chloromethyl Phosphate and KI A->B C 3. Stir for 25 hours at Room Temperature B->C D 4. Quench with Iced Water and NH4Cl Solution C->D E 5. Extract with Diethyl Ether and Wash D->E F 6. Purify by Column Chromatography E->F G 7. Isolate Final Product F->G

Caption: Experimental workflow for a typical phosphomethylation reaction.

Quantitative Data Summary

The following tables summarize reported yields for the synthesis of the reagent and a representative application.

Table 1: Synthesis Yields

Product Starting Materials Reported Yield Reference
Di-tert-butyl Potassium Phosphate (DTBPP) PCl3, t-BuOH, Et3N, then H2O2/KI oxidation 81% [2][9][10]
This compound DTBPP, Chloromethyl Chlorosulfate (CMCS) 90% (solution) [2][9]

| this compound | DTBPP, CMCS | 88-92% M |[11] |

Table 2: Application Yield

Reaction Substrate Reported Yield Reference

| O-Phosphomethylation | 4-Hydroxybenzaldehyde | 38% | |

References

Validation & Comparative

A Comparative Guide to Di-tert-butyl Chloromethyl Phosphate and Dibenzyl Chloromethyl Phosphate for Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of prodrugs is a cornerstone of modern drug development, aiming to enhance the pharmacokinetic and pharmacodynamic properties of parent drug molecules. A common approach involves the introduction of a phosphonooxymethyl moiety to improve aqueous solubility and facilitate targeted drug delivery. Two key reagents frequently employed for this purpose are Di-tert-butyl Chloromethyl Phosphate (B84403) and Dibenzyl Chloromethyl Phosphate. This guide provides a comprehensive comparison of these two reagents, supported by available experimental data, to aid researchers in selecting the optimal tool for their specific drug development needs.

Executive Summary

Dibenzyl chloromethyl phosphate is often cited as an improved alternative to di-tert-butyl chloromethyl phosphate for the synthesis of phosphonooxymethyl prodrugs.[1][2] The primary advantages of the dibenzyl derivative include potentially higher reaction yields, greater stability of the resulting prodrugs, and enhanced ultraviolet (UV) activity, which simplifies detection and quantification by High-Performance Liquid Chromatography (HPLC).[1][2] The choice between the two reagents, however, ultimately depends on the specific chemistry of the parent drug and the desired deprotection strategy.

Physicochemical Properties

A summary of the key physicochemical properties of both reagents is presented in Table 1.

PropertyThis compoundDibenzyl Chloromethyl PhosphateReference(s)
CAS Number 229625-50-7258516-84-6[3],[1]
Molecular Formula C₉H₂₀ClO₄PC₁₅H₁₆ClO₄P[3],[1]
Molecular Weight 258.68 g/mol 326.71 g/mol [3],[1]
Appearance Colorless to light yellow liquidColorless to light yellow liquid[2]
Storage Conditions Store at <-15°C under inert gasStore at -20°C[3],[1]

Performance Comparison

While direct, side-by-side quantitative comparisons in the literature are limited, the available information consistently points towards the superior performance of dibenzyl chloromethyl phosphate in several key areas.

Reaction Yield
Stability

Prodrugs synthesized from dibenzyl chloromethyl phosphate are suggested to exhibit greater stability.[1][2] The stability of the final prodrug is crucial for its shelf-life and in vivo performance. While this compound is noted to be stable under acidic conditions, detailed comparative stability data, such as hydrolysis kinetics at various pH levels, is not extensively reported for both reagents in a comparative context.[3]

Analytical Detectability

A significant advantage of using dibenzyl chloromethyl phosphate is the presence of the benzyl (B1604629) groups, which confer strong UV activity.[1] This property greatly simplifies the detection and quantification of the resulting prodrug derivatives using standard HPLC-UV methods.[1] Di-tert-butylated compounds lack a strong chromophore, which can necessitate the use of less common detection methods or derivatization for analysis.

Deprotection Strategies

The fundamental difference between the two reagents lies in the chemistry of their protecting groups, which dictates the final deprotection step to release the active drug. This choice is critical and depends on the functional groups present in the parent drug molecule to avoid unwanted side reactions.

  • Di-tert-butyl group: The tert-butyl groups are readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid).[7]

  • Dibenzyl group: The benzyl groups are typically removed via catalytic hydrogenation, a mild reductive method.

This difference in deprotection chemistry provides synthetic flexibility, allowing chemists to choose the reagent that is most compatible with their specific drug candidate.[1]

Experimental Protocols

The following are representative experimental protocols for the synthesis of phosphonooxymethyl prodrugs using each reagent. It is important to note that these are not from a direct comparative study and may require optimization for specific applications.

Synthesis of an N-Phosphonooxymethyl Prodrug using this compound

This protocol is adapted from the synthesis of a prodrug of cinnarizine.[7]

Materials:

  • Parent tertiary amine drug (e.g., Cinnarizine)

  • This compound

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • Dissolve the parent tertiary amine drug in anhydrous toluene.

  • Add a molar excess of this compound to the solution.

  • Heat the reaction mixture at reflux and monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting quaternary salt by an appropriate method (e.g., crystallization or chromatography).

  • For deprotection, treat the purified product with trifluoroacetic acid to remove the tert-butyl groups.

  • Convert the resulting N-phosphonooxymethyl prodrug to the desired salt form.

Synthesis of an O-Phosphonooxymethyl Prodrug using Dibenzyl Chloromethyl Phosphate

This protocol is a general procedure for the O-alkylation of a phenol.[8]

Materials:

  • Parent drug with a hydroxyl group (e.g., 2,6-diisopropylphenol)

  • Dibenzyl chloromethyl phosphate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel under a nitrogen atmosphere, add the parent drug and anhydrous DMF.

  • Cool the mixture in an ice bath.

  • Carefully add sodium hydride to the mixture and stir for 30 minutes.

  • Add dibenzyl chloromethyl phosphate to the reaction mixture.

  • Allow the mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction in an ice bath and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Visualizing the Prodrug Activation Pathway

The general mechanism for the enzymatic activation of a phosphonooxymethyl prodrug is depicted below. This pathway illustrates the conversion of the inactive prodrug to the active parent drug.

Prodrug_Activation Prodrug Phosphonooxymethyl Prodrug (Protected) Intermediate1 Phosphate Intermediate Prodrug->Intermediate1 Enzymatic Cleavage (e.g., Phosphatase) Intermediate2 Hydroxymethyl Intermediate Intermediate1->Intermediate2 Spontaneous Elimination ActiveDrug Active Parent Drug Intermediate2->ActiveDrug Formaldehyde Formaldehyde Intermediate2->Formaldehyde

Caption: General enzymatic activation pathway of a phosphonooxymethyl prodrug.

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of these prodrugs.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start Parent Drug + Chloromethyl Phosphate Reagent Reaction Alkylation Reaction Start->Reaction Purification Purification (Chromatography/Crystallization) Reaction->Purification Prodrug Protected Prodrug Purification->Prodrug Stability Stability Studies (pH, Temperature) Prodrug->Stability Kinetics Hydrolysis Kinetics (Enzymatic, Chemical) Prodrug->Kinetics Analysis HPLC/LC-MS Analysis Stability->Analysis Kinetics->Analysis

Caption: Experimental workflow for prodrug synthesis and evaluation.

Conclusion

Both this compound and Dibenzyl Chloromethyl Phosphate are valuable reagents for the synthesis of phosphonooxymethyl prodrugs. The current body of literature suggests that Dibenzyl Chloromethyl Phosphate offers notable advantages in terms of reaction yield, prodrug stability, and ease of product analysis by HPLC-UV. However, the selection of the optimal reagent must also consider the chemical nature of the parent drug and the most appropriate deprotection strategy that preserves the integrity of the final active compound. For many applications, the benefits offered by the dibenzyl derivative may streamline the development and analytical characterization of novel phosphonooxymethyl prodrugs.

References

A Comparative Guide to Alternatives for Di-tert-butyl Chloromethyl Phosphate in Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective intracellular delivery of phosphonate-containing therapeutics remains a significant hurdle. Di-tert-butyl chloromethyl phosphate (B84403) is a widely utilized reagent for creating phosphonate (B1237965) prodrugs; however, a range of alternative reagents can offer distinct advantages in terms of reaction efficiency, prodrug stability, and biological activity. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to inform your selection process.

The primary challenge with phosphonate drugs is their high negative charge at physiological pH, which impedes their ability to cross cellular membranes. The prodrug approach masks this charge, typically with moieties that are cleaved by intracellular enzymes to release the active drug. The choice of the reagent to install these "pro-moieties" is critical and can significantly impact the performance of the resulting prodrug.

Overview of Alternative Reagents and Prodrug Strategies

Beyond the use of Di-tert-butyl Chloromethyl Phosphate to generate di-tert-butyl phosphonate esters, several other classes of reagents are prominent in the synthesis of phosphonate prodrugs. These include:

  • Acyloxyalkyl Halides: Reagents like chloromethyl pivalate (B1233124) (for POM prodrugs) and chloromethylisopropyl carbonate (for POC prodrugs) are used to create acyloxyalkyl esters. These are among the most common and well-studied phosphonate prodrugs.[1][2]

  • S-acyl-2-thioethyl (SATE) Halides: These reagents lead to the formation of SATE esters, which are also cleaved by intracellular esterases but can offer different stability profiles compared to their acyloxyalkyl counterparts.[1]

  • Phosphorochloridates: Reagents such as bis(POM)-phosphorochloridate allow for the direct phosphorylation of a nucleoside to form a bis(POM)-monophosphate prodrug.[3]

  • Amidate-forming Reagents: These strategies, often involving amino acid esters, result in phosphonamidate or phosphoramidate (B1195095) prodrugs (the "ProTide" approach is a well-known example for phosphate prodrugs). These can be synthesized using various coupling agents or via phosphonochloridate intermediates.[2][4]

Comparative Performance Data

The selection of a prodrug strategy is often a trade-off between chemical stability, rate of enzymatic activation, and the biological activity of the released drug. The following tables summarize available data for different prodrugs of Adefovir (PMEA), a widely studied acyclic nucleoside phosphonate, to illustrate the comparative performance of different strategies.

Prodrug MoietyReagent/MethodYieldPlasma/Serum Half-lifeAntiviral Activity (HIV-1, EC50)Reference
bis(POM) Chloromethyl pivalate-1.8 min (human serum)0.5 µM[1]
bis(POC) Chloromethylisopropyl carbonate-Longer than bis(POM)More potent than bis(POM)[5]
bis(SATE) S-acylthioethyl halide->100 min (human serum)Similar to bis(POM)[1]
Aryl Amide Phosphonochloridate + Arylamine + Amino Acid Ester-More stable than bis(POC) in plasmaImproved liver uptake[6]
bis-Amidate Phosphonochloridate + Amino Acid Ester34% (for a related compound)More stable than aryl phosphonamidates93- to 130-fold more potent than free acid[4][7]

Note: Direct, side-by-side yield comparisons for the synthesis of the same prodrug from different starting reagents are scarce in the literature. Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing different prodrug synthesis strategies. Below are representative protocols for key alternative approaches.

Protocol 1: Synthesis of a bis(POM) Prodrug using Chloromethyl Pivalate

This protocol describes the esterification of a phosphonic acid, such as Adefovir (PMEA), using chloromethyl pivalate.

Materials:

  • Adefovir (PMEA)

  • Chloromethyl pivalate (POM-Cl)

  • Triethylamine (B128534) (TEA)

  • 1-Methyl-2-pyrrolidinone (NMP)

  • Anhydrous solvents

Procedure:

  • Suspend Adefovir in anhydrous NMP.

  • Add triethylamine to the suspension and stir until a clear solution is obtained.

  • Add chloromethyl pivalate to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the bis(POM)-PMEA prodrug.[8]

Protocol 2: Synthesis of a bis(POC) Prodrug using Chloromethylisopropyl Carbonate

This protocol outlines the conversion of a phosphonic acid salt to its bis(POC) derivative.

Materials:

  • Phosphonic acid salt (e.g., sodium salt of d4T-monophosphate)

  • Chloromethylisopropyl carbonate (POC-Cl)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

Procedure:

  • Dissolve the phosphonic acid salt in anhydrous DMF.

  • Add triethylamine to the solution.

  • Add chloromethylisopropyl carbonate dropwise to the stirred solution.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring for completion.

  • Work up the reaction by partitioning between an organic solvent and water.

  • Isolate and purify the bis(POC)-prodrug by standard chromatographic techniques.[3]

Protocol 3: Synthesis of a bis-Amidate Prodrug

This protocol describes the synthesis of a bis-amidate prodrug from a phosphonate dimethyl ester intermediate.

Materials:

  • Phosphonate dimethyl ester

  • Trimethylsilyl bromide (TMSBr)

  • Amino acid ester hydrochloride (e.g., L-Alanine isopropyl ester HCl)

  • 2,2-dipyridyldisulfide

  • Triphenylphosphine (B44618)

  • Pyridine

Procedure:

  • Treat the phosphonate dimethyl ester with TMSBr in a suitable solvent (e.g., acetonitrile) to form the intermediate TMS-phosphonate.

  • In a separate flask, prepare a solution of the amino acid ester, 2,2-dipyridyldisulfide, and triphenylphosphine in pyridine.

  • Add the TMS-phosphonate intermediate to this solution.

  • Heat the reaction mixture (e.g., to 90 °C) and stir for several hours.

  • After cooling, concentrate the mixture and purify the residue by column chromatography to obtain the bis-amidate prodrug.[7]

Mechanism of Action and Activation Pathway

The overarching goal of these prodrug strategies is to deliver the negatively charged phosphonate into the cell. Once inside, the prodrug is enzymatically cleaved to release the active compound.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prodrug_Ext Neutral Prodrug (e.g., bis-POM-Drug) Prodrug_Int Neutral Prodrug Prodrug_Ext->Prodrug_Int Passive Diffusion Membrane Intermediate Hydroxymethyl Intermediate + Pivalic Acid Prodrug_Int->Intermediate Esterase Cleavage Active_Drug Active Phosphonate Drug Intermediate->Active_Drug Spontaneous Decomposition Byproduct Formaldehyde Intermediate->Byproduct Target Viral/Cellular Target (e.g., Reverse Transcriptase) Active_Drug->Target Inhibition G cluster_synthesis Synthesis & Purification cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis A Parent Phosphonate Drug C Reaction Optimization A->C B Select Prodrug Reagent (e.g., POM-Cl, POC-Cl, etc.) B->C D Purification & Characterization (NMR, MS, HPLC) C->D E Chemical Stability Assay (Buffer at various pH) D->E F Plasma/Serum Stability Assay D->F G Cellular Uptake Study D->G H In Vitro Efficacy Assay (e.g., Antiviral Activity, EC50) D->H I Cytotoxicity Assay (CC50) D->I J Compare Yield, Stability, Efficacy, and Toxicity E->J F->J G->J H->J I->J K Lead Candidate Selection J->K

References

A Comparative Guide to Phosphate Prodrug Synthesis: Evaluating Di-tert-butyl Chloromethyl Phosphate and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of phosphate (B84403) prodrugs is a critical strategy to enhance the therapeutic potential of parent drug molecules. By transiently masking polar phosphate groups, these prodrugs can exhibit improved solubility, permeability, and pharmacokinetic profiles. This guide provides an objective comparison of the efficacy of Di-tert-butyl Chloromethyl Phosphate with two other prominent methods—the Phosphoramidite (B1245037) and H-Phosphonate approaches—for the synthesis of phosphate prodrugs. The comparison is supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.

Comparison of Synthetic Methodologies

The choice of synthetic route for a phosphate prodrug can significantly impact reaction efficiency, yield, and the stability of the final compound. Below is a detailed comparison of three widely used methods.

This compound Method

This method utilizes this compound as an alkylating agent to introduce a phosphonooxymethyl group onto a drug molecule, typically at a hydroxyl or a tertiary amine functionality. The di-tert-butyl protecting groups can be readily removed under acidic conditions to yield the final phosphate prodrug.

ditertbutyl_workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_product Product Formation Drug Drug Molecule (with -OH or -NR2) Coupling Coupling Reaction (e.g., with NaH) Drug->Coupling Reagent Di-tert-butyl Chloromethyl Phosphate Reagent->Coupling Intermediate Protected Prodrug Intermediate Coupling->Intermediate Formation of protected intermediate Deprotection Acidic Deprotection (e.g., TFA) Intermediate->Deprotection Removal of tert-butyl groups FinalProdrug Final Phosphate Prodrug Deprotection->FinalProdrug

This compound Synthesis Workflow

Experimental Protocol: Synthesis of a Phosphonooxymethyl Prodrug

  • Preparation of the Drug Solution: Dissolve the parent drug containing a hydroxyl or tertiary amine group in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Activation (for hydroxyl groups): Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH), portion-wise. Stir the mixture at this temperature for 30-60 minutes to deprotonate the hydroxyl group.

  • Coupling Reaction: To the activated drug solution (or the solution of a tertiary amine), add a solution of this compound in the same anhydrous solvent dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Extraction: Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of the Intermediate: Purify the crude protected prodrug intermediate by flash column chromatography on silica (B1680970) gel.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane, DCM) and add an acid, such as trifluoroacetic acid (TFA), at 0 °C.

  • Final Product Isolation: Stir the reaction mixture at room temperature for 1-4 hours. Remove the solvent and excess acid under reduced pressure. The resulting residue can be purified by recrystallization or high-performance liquid chromatography (HPLC) to yield the final phosphate prodrug.

Phosphoramidite Method

The phosphoramidite method is a highly efficient and widely used technique, especially in the synthesis of oligonucleotides, and has been adapted for the synthesis of various phosphate prodrugs. This approach involves the coupling of a protected nucleoside (or other alcohol-containing molecule) with a phosphoramidite reagent, followed by oxidation of the resulting phosphite (B83602) triester to a phosphate triester.

phosphoramidite_workflow cluster_reagents Starting Materials cluster_reaction Reaction Sequence cluster_product Product Formation Molecule Protected Molecule (with free -OH) Coupling Coupling Reaction Molecule->Coupling Phosphoramidite Phosphoramidite Reagent Phosphoramidite->Coupling Activator Activator (e.g., Tetrazole) Activator->Coupling Phosphite Phosphite Triester Intermediate Coupling->Phosphite Formation of P-O bond Oxidation Oxidation (e.g., I2, H2O) Phosphate Protected Phosphate Prodrug Oxidation->Phosphate Phosphite->Oxidation P(III) to P(V) Deprotection Deprotection Phosphate->Deprotection FinalProdrug Final Phosphate Prodrug Deprotection->FinalProdrug

Phosphoramidite Synthesis Workflow

Experimental Protocol: Synthesis of a Nucleoside Phosphate Prodrug

  • Preparation: Ensure all glassware is oven-dried and all reagents and solvents are anhydrous. The reaction is typically carried out under an inert atmosphere.

  • Coupling: Dissolve the protected nucleoside (with a free 5'- or 3'-hydroxyl group) and the phosphoramidite reagent in anhydrous acetonitrile. Add a solution of an activator, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), to the mixture. Stir at room temperature for 15-60 minutes.

  • Oxidation: To the solution containing the phosphite triester intermediate, add an oxidizing agent, typically a solution of iodine in a mixture of THF, pyridine, and water. Stir for 5-15 minutes.

  • Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like dichloromethane. Dry the organic layer, concentrate it, and purify the protected phosphate prodrug by silica gel chromatography.

  • Deprotection: The protecting groups on the phosphate, the nucleobase, and the sugar moiety are removed according to their specific lability (e.g., using ammonia (B1221849) for base-labile groups and acid for DMT group removal).

  • Final Purification: The final deprotected phosphate prodrug is typically purified by reverse-phase HPLC.

H-Phosphonate Method

The H-phosphonate method offers a straightforward approach to forming a phosphodiester linkage. It involves the coupling of a molecule with a free hydroxyl group with an H-phosphonate monoester in the presence of a condensing agent. The resulting H-phosphonate diester is then oxidized to the corresponding phosphate diester.

hphosphonate_workflow cluster_reagents Starting Materials cluster_reaction Reaction Sequence cluster_product Product Formation Molecule Protected Molecule (with free -OH) Coupling Coupling Reaction Molecule->Coupling HPhosphonate H-Phosphonate Monoester HPhosphonate->Coupling CondensingAgent Condensing Agent (e.g., Pivaloyl Chloride) CondensingAgent->Coupling HPhosphonateDiester H-Phosphonate Diester Intermediate Coupling->HPhosphonateDiester Formation of P-O bond Oxidation Oxidation (e.g., I2, Pyridine/H2O) Phosphate Protected Phosphate Prodrug Oxidation->Phosphate HPhosphonateDiester->Oxidation P(III) to P(V) Deprotection Deprotection Phosphate->Deprotection FinalProdrug Final Phosphate Prodrug Deprotection->FinalProdrug

H-Phosphonate Synthesis Workflow

Experimental Protocol: Synthesis of a Phosphate Prodrug

  • Preparation of H-Phosphonate Monoester: The H-phosphonate monoester of the desired phosphate-containing promoiety is either commercially available or can be synthesized by reacting the corresponding alcohol with phosphorous acid in the presence of a condensing agent.

  • Coupling Reaction: Dissolve the protected molecule with a free hydroxyl group and the H-phosphonate monoester in anhydrous pyridine. Cool the mixture to 0 °C and add a condensing agent, such as pivaloyl chloride or diphenyl chlorophosphate, dropwise.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the formation of the H-phosphonate diester intermediate by TLC or ³¹P NMR spectroscopy.

  • Oxidation: Once the coupling is complete, add an oxidizing solution (e.g., iodine in pyridine/water) to the reaction mixture and stir for 30-60 minutes.

  • Work-up and Purification: Quench the excess iodine with an aqueous solution of sodium thiosulfate. Remove the solvent under reduced pressure and co-evaporate with toluene. The residue is then partitioned between an organic solvent and water. The organic layer is dried and concentrated. The crude product is purified by silica gel chromatography.

  • Deprotection and Final Purification: The protecting groups are removed under appropriate conditions, and the final phosphate prodrug is purified by HPLC.

Quantitative Data Summary

The following table summarizes typical yields and key characteristics of the three synthetic methods based on literature reports. It is important to note that yields are highly substrate-dependent.

FeatureThis compound MethodPhosphoramidite MethodH-Phosphonate Method
Typical Yields 40-90%80-99% per coupling step70-95%
Reaction Time 12-24 hours for coupling15-60 minutes for coupling2-6 hours for coupling
Reagent Stability Moderately stable, sensitive to moistureSensitive to moisture and oxidationRelatively stable
Key Advantages Good for modifying tertiary amines and alcohols; commercially available reagent.High coupling efficiency; well-established for solid-phase synthesis.Stable intermediates; can be used in solution-phase synthesis.
Key Disadvantages Can require strong bases; may not be suitable for sensitive substrates.Reagents are sensitive and require anhydrous conditions; can be expensive.Slower reaction times compared to phosphoramidite method; requires a separate oxidation step.
Typical Substrates Small molecules with hydroxyl or tertiary amine groups.Nucleosides, amino acids, and other molecules with hydroxyl groups.Nucleosides and other alcohols.

Prodrug Activation: The Fosphenytoin (B1200035) Example

A critical aspect of prodrug design is its efficient and predictable conversion to the active drug in vivo. Phosphate prodrugs are typically cleaved by endogenous enzymes, most notably alkaline phosphatases, which are abundant in the body.[1][2]

A classic example is fosphenytoin, a water-soluble phosphate ester prodrug of the anticonvulsant drug phenytoin (B1677684).[3] Upon administration, fosphenytoin is rapidly hydrolyzed by alkaline phosphatases to yield phenytoin, phosphate, and formaldehyde.[3] The released phenytoin then exerts its therapeutic effect by modulating voltage-gated sodium channels in neurons, which stabilizes neuronal membranes and reduces their excitability.[3][4]

fosphenytoin_activation_pathway cluster_activation Prodrug Activation (Extracellular/Plasma) cluster_action Mechanism of Action (Neuron) Fosphenytoin Fosphenytoin (Phosphate Prodrug) ALP Alkaline Phosphatase Phenytoin Phenytoin (Active Drug) Fosphenytoin->Phenytoin Enzymatic Hydrolysis Byproducts Phosphate + Formaldehyde Phenytoin->Byproducts releases NaChannel Voltage-Gated Sodium Channel Phenytoin->NaChannel Binds to and stabilizes inactive state Neuron Neuronal Membrane Stabilization Prolonged Inactivation of Sodium Channel NaChannel->Stabilization leads to ReducedExcitability Reduced Neuronal Excitability Stabilization->ReducedExcitability results in

Activation of Fosphenytoin and its Mechanism of Action

Conclusion

The selection of an optimal method for phosphate prodrug synthesis is contingent on the specific characteristics of the parent drug, the desired scale of the synthesis, and the available resources.

  • The This compound method is a robust and straightforward approach, particularly for modifying small molecules with available hydroxyl or tertiary amine groups.

  • The Phosphoramidite method stands out for its high efficiency and is the gold standard for the automated solid-phase synthesis of oligonucleotide-based prodrugs, though it requires stringent anhydrous conditions.

  • The H-Phosphonate method offers a reliable alternative with relatively stable intermediates, making it suitable for both solution-phase and solid-phase applications.

By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most efficacious synthetic strategy for their specific prodrug development needs.

References

A Comparative Analysis of Di-tert-butyl Chloromethyl Phosphate and Other Phosphate Prodrug Strategies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development, the use of prodrugs is a critical strategy to overcome limitations of promising therapeutic candidates, such as poor solubility, inadequate permeability, and rapid metabolism. For compounds containing hydroxyl or amino functionalities, the introduction of a phosphate (B84403) group can significantly enhance aqueous solubility. However, the inherent negative charge of a phosphate group hinders its ability to cross cell membranes. To address this, various prodrug approaches have been developed to mask the phosphate group, facilitating cellular uptake before being cleaved by intracellular enzymes to release the active drug.

This guide provides a comparative study of Di-tert-butyl Chloromethyl Phosphate, a key reagent in one such strategy, and other prominent alkylating agents used to create phosphate prodrugs. We will delve into their mechanisms, compare their performance based on experimental data, and provide detailed experimental protocols for their application.

Mechanism of Action: The Prodrug Concept

The fundamental principle behind these alkylating agents is to attach a phosphate monoester to a parent drug via a linker that renders the phosphate group neutral and lipophilic. This allows the prodrug to passively diffuse across the cell membrane. Once inside the cell, the linker is designed to be cleaved by intracellular enzymes, unmasking the phosphate group and releasing the active, phosphorylated drug.

This compound is a versatile reagent used to create phosphonooxymethyl ethers or esters.[1] The di-tert-butyl groups serve as protecting groups for the phosphate, which can be readily removed under acidic conditions during synthesis, while the chloromethyl group acts as the alkylating agent, reacting with hydroxyl or amino groups on the parent drug.[2][3]

Comparative Analysis of Phosphate Prodrug Linkers

The choice of a linker strategy is pivotal and depends on the specific parent drug and the desired pharmacokinetic profile. Below is a comparative analysis of this compound and other common phosphate prodrug linkers.

Prodrug ApproachReagent/LinkerKey FeaturesAdvantagesDisadvantages
Phosphonooxymethyl This compoundForms a phosphonooxymethyl ether or ester linkage.Versatile for alcohols and heterocycles; enhances aqueous solubility.[1]Requires deprotection of tert-butyl groups during synthesis.[2]
Phosphonooxymethyl (Improved) Dibenzyl Chloromethyl PhosphateSimilar to the above, but with benzyl (B1604629) protecting groups.Higher stability and better UV-activity for easier detection by HPLC-UV compared to the di-tert-butyl analog.[4][5]Requires hydrogenolysis for deprotection, which may not be compatible with all drug molecules.
Pivaloyloxymethyl (POM) Bis(pivaloyloxymethyl) phosphoryl chlorideMasks the phosphate with two POM groups.Well-established; effective at increasing cell permeability.[6][7]Release of pivalic acid can be toxic; can be rapidly hydrolyzed in plasma.[8]
S-acyl-thioethyl (SATE) S-acyl-2-thioethyl phosphotriester derivativesUtilizes a thioester bond that is cleaved by intracellular thioesterases.High stability in plasma compared to POM prodrugs; avoids the release of formaldehyde.[9][10]The release of episulfide as a byproduct can be a concern.[11]
Phosphoramidate (B1195095) (ProTide) Aryl phosphoramidatesAn amino acid ester and an aryl group mask the phosphate.Highly successful in clinical applications (e.g., Sofosbuvir); can bypass the first phosphorylation step of nucleoside analogs.[2][12]The released aryl moiety (e.g., phenol, naphthol) can exhibit cytotoxicity.[13]
cycloSaligenyl (cycloSal) Salicyl alcohol-based cyclic phosphotriestersA cyclic phosphate triester that undergoes chemically-driven hydrolysis intracellularly.Cleavage is independent of enzymes; the release rate can be tuned by modifying the salicyl alcohol moiety.[14][15]Can have lower cell permeability and activity compared to other approaches like bis-POM.[11]

Experimental Data

The following table summarizes key performance metrics for different phosphate prodrug strategies based on published experimental data.

Prodrug StrategyParent DrugImprovement in Aqueous SolubilityPlasma Stability (Half-life)In Vitro Activity (IC50)Reference
Phosphonooxymethyl CinnarizineSignificant increase (not quantified)Rapid and complete conversion in vivoNot reported[2]
Phosphonooxymethyl RavuconazoleHighly solubleStable at neutral pHNot reported[16]
bis(POM) Adefovir (PMEA)Not reportedShorter half-life in human serumSimilar to bis(SATE) in cells[9][10]
bis(SATE) Adefovir (PMEA)Not reported>50-fold increase compared to bis(POM)Similar to bis(POM) in cells[9][10]
Phosphoramidate 5-Fluoro-2'-deoxyuridineNot reportedNot reported0.5–3 nM (L1210 cells)[3]
cycloSal PMEANot reportedRapid hydrolysis in buffer (pH 7.3)1-2 fold improvement over parent drug[11][13]

Experimental Protocols

Synthesis of a Phosphonooxymethyl Prodrug using this compound

This protocol is a general procedure for the alkylation of a hydroxyl group.

Materials:

  • Parent drug with a hydroxyl group

  • This compound

  • Sodium hydride (NaH) or Cesium carbonate (Cs2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 4 M HCl in dioxane

  • Methanol (MeOH)

  • Sodium hydroxide (B78521) (NaOH)

Procedure:

  • Deprotonation: Dissolve the parent drug in anhydrous DMF. Add a strong base (e.g., NaH or Cs2CO3) and stir at room temperature for 3 hours to form the alkoxide.

  • Alkylation: Cool the reaction mixture to 0°C and add this compound. Stir for 1 hour at 0°C, then allow the reaction to proceed at room temperature for 6 hours.

  • Deprotection: After the reaction is complete, add 4 M HCl in dioxane and stir at room temperature for 2 hours to remove the tert-butyl protecting groups.

  • Neutralization and Purification: Neutralize the reaction mixture with NaOH in a methanol/water solution. The final prodrug can then be purified using standard techniques such as chromatography.

Synthesis of a Phosphoramidate (ProTide) Prodrug

This is a general two-step protocol for nucleosides.

Materials:

Procedure:

  • Formation of the Phosphorochloridate: React the nucleoside analog with the aryl dichlorophosphate in the presence of a base (e.g., NMI) in anhydrous DCM to form the aryl phosphorodichloridate intermediate.

  • Coupling with Amino Acid Ester: Add the amino acid ester hydrochloride and a base (e.g., TEA) to the reaction mixture. The amino group of the amino acid ester will displace one of the chlorides on the phosphorus, forming the phosphoramidate linkage. The final product is then purified by chromatography.

Visualizing the Pathways

Prodrug Activation Pathway

The following diagram illustrates the general intracellular activation pathway for a phosphate prodrug.

Prodrug_Activation Prodrug Lipophilic Prodrug (Phosphate Masked) Intracellular Intracellular Space Prodrug->Intracellular Passive Diffusion Enzymes Intracellular Enzymes (Esterases, etc.) Active_Drug Active Drug (Phosphate Unmasked) Enzymes->Active_Drug Cleavage of Linker Target Therapeutic Target Active_Drug->Target Pharmacological Action

Caption: General intracellular activation pathway of a phosphate prodrug.

Experimental Workflow for Prodrug Synthesis

This diagram outlines the typical workflow for the synthesis and initial evaluation of a phosphate prodrug.

Prodrug_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start Parent Drug + Alkylating Reagent Reaction Coupling Reaction Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Solubility Aqueous Solubility Assay Characterization->Solubility Stability Plasma Stability Assay Characterization->Stability Activity In Vitro Activity Assay Characterization->Activity

Caption: A typical workflow for the synthesis and evaluation of a phosphate prodrug.

Conclusion

The selection of an appropriate alkylating agent for the synthesis of phosphate prodrugs is a critical decision in drug development. This compound and its dibenzyl analog are effective reagents for creating phosphonooxymethyl prodrugs that enhance aqueous solubility. However, a range of other strategies, such as the POM, SATE, ProTide, and cycloSal approaches, offer distinct advantages and disadvantages in terms of stability, activation mechanism, and potential for by-product toxicity. The choice of the optimal prodrug linker must be carefully considered and empirically determined for each parent drug to achieve the desired therapeutic profile. This guide provides a foundational comparison to aid researchers in making an informed decision for their specific application.

References

Di-tert-butyl Chloromethyl Phosphate: A Superior Reagent for Phosphonooxymethyl Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development, the optimization of a drug candidate's physicochemical properties is as crucial as its pharmacological activity. Poor aqueous solubility and limited membrane permeability are common hurdles that can terminate the development of otherwise promising therapeutic agents. The introduction of a phosphonooxymethyl promoiety is a well-established strategy to overcome these challenges, and the choice of phosphorylating agent is critical to the success of this approach. Di-tert-butyl Chloromethyl Phosphate (B84403) (DtBCMP) has emerged as a highly effective reagent for this purpose, offering significant advantages over traditional phosphomethylation methods. This guide provides a comparative analysis of DtBCMP, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Enhanced Efficiency and Yields

One of the most compelling advantages of using Di-tert-butyl Chloromethyl Phosphate is the notable improvement in reaction yields and product purity compared to traditional methods. Older approaches for creating phosphonooxymethyl ethers often resulted in lower yields and the formation of undesirable byproducts, complicating purification processes.

A patented process for preparing water-soluble azole antifungal agents highlights this advantage. The use of this compound in this process leads to product yields of 88% to 92% with high purity. In contrast, prior methods were reported to produce yields of less than 75% and were often contaminated with impurities.

Furthermore, in the synthesis of this compound itself, a process utilizing chloromethyl chlorosulfate (B8482658) (CMCS) and di-tert-butyl potassium phosphate demonstrated a high solution yield of 90%. This efficient synthesis of the reagent contributes to its overall cost-effectiveness and accessibility for prodrug development. While direct comparative studies for a wide range of substrates are limited in the available literature, the existing data consistently points towards the superior efficiency of DtBCMP in achieving higher yields of the desired phosphonooxymethyl prodrugs.

Reagent/MethodSubstrate/ProductYieldPurityReference
This compound Azole Antifungal Agent88-92%>90% potency
Traditional MethodsAzole Antifungal Agent<75%Contaminated with impurities
This compound Synthesis Di-tert-butyl (chloromethyl) phosphate90% (solution yield)High
This compound Triptolide Prodrug39% (overall, 3 steps)Not specified

Versatility in Application

This compound is a versatile reagent effective for the phosphomethylation of a variety of functional groups, primarily alcohols and nitrogen-containing heterocycles.[1] This versatility makes it a valuable tool in the synthesis of prodrugs for a broad range of parent molecules, enhancing their aqueous solubility and potential for intravenous administration.[1]

The di-tert-butyl protecting groups on the phosphate moiety are a key feature of DtBCMP. These bulky groups provide steric hindrance that can lead to more selective reactions and are readily cleaved under acidic conditions to unmask the phosphate group, a critical step in the in vivo activation of the prodrug.

Experimental Protocols

To provide practical guidance, detailed experimental protocols for the use of this compound are presented below.

O-Phosphonomethylation of a Phenolic Compound

This protocol details the synthesis of a phosphonooxymethyl ether of a phenolic compound, a common strategy to improve the solubility of phenolic drugs.

Experimental Workflow for O-Phosphonomethylation

O_Phosphonomethylation Phenol Phenolic Starting Material Reaction Reaction Mixture Phenol->Reaction Base Base (e.g., NaH) Base->Reaction DtBCMP Di-tert-butyl Chloromethyl Phosphate DtBCMP->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup 1. Quench 2. Extract Purification Column Chromatography Workup->Purification Product Di-tert-butyl Phosphonooxymethyl Product Purification->Product

Caption: Workflow for the O-phosphonomethylation of a phenolic compound using DtBCMP.

Procedure:

  • To a solution of the phenolic starting material in an anhydrous solvent such as dimethylformamide (DMF), add a suitable base (e.g., sodium hydride) portion-wise at room temperature.

  • Stir the mixture for a specified time (e.g., 30 minutes) to allow for the formation of the corresponding phenoxide.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for an extended period (e.g., 24-48 hours) until the reaction is complete, as monitored by an appropriate technique like thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding it to ice-cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired di-tert-butyl phosphonooxymethyl derivative.

N-Phosphonomethylation of a Heterocyclic Compound

This protocol outlines a general procedure for the N-phosphonomethylation of a nitrogen-containing heterocycle, a common modification to enhance the solubility of heterocyclic drugs.

Experimental Workflow for N-Phosphonomethylation

N_Phosphonomethylation Heterocycle N-Heterocyclic Starting Material Reaction Reaction Mixture Heterocycle->Reaction Base Base (e.g., K2CO3) Base->Reaction DtBCMP Di-tert-butyl Chloromethyl Phosphate DtBCMP->Reaction Solvent Polar Aprotic Solvent (e.g., Acetonitrile) Solvent->Reaction Filtration Filtration Reaction->Filtration Remove Insolubles Concentration Concentration Filtration->Concentration Purification Purification (e.g., Crystallization or Chromatography) Concentration->Purification Product Di-tert-butyl N-Phosphonooxymethyl Product Purification->Product

Caption: Workflow for the N-phosphonomethylation of a heterocyclic compound using DtBCMP.

Procedure:

  • Suspend the N-heterocyclic starting material and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent such as acetonitrile.

  • Add this compound to the suspension.

  • Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed, as monitored by a suitable analytical method (e.g., HPLC or LC-MS).

  • After cooling to room temperature, filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by an appropriate method, such as crystallization or column chromatography, to yield the di-tert-butyl N-phosphonooxymethyl product.

Conclusion

This compound stands out as a superior reagent for the synthesis of phosphonooxymethyl prodrugs. Its use consistently leads to higher reaction yields and product purity when compared to traditional methods. The versatility of DtBCMP in modifying both hydroxyl and N-heterocyclic moieties makes it a valuable asset in the medicinal chemist's toolbox for overcoming the solubility and permeability challenges of promising drug candidates. The provided experimental protocols and workflows offer a practical starting point for the successful implementation of this compound in drug discovery and development programs.

References

A Spectroscopic Comparison of Di-tert-butyl Chloromethyl Phosphate and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Di-tert-butyl Chloromethyl Phosphate (B84403) and its bromo- and iodo-analogues. Due to the limited availability of experimental spectra for the halomethyl derivatives in the public domain, this comparison utilizes experimental data for the parent compound, Di-tert-butyl phosphate, alongside predicted spectroscopic data for the chloro-, bromo-, and iodo- a nalogues. This approach allows for a valuable comparative analysis based on established spectroscopic principles and computational predictions.

Introduction

Di-tert-butyl halomethyl phosphates are important reagents in medicinal chemistry and drug development, often utilized as prodrug moieties to enhance the bioavailability of phosphonate-containing drugs. The spectroscopic characterization of these compounds is crucial for confirming their identity, purity, and stability. This guide focuses on a comparative analysis of their ¹H NMR, ¹³C NMR, ³¹P NMR, and FT-IR spectral data.

Comparative Spectroscopic Data

The following table summarizes the experimental spectroscopic data for Di-tert-butyl phosphate and the predicted data for its halomethyl analogues. The predicted values were generated using commercially available spectroscopic prediction software (e.g., ChemDraw, Mnova). It is important to note that predicted values are estimations and may differ from experimental results.

Table 1: Spectroscopic Data for Di-tert-butyl Phosphate and its Halomethyl Analogues

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)³¹P NMR (δ, ppm)Key FT-IR (cm⁻¹)
Di-tert-butyl phosphate (Experimental) ~1.4 (s, 18H, C(CH₃)₃), ~10-12 (br s, 1H, P-OH)~30 (C(CH₃)₃), ~80 (O-C(CH₃)₃)~ -10~2980 (C-H str), ~1260 (P=O str), ~1040 (P-O-C str)
Di-tert-butyl Chloromethyl Phosphate (Predicted) ~1.5 (s, 18H, C(CH₃)₃), ~5.7 (d, J ≈ 6 Hz, 2H, Cl-CH₂)~30 (C(CH₃)₃), ~70 (Cl-CH₂), ~84 (O-C(CH₃)₃)~ -5~2980 (C-H str), ~1270 (P=O str), ~1030 (P-O-C str), ~750 (C-Cl str)
Di-tert-butyl Bromomethyl Phosphate (Predicted) ~1.5 (s, 18H, C(CH₃)₃), ~5.5 (d, J ≈ 6 Hz, 2H, Br-CH₂)~30 (C(CH₃)₃), ~60 (Br-CH₂), ~84 (O-C(CH₃)₃)~ -6~2980 (C-H str), ~1270 (P=O str), ~1030 (P-O-C str), ~650 (C-Br str)
Di-tert-butyl Iodomethyl Phosphate (Predicted) ~1.5 (s, 18H, C(CH₃)₃), ~5.2 (d, J ≈ 6 Hz, 2H, I-CH₂)~30 (C(CH₃)₃), ~40 (I-CH₂), ~84 (O-C(CH₃)₃)~ -8~2980 (C-H str), ~1270 (P=O str), ~1030 (P-O-C str), ~550 (C-I str)

Note: Predicted chemical shifts and coupling constants are estimates and can vary depending on the software and algorithm used. Experimental verification is recommended.

Spectroscopic Trends and Interpretation

The electronegativity of the halogen atom (Cl > Br > I) is expected to influence the spectroscopic properties of the halomethyl group in a predictable manner.

  • ¹H NMR: The chemical shift of the methylene (B1212753) protons (X-CH₂) is expected to decrease as the electronegativity of the halogen decreases. Thus, the chemical shift should follow the trend: Cl-CH₂ > Br-CH₂ > I-CH₂. The phosphorus-hydrogen coupling (³J P-H) is anticipated to be observable for the methylene protons.

  • ¹³C NMR: Similar to the proton NMR, the chemical shift of the methylene carbon (X-CH₂) is expected to decrease with decreasing electronegativity of the attached halogen.

  • ³¹P NMR: The chemical shift of the phosphorus atom is also influenced by the substituent on the methylene group. A slight upfield shift is predicted as the halogen changes from chlorine to iodine.

  • FT-IR Spectroscopy: The most significant difference in the IR spectra is expected in the region of the carbon-halogen stretching vibration. The C-X stretching frequency decreases with the increasing mass of the halogen atom (C-Cl > C-Br > C-I). The characteristic P=O and P-O-C stretching frequencies are expected to show minor shifts.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the phosphate compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR. For ³¹P NMR, an external standard such as 85% H₃PO₄ can be used.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical spectral width: 0-220 ppm.

  • ³¹P NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Typical spectral width will depend on the specific compounds but can range from +50 to -50 ppm.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a drop of the liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a FT-IR spectrometer with a suitable detector (e.g., DTGS).

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder (or the clean ATR crystal).

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction from the sample spectrum.

Visualization of Structures

The following diagram illustrates the general chemical structure of the compared Di-tert-butyl halomethyl phosphate analogues.

G cluster_main cluster_analogues struct P O O O-CH₂-X O-tBu O-tBu X X = Cl, Br, I struct:s->X tBu tBu = tert-butyl struct:s->tBu

Caption: General structure of Di-tert-butyl halomethyl phosphates.

This guide provides a foundational spectroscopic comparison for this compound and its analogues. For definitive structural confirmation and analysis, experimental acquisition of spectra for each compound is highly recommended.

A Comparative Guide to the Kinetic Studies of Di-tert-butyl Chloromethyl Phosphate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinetic studies of Di-tert-butyl Chloromethyl Phosphate (B84403) (DBCMP), a versatile phosphorylating agent. Due to a scarcity of publicly available, quantitative kinetic data for DBCMP, this document focuses on providing detailed experimental methodologies and frameworks for researchers to conduct their own comparative kinetic analyses. The guide also introduces potential alternative reagents and outlines the protocols to evaluate their reaction kinetics against DBCMP, enabling informed decisions in the context of drug development and other research applications.

Introduction to Di-tert-butyl Chloromethyl Phosphate (DBCMP)

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of a phosphonooxymethyl group, a common strategy in the development of prodrugs to enhance the solubility and bioavailability of parent molecules. It is known to react with various nucleophiles, such as alcohols and amines, to form the corresponding phosphate esters. While the synthetic utility of DBCMP is well-documented, detailed kinetic studies of its reactions are not extensively reported in the literature. Understanding the reaction kinetics is crucial for optimizing reaction conditions, controlling selectivity, and ensuring the scalability of synthetic processes.

Comparative Framework for Kinetic Analysis

To facilitate a comparative assessment of DBCMP and its alternatives, a standardized set of kinetic parameters should be evaluated. The following table outlines the key data points to be collected for a comprehensive comparison.

Table 1: Key Kinetic Parameters for Comparative Analysis

ParameterDefinitionImportance in Comparison
Rate Constant (k) A proportionality constant that relates the rate of a reaction to the concentration of reactants.Directly compares the speed of reactions under identical conditions.
Reaction Order The exponent to which the concentration of a species is raised in a rate law.Provides insight into the reaction mechanism and how changes in reactant concentration affect the reaction rate.
Half-life (t½) The time required for the concentration of a reactant to decrease to half of its initial concentration.Offers a simple and intuitive measure of reaction speed.
Activation Energy (Ea) The minimum amount of energy required for a reaction to occur.Indicates the temperature sensitivity of the reaction rate.

Potential Alternatives to DBCMP for Phosphorylation

Table 2: Comparison of DBCMP and a Potential Alternative

ReagentLeaving GroupExpected Reactivity (Hypothetical)Potential AdvantagesPotential Disadvantages
This compoundChlorideModerate to highCommercially availableLimited published kinetic data
Di-tert-butyl (p-toluenesulfonylmethyl) phosphateTosylatePotentially higherGood leaving group, may offer different selectivityMay require synthesis, limited published kinetic data

Experimental Protocols for Kinetic Studies

The following are detailed methodologies for conducting kinetic studies of DBCMP and its alternatives. These protocols are based on established techniques for monitoring reaction kinetics.

General Experimental Setup

A typical kinetic experiment involves the reaction of DBCMP or an alternative with a chosen nucleophile (e.g., a primary alcohol or amine) in a suitable solvent at a constant temperature. The progress of the reaction is monitored over time by measuring the concentration of the reactant(s) and/or product(s).

Kinetic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy is a powerful non-invasive technique for real-time reaction monitoring.

Protocol:

  • Sample Preparation: In an NMR tube, dissolve a known concentration of this compound and an internal standard (e.g., mesitylene) in a deuterated solvent (e.g., acetonitrile-d3).

  • Initial Spectrum: Acquire a proton (¹H) NMR spectrum of the starting material solution before adding the nucleophile.

  • Reaction Initiation: At time zero, inject a known concentration of the nucleophile into the NMR tube, mix quickly, and place the tube in the pre-heated NMR spectrometer.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Identify characteristic peaks for the reactant (e.g., the chloromethyl protons of DBCMP) and the product.

    • Integrate the signals of the reactant and/or product relative to the internal standard at each time point.

    • Convert the integral values to concentrations.

    • Plot the concentration of the reactant or product versus time to determine the rate of reaction. From this data, the rate constant and reaction order can be determined using appropriate kinetic models.

Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for monitoring reaction kinetics by analyzing aliquots of the reaction mixture at different time points.

Protocol:

  • Reaction Setup: In a thermostatted reaction vessel, dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile).

  • Reaction Initiation: At time zero, add a known concentration of the nucleophile to initiate the reaction.

  • Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a cold solvent (e.g., the mobile phase) to stop the reaction.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. The exact composition should be optimized to achieve good separation of reactants and products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both the reactant and product have absorbance (e.g., 210 nm).

    • Inject the quenched aliquots into the HPLC system.

  • Data Analysis:

    • Integrate the peak areas of the reactant and product in each chromatogram.

    • Use a pre-established calibration curve to convert peak areas to concentrations.

    • Plot the concentration of the reactant or product versus time to determine the reaction kinetics, from which the rate constant and reaction order can be calculated.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for kinetic analysis and a logical decision-making process for selecting a phosphorylating agent.

experimental_workflow cluster_prep Reaction Preparation cluster_monitoring Reaction Monitoring cluster_nmr NMR Method cluster_hplc HPLC Method cluster_analysis Data Analysis prep_reagents Prepare Reactants & Solvent thermostat Set Constant Temperature prep_reagents->thermostat initiate Initiate Reaction (t=0) thermostat->initiate nmr_acquire Acquire Spectra over Time initiate->nmr_acquire take_aliquots Take Aliquots initiate->take_aliquots process_data Process Spectra/Chromatograms nmr_acquire->process_data quench Quench Reaction take_aliquots->quench hplc_inject Inject into HPLC quench->hplc_inject hplc_inject->process_data concentration_plot Plot Concentration vs. Time process_data->concentration_plot determine_kinetics Determine Rate Constant & Order concentration_plot->determine_kinetics

Caption: Workflow for Kinetic Analysis of Phosphorylation Reactions.

decision_tree start Select Phosphorylating Agent q1 Is rapid reaction critical? start->q1 q2 Is selectivity a major concern? q1->q2 No reagent_fast Choose agent with highest rate constant (k) q1->reagent_fast Yes q3 Are starting materials commercially available? q2->q3 No reagent_selective Evaluate kinetics of multiple agents with the specific substrate q2->reagent_selective Yes reagent_available Select commercially available agent (e.g., DBCMP) q3->reagent_available Yes reagent_synthesize Synthesize alternative agent and perform kinetic studies q3->reagent_synthesize No

Caption: Decision Tree for Selecting a Phosphorylating Agent.

Conclusion

While direct, quantitative kinetic data for this compound reactions are not extensively published, this guide provides the necessary framework and detailed experimental protocols for researchers to perform their own kinetic studies. By employing techniques such as in-situ NMR and HPLC, a comprehensive understanding of the reactivity of DBCMP and its alternatives can be achieved. The systematic collection of kinetic data as outlined in this guide will empower researchers to make informed decisions in the selection and application of phosphorylating agents for drug development and other synthetic endeavors.

References

A Comparative Guide to Phosphorylating Reagents: Benchmarking Di-tert-butyl Chloromethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate phosphorylating reagent is a critical decision that can significantly impact the efficiency, scalability, and success of synthetic routes. This guide provides an objective comparison of Di-tert-butyl Chloromethyl Phosphate (B84403) (DtBCMP) against a selection of novel and alternative phosphorylating reagents, supported by available experimental data and detailed protocols.

Di-tert-butyl Chloromethyl Phosphate has emerged as a valuable reagent, particularly in the realm of prodrug synthesis, where it is employed to introduce a phosphono-oxymethyl moiety to enhance the aqueous solubility and bioavailability of parent drug molecules.[1][2][3] However, the landscape of phosphorylation chemistry is continually evolving, with new reagents and methodologies offering potential advantages in terms of reaction efficiency, selectivity, and milder reaction conditions. This guide will focus on a comparative analysis of DtBCMP with phosphoramidites and the recently developed Ψ-reagent, a P(V)-based phosphorylating agent.

Comparative Performance of Phosphorylating Reagents

The following table summarizes the key performance characteristics of this compound, the Ψ-reagent, and a representative phosphoramidite (B1245037), 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite. It is important to note that the presented data is compiled from various sources and not from a direct head-to-head comparative study under identical conditions.

ReagentTypeTypical SubstrateReported YieldKey AdvantagesKey Disadvantages
This compound (DtBCMP) P(V) Alkylating AgentAlcohols, HeterocyclesHigh (e.g., 82% and 70% overall yield in a two-step prodrug synthesis)[4]Direct introduction of a protected phosphate group; valuable for prodrug synthesis.[1][2][3]Can require forcing conditions; limited data on broad substrate scope for simple alcohol phosphorylation.
Ψ-Reagent P(V) ReagentPrimary & Secondary AlcoholsGood to Excellent (e.g., 70-90% for various alcohols)[5]Operationally simple, one-pot reaction; mild conditions; broad substrate scope and high functional group tolerance.[5]Newer reagent, so may have less extensive literature and commercial availability.
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite P(III) Phosphitylating AgentNucleosides, Carbohydrates, AlcoholsHigh (typically >95% coupling efficiency per step in oligonucleotide synthesis)Well-established for automated synthesis; high coupling efficiency.[6]Multi-step process (coupling, oxidation, deprotection); sensitive to air and moisture.[6][7]

Experimental Protocols

To provide a practical basis for comparison, the following are representative experimental protocols for the phosphorylation of a primary alcohol using each class of reagent.

Protocol 1: Phosphorylation of Benzyl (B1604629) Alcohol using this compound (DtBCMP)

This protocol is a representative procedure based on the known reactivity of DtBCMP as an alkylating phosphorylating agent.

Materials:

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an argon atmosphere at 0 °C, add a solution of benzyl alcohol (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add this compound (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired di-tert-butyl benzyl phosphonate.

Protocol 2: Phosphorylation of Benzyl Alcohol using the Ψ-Reagent

This protocol is based on the published procedure for the mild and chemoselective phosphorylation of alcohols.[5]

Materials:

  • Benzyl alcohol

  • Ψ-Reagent (1.5 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of benzyl alcohol (1.0 eq) in anhydrous DCM, add the Ψ-reagent (1.5 eq) and DBU (1.5 eq) at room temperature under an argon atmosphere.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, add water to the reaction mixture and stir for an additional 30 minutes.

  • Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the benzyl phosphate.

Protocol 3: Phosphorylation of Benzyl Alcohol using a Phosphoramidite Reagent

This is a general, three-step protocol representative of phosphoramidite chemistry.

Materials:

  • Benzyl alcohol

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Activator (e.g., 1H-Tetrazole)

  • Anhydrous acetonitrile (B52724)

  • Oxidizing agent (e.g., iodine in THF/water/pyridine)

  • Deprotection solution (e.g., concentrated ammonia)

Procedure:

Step 1: Coupling

  • To a solution of benzyl alcohol (1.0 eq) and an activator such as 1H-tetrazole (1.0 eq) in anhydrous acetonitrile under an argon atmosphere, add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.1 eq) dropwise at room temperature.

  • Stir the reaction for 30-60 minutes, monitoring by TLC.

Step 2: Oxidation

  • To the reaction mixture from Step 1, add a solution of iodine in THF/water/pyridine.

  • Stir for 15-30 minutes until the characteristic iodine color persists.

  • Quench the excess iodine with an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Step 3: Deprotection

  • Dissolve the crude protected phosphate triester in a suitable solvent and treat with a deprotection agent such as concentrated ammonia (B1221849) to remove the cyanoethyl group.

  • Stir at room temperature or with gentle heating as required.

  • Remove the solvent and purify the resulting benzyl phosphate, typically by ion-exchange chromatography or crystallization.

Visualizing Phosphorylation in a Biological and Experimental Context

To better understand the significance of phosphorylation and the workflow for evaluating phosphorylating reagents, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Grb2 Grb2 Receptor->Grb2 Phosphorylation & Recruitment Ligand Growth Factor Ligand->Receptor Binding & Dimerization SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf (MAPKKK) Ras->Raf Phosphorylates & Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates & Activates ERK ERK (MAPK) MEK->ERK Phosphorylates & Activates TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylates & Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a classic example of a phosphorylation cascade.

Experimental_Workflow cluster_reagents Phosphorylating Reagents DtBCMP DtBCMP Reaction Phosphorylation Reaction DtBCMP->Reaction PsiReagent Ψ-Reagent PsiReagent->Reaction Phosphoramidite Phosphoramidite Phosphoramidite->Reaction Substrate Model Substrate (e.g., Benzyl Alcohol) Substrate->Reaction Analysis Reaction Monitoring (TLC, NMR, LC-MS) Reaction->Analysis Purification Purification (Column Chromatography) Analysis->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization Comparison Comparative Analysis (Yield, Purity, Time) Characterization->Comparison

References

A Comparative Guide to the Validation of Analytical Methods for Di-tert-butyl Chloromethyl Phosphate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in reactions involving Di-tert-butyl Chloromethyl Phosphate, the rigorous validation of analytical methods is paramount to ensure data integrity, process control, and the quality of the final product. This guide provides an objective comparison of common analytical techniques, supported by representative experimental data, to assist in the selection and validation of the most suitable method for your specific application.

Comparison of Analytical Method Performance

The selection of an analytical method for monitoring this compound reactions and quantifying the target compound and related impurities depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize typical performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and quantitative Nuclear Magnetic Resonance (³¹P-qNMR) spectroscopy, based on validated methods for similar organophosphate compounds.

Table 1: High-Performance Liquid Chromatography (HPLC-UV) Performance Data

Validation ParameterTypical ValueNotes
Linearity (R²) > 0.999Excellent linearity is generally achievable over a defined concentration range.
Limit of Detection (LOD) 0.01 - 0.1 µg/mLCan vary depending on the specific compound and detector.
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mLTypically 3 times the LOD.
Accuracy (% Recovery) 98 - 102%Can be influenced by matrix effects and the efficiency of sample preparation.
Precision (%RSD) < 2%Good precision is generally achievable for replicate injections.

Table 2: Gas Chromatography (GC-FID) Performance Data [1][2][3]

Validation ParameterTypical ValueNotes
Linearity (R²) > 0.995Good linearity is achievable, though may be slightly lower than HPLC.
Limit of Detection (LOD) 0.1 - 0.5 µg/mLGenerally less sensitive than HPLC-UV for many organophosphates.[1]
Limit of Quantitation (LOQ) 0.3 - 1.5 µg/mLDependent on the detector's sensitivity and background noise.[1]
Accuracy (% Recovery) 95 - 105%Matrix effects can be significant and may require thorough sample cleanup.
Precision (%RSD) < 5%Precision can be slightly lower than HPLC.

Table 3: Quantitative ³¹P Nuclear Magnetic Resonance (³¹P-qNMR) Performance Data [4][5][6][7]

Validation ParameterTypical ValueNotes
Linearity (R²) > 0.999Excellent linearity due to the direct proportionality between signal intensity and the number of nuclei.
Limit of Detection (LOD) Concentration dependentLess sensitive than chromatographic methods for trace analysis.
Limit of Quantitation (LOQ) Concentration dependentBest suited for purity assessment and quantification of major components.
Accuracy (% Purity) 99.0 - 101.0%Highly accurate for purity determination using a certified internal standard.[5][7]
Precision (%RSD) < 1%Excellent precision, as it is a primary analytical method.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the key experiments cited.

HPLC-UV Method for Quantification

Objective: To determine the concentration of this compound in a reaction mixture.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Adjust the pH to 3.0 with phosphoric acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 210 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentration. Determine the concentration of this compound in the sample from the calibration curve.

GC-FID Method for Impurity Profiling

Objective: To separate and quantify this compound and potential process-related impurities.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for organophosphate analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound and the internal standard in dichloromethane. Prepare calibration standards with varying concentrations of the analyte and a fixed concentration of the internal standard.

  • Sample Preparation: Dissolve a known amount of the reaction mixture in dichloromethane containing the internal standard.

  • Chromatographic Conditions:

    • Injector temperature: 250 °C

    • Detector temperature: 300 °C

    • Oven temperature program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection mode: Splitless.

  • Analysis: Inject the standard and sample solutions into the GC system.

  • Quantification: Calculate the relative response factor of this compound to the internal standard. Determine the concentration in the sample based on the peak area ratios.

³¹P-qNMR for Purity Assessment

Objective: To determine the absolute purity of a this compound sample.[4][5][6][7]

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) spectrometer with a phosphorus probe.

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the this compound sample and the internal standard into an NMR tube. Add an appropriate volume of CDCl₃ to dissolve the solids completely.

  • NMR Acquisition Parameters:

    • Spectrometer frequency: e.g., 162 MHz for ³¹P

    • Pulse sequence: Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

    • Relaxation delay (d1): At least 5 times the longest T₁ relaxation time of the phosphorus nuclei in the sample and standard.

    • Number of scans: Sufficient to obtain a good signal-to-noise ratio.

  • Data Processing: Process the FID to obtain the ³¹P NMR spectrum. Integrate the signals corresponding to this compound and the internal standard.

  • Purity Calculation: Calculate the purity of the sample using the following formula: Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (W_std / W_sample) * P_std Where:

    • I = Integral value

    • N = Number of phosphorus nuclei

    • M = Molar mass

    • W = Weight

    • P_std = Purity of the internal standard

Visualization of Experimental Workflow

The following diagrams illustrate the typical workflows for the analytical method validation process and a signaling pathway relevant to the application of this compound as a phosphorylating agent.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_standards Prepare Standards & Samples define_parameters->prepare_standards perform_linearity Linearity & Range prepare_standards->perform_linearity perform_accuracy Accuracy prepare_standards->perform_accuracy perform_precision Precision prepare_standards->perform_precision perform_lod_loq LOD & LOQ prepare_standards->perform_lod_loq perform_specificity Specificity prepare_standards->perform_specificity analyze_data Analyze Data perform_linearity->analyze_data perform_accuracy->analyze_data perform_precision->analyze_data perform_lod_loq->analyze_data perform_specificity->analyze_data compare_criteria Compare with Acceptance Criteria analyze_data->compare_criteria document_results Document Results compare_criteria->document_results validation_report Generate Validation Report document_results->validation_report

Caption: Workflow for the validation of an analytical method.

Phosphorylation_Signaling_Pathway DBCMP Di-tert-butyl Chloromethyl Phosphate Phosphorylated_Product Phosphorylated Product DBCMP->Phosphorylated_Product Phosphorylation Nucleophile Nucleophile (e.g., Hydroxyl, Amine) Nucleophile->Phosphorylated_Product Biological_Activity Altered Biological Activity (e.g., Pro-drug activation) Phosphorylated_Product->Biological_Activity leads to

Caption: General signaling pathway of phosphorylation.

References

A Head-to-Head Battle of Phosphorylating Agents: A Cost-Benefit Analysis of Di-tert-butyl Chloromethyl Phosphate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is a critical determinant of synthetic efficiency, yield, and overall cost-effectiveness. In the realm of phosphorylation, a key transformation in the synthesis of many pharmaceuticals, particularly prodrugs, Di-tert-butyl Chloromethyl Phosphate (B84403) has emerged as a prominent reagent. This guide provides an objective comparison of its performance against common alternatives, supported by available experimental data, to inform reagent selection in your synthetic endeavors.

Di-tert-butyl Chloromethyl Phosphate is a versatile reagent utilized for the introduction of a protected phosphate group onto alcohols and other nucleophiles.[1] Its primary application lies in the synthesis of phosphate prodrugs, which are designed to enhance the solubility, bioavailability, and targeted delivery of active pharmaceutical ingredients.[2][3] The bulky tert-butyl protecting groups offer stability during synthesis and are readily cleaved under acidic conditions to liberate the free phosphate.

Performance Comparison: A Look at the Data

A direct, side-by-side quantitative comparison of phosphorylating agents under identical conditions is not extensively documented in the literature. However, by collating data from various synthetic reports, we can construct a comparative overview of their performance in terms of reaction yields and conditions.

ReagentSubstrateProductYield (%)Reaction ConditionsReference
This compound 4-Hydroxybenzaldehyde4-((((di-tert-butoxy)phosphoryl)oxy)methyl)benzaldehyde38NaH, KI, DMF, 25hN/A
Dibenzyl PhosphateBenzyl alcoholDibenzyl hydrogen phosphate67.4PCl3, Triethylamine, CCl4[4]
Phosphorus Oxychloride (POCl3)GuanosineGuanosine 5'-monophosphateHigh (not specified)Triethyl phosphate, 0°C[5]
Phosphorus Oxychloride (POCl3)Protected Nucleosides3'-phosphorylated nucleosides>90Pyridine, Dioxane[6]
PhosphoramiditesAlcoholsPhosphite triesters83-97 (conversion)Lewis Acid, Isocyanate additive[7]
Enzymatic (Kinase)GlucoseGlucose-6-phosphateHigh (not specified)ATP, Hexose kinase[8]

Note: The yields and conditions presented are from different studies and may not be directly comparable due to variations in substrates, scales, and optimization.

Cost-Benefit Analysis: Weighing the Financial Implications

The choice of a phosphorylating agent is often a trade-off between cost, efficiency, and ease of handling. Below is a comparative cost analysis based on currently available supplier pricing.

ReagentSupplier ExamplePrice (USD)QuantityCost per mole (USD) (approx.)
This compound Sigma-Aldrich16.101 g4165
This compound Chemical-Suppliers120.00 - 270.001 g31032 - 69822
Dibenzyl PhosphateFisher Scientific54.591 g15198
Dibenzyl PhosphateChem-Impex18.531 g5155
Phosphorus OxychlorideN/AN/AN/ASignificantly Lower

Note: Prices are subject to change and may vary between suppliers and purity grades. The cost per mole for Phosphorus Oxychloride is significantly lower as it is a bulk industrial chemical.

Benefits of this compound:

  • Mild Reaction Conditions: Often allows for phosphorylation without the need for harsh reagents that could compromise sensitive functional groups.[8]

  • Good Solubility: The resulting protected phosphate esters are generally soluble in common organic solvents, facilitating purification.

  • Stable Protecting Group: The tert-butyl groups are stable to a wide range of reaction conditions, yet can be removed under specific acidic conditions.

Drawbacks of this compound:

  • Higher Cost: Compared to basic phosphorylating agents like POCl3, it is considerably more expensive, which can be a limiting factor for large-scale synthesis.[9][10][11][12]

  • Moderate Yields in Some Cases: As seen in the performance table, yields can be variable depending on the substrate and reaction conditions.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of di-tert-butyl potassium phosphate (DTBPP) with chloromethyl chlorosulfate (B8482658) (CMCS).[13]

Materials:

  • Di-tert-butyl potassium phosphate (DTBPP)

  • Chloromethyl chlorosulfate (CMCS)

  • Base (e.g., Potassium Carbonate)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a stirred solution of Di-tert-butyl potassium phosphate and a base in anhydrous DCM, add the phase-transfer catalyst.

  • Cool the mixture to 0°C.

  • Slowly add a solution of chloromethyl chlorosulfate in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by TLC or NMR.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Phosphorylation of an Alcohol using this compound

This protocol is a general procedure for the phosphorylation of a primary alcohol.

Materials:

  • Alcohol substrate

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • This compound

  • Potassium Iodide (KI)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the alcohol in anhydrous DMF, carefully add sodium hydride at 0°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound and potassium iodide to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Mandatory Visualization

Activation of a Nucleoside Antiviral Prodrug

Many antiviral drugs are nucleoside analogs that require intracellular phosphorylation to become active. The following diagram illustrates the general pathway for the activation of a nucleoside prodrug. The initial phosphorylation step is often the rate-limiting step, which prodrug strategies aim to bypass.[14][15][16][17]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Nucleoside_Prodrug Nucleoside Prodrug (e.g., Phosphoramidate) Nucleoside_Monophosphate Nucleoside Monophosphate Nucleoside_Prodrug->Nucleoside_Monophosphate Esterases, Phosphoramidases Nucleoside_Diphosphate Nucleoside Diphosphate Nucleoside_Monophosphate->Nucleoside_Diphosphate Cellular Kinases Active_Triphosphate Active Nucleoside Triphosphate Nucleoside_Diphosphate->Active_Triphosphate Cellular Kinases Viral_Polymerase Viral Polymerase Active_Triphosphate->Viral_Polymerase Incorporation Chain_Termination Viral RNA/DNA Chain Termination Viral_Polymerase->Chain_Termination Inhibition of Replication

Caption: Intracellular activation of a nucleoside antiviral prodrug.

General Workflow for Prodrug Synthesis using this compound

The following diagram outlines a typical workflow for the synthesis of a phosphate prodrug using this compound.

G Start Parent Drug (with -OH group) Step1 Deprotonation (e.g., NaH) Start->Step1 Step2 Phosphorylation with This compound Step1->Step2 Intermediate Protected Phosphate Prodrug Step2->Intermediate Step3 Purification (Chromatography) Intermediate->Step3 Final_Product Purified Protected Phosphate Prodrug Step3->Final_Product

Caption: Prodrug synthesis workflow.

References

Di-tert-butyl Chloromethyl Phosphate: A Comparative Guide to Prodrug Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of active pharmaceutical ingredients (APIs) into prodrugs is a critical tool for overcoming pharmacokinetic challenges. Di-tert-butyl chloromethyl phosphate (B84403) has emerged as a key reagent in this field, enabling the synthesis of phosphonooxymethyl prodrugs designed to enhance solubility, stability, and bioavailability. This guide provides a comprehensive literature review of its applications, offering a comparative analysis with alternative prodrug strategies, supported by experimental data and detailed protocols.

Introduction to Di-tert-butyl Chloromethyl Phosphate

This compound is a versatile phosphorylating and alkylating agent widely employed in medicinal chemistry and organic synthesis.[1][2][3] Its primary application lies in the formation of phosphonooxymethyl ethers by reacting with hydroxyl and nitrogen-containing functional groups in drug molecules.[1][3] This modification transiently masks the polar phosphate group with lipophilic di-tert-butyl groups, facilitating improved membrane permeability. Subsequent enzymatic cleavage in vivo releases the active drug, formaldehyde, and inorganic phosphate.

Performance Comparison of Prodrug Linkers

The selection of a prodrug linker is a crucial decision in drug design, directly impacting the physicochemical properties and pharmacological performance of the resulting compound. This section compares phosphonooxymethyl prodrugs, synthesized using this compound, with other common prodrug strategies.

Key Performance Metrics

A successful prodrug strategy is evaluated based on several key parameters:

  • Aqueous Solubility: Enhanced solubility is often a primary goal, particularly for intravenous administration.

  • Chemical Stability: The prodrug must be stable enough to reach its target before converting to the active form.

  • Enzymatic Lability: Efficient cleavage by endogenous enzymes at the target site is necessary to release the active drug.

  • In Vitro Efficacy: The prodrug should ideally exhibit comparable or improved potency relative to the parent drug in cell-based assays.

  • In Vivo Bioavailability: The ultimate measure of a prodrug's success is its ability to increase the systemic exposure of the active drug.

Comparative Data

Table 1: Antiviral Prodrugs - Adefovir (PMEA)

Prodrug MoietyLinker TypeIn Vitro Anti-HIV Activity (IC50, µM)Plasma Stability (t½)Reference
PhosphonooxymethylPhosphonooxymethylData not availableData not available
bis(Pivaloyloxymethyl) (POM)AcyloxyalkylSimilar to bis(SATE)~5 minutes in human plasma[4]
bis(S-acyl-2-thioethyl) (SATE)ThioesterSimilar to bis(POM)>250 minutes in human plasma (50-fold more stable than bis(POM))[4]

Table 2: Antifungal Prodrugs - Ravuconazole

| Prodrug Moiety | Linker Type | Aqueous Solubility | In Vivo Conversion | Stability in Water (neutral pH) | Reference | | --- | --- | --- | --- | --- | | Phosphonooxymethyl (BMS-379224) | Phosphonooxymethyl | Highly soluble | Converted to parent drug in rats | More stable |[5] | | N-Phosphonooxymethyl (BMS-315801) | Phosphonooxymethyl | Highly soluble | Converted to parent drug in rats | Less stable |[5] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of prodrugs. This section provides methodologies for key experiments cited in the literature.

Synthesis of a Phosphonooxymethyl Prodrug using this compound

This protocol describes the synthesis of a phosphonooxymethyl ether of a phenolic compound, exemplified by the reaction with 4-hydroxybenzaldehyde (B117250).

Materials:

  • This compound

  • 4-Hydroxybenzaldehyde

  • Sodium Hydride (60% dispersion in mineral oil)

  • Potassium Iodide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil) portionwise at room temperature.

  • Stir the mixture for 30 minutes at room temperature.

  • Add this compound and potassium iodide to the reaction mixture.

  • Stir the reaction for 24-48 hours at room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and add saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the desired phosphonooxymethyl prodrug.

Synthesis of a Pivaloyloxymethyl (POM) Prodrug

This protocol outlines a general procedure for the synthesis of a bis(POM) phosphonate (B1237965) prodrug.[6][7]

Materials:

  • Parent drug containing a phosphonic acid group

  • Chloromethyl pivalate (B1233124) (POM-Cl) or Iodomethyl pivalate (POM-I)

  • A suitable base (e.g., triethylamine, N,N-diisopropylethylamine)

  • Anhydrous solvent (e.g., acetonitrile (B52724), N,N-dimethylformamide)

  • Sodium iodide (if using POM-Cl)

Procedure:

  • Dissolve the phosphonic acid parent drug in the anhydrous solvent.

  • Add the base to the solution and stir for a short period.

  • If using POM-Cl, add sodium iodide to the mixture.

  • Add chloromethyl pivalate or iodomethyl pivalate dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture (e.g., to 50-80 °C) and stir for several hours until the reaction is complete, as monitored by TLC or HPLC.

  • After cooling to room temperature, quench the reaction with a suitable aqueous solution (e.g., water or saturated ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over a drying agent (e.g., sodium sulfate), filter, and concentrate.

  • Purify the crude product by chromatography to obtain the bis(POM) prodrug.

In Vitro Stability Assay using HPLC

This protocol describes a general method for assessing the chemical stability of a prodrug in different buffer solutions.

Materials:

  • Prodrug compound

  • Phosphate buffer solutions of various pH values (e.g., pH 1.2, 6.8, 7.4)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Prepare stock solutions of the prodrug in a suitable solvent (e.g., acetonitrile or DMSO).

  • Dilute the stock solution with the respective buffer solutions to a final concentration suitable for HPLC analysis.

  • Incubate the solutions at a constant temperature (e.g., 37 °C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

  • Immediately quench any potential degradation by adding an equal volume of cold acetonitrile.

  • Analyze the samples by a validated stability-indicating HPLC method. The mobile phase typically consists of a gradient of acetonitrile in water with a small amount of acid (e.g., 0.1% formic acid).

  • Quantify the peak area of the remaining prodrug at each time point.

  • Calculate the percentage of the prodrug remaining over time and determine its half-life (t½) in each buffer.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involved in prodrug action is crucial for understanding their mechanism and for communicating research findings. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

Enzymatic Activation of a Phosphonooxymethyl Prodrug

This diagram illustrates the in vivo conversion of a phosphonooxymethyl prodrug to its active parent drug.

G Prodrug Phosphonooxymethyl Prodrug Intermediate Hydroxymethyl Intermediate Prodrug->Intermediate Alkaline Phosphatase Byproduct2 Inorganic Phosphate Prodrug->Byproduct2 Drug Active Parent Drug Intermediate->Drug Spontaneous Decomposition Byproduct1 Formaldehyde Intermediate->Byproduct1 G cluster_synthesis Synthesis & Purification cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Prodrug Synthesis Purification Purification & Characterization Synthesis->Purification Solubility Solubility Assay Purification->Solubility Stability Stability Assay (Chemical & Enzymatic) Solubility->Stability Efficacy In Vitro Efficacy (e.g., IC50) Stability->Efficacy Pharmacokinetics Pharmacokinetic Studies (Bioavailability) Efficacy->Pharmacokinetics Efficacy_in_vivo In Vivo Efficacy (Animal Models) Pharmacokinetics->Efficacy_in_vivo

References

A Comparative Guide to Phosphate Prodrug Strategies in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of orally bioavailable drugs from phosphorylated or phosphonylated active pharmaceutical ingredients (APIs) presents a significant challenge due to the high negative charge and poor membrane permeability of the phosphate (B84403)/phosphonate (B1237965) group.[1] To overcome this, various prodrug strategies have been devised to mask this charged moiety, thereby enhancing lipophilicity and facilitating passive diffusion across cellular membranes. This guide provides a comparative analysis of prominent phosphate and phosphonate prodrug strategies, supported by experimental data from preclinical and clinical studies.

Core Prodrug Strategies: An Overview

Several key strategies have emerged in the design of phosphate and phosphonate prodrugs, each with distinct mechanisms of activation and pharmacokinetic profiles.

  • Acyloxyalkyl Esters (e.g., POM, POC): Pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) are common examples of acyloxyalkyl ester prodrugs. These strategies involve masking the phosphate or phosphonate with lipophilic ester groups that are cleaved by cellular esterases to release the active drug.[1] Tenofovir (B777) disoproxil fumarate (B1241708) (TDF) is a well-known example that utilizes a related bis-isopropoxycarbonyloxymethyl ester approach.

  • Phosphoramidates (ProTides): The ProTide (Pro-nucleotide) technology involves masking the phosphate or phosphonate group with an amino acid ester and an aryl moiety.[2][3][4] This approach is designed for efficient intracellular delivery and subsequent enzymatic activation to release the monophosphorylated active species.[2][3][4] Tenofovir alafenamide (TAF) and sofosbuvir (B1194449) are successful clinical examples of the ProTide strategy.[2]

  • Cyclosaligenyl (cycloSal) Prodrugs: This strategy employs a cyclosaligenyl motif to create a lipophilic phosphate triester. Intracellular hydrolysis of the cycloSal moiety triggers a chemical cascade that releases the active monophosphate.[5][6]

Case Study: Tenofovir Prodrugs - TAF (ProTide) vs. TDF (Acyloxyalkyl Ester-like)

The development of prodrugs for the antiviral agent tenofovir provides a robust case study for comparing the ProTide and acyloxyalkyl ester strategies. Tenofovir disoproxil fumarate (TDF) was the initial oral prodrug, later followed by tenofovir alafenamide (TAF), a ProTide designed to improve upon the safety profile of TDF.

Preclinical Comparison in Rats

A head-to-head preclinical study in Wistar rats provides insights into the metabolic and safety differences between TAF and TDF.

ParameterTAF (0.42 mg/kg)TDF (5.0 mg/kg)Control (Distilled Water)Key FindingsCitations
Glycemic Control
Fasting Blood GlucoseSignificantly increasedNo significant differenceBaselineTAF induced dysglycemia.[7][8]
Fasting Plasma Insulin (B600854)Significantly increasedNo significant differenceBaselineTAF led to insulin resistance.[7][8]
Lipid Profile
Plasma LipidsDyslipidemia observedNo significant differenceBaselineTAF was associated with dyslipidemia.[7][8]
Renal Safety
Fanconi Syndrome SymptomsNot observedPresentNot applicableTDF was associated with symptoms of Fanconi syndrome.[7][8]
Oxidative Stress
Pancreatic Lipid PeroxidationIncreasedNo significant differenceBaselineTAF increased oxidative stress in the pancreas.[7][8]
Kidney Antioxidant Enzyme ActivityNo significant differenceSignificantly reducedBaselineTDF reduced antioxidant capacity in the kidneys.[7][8]
Cellular Uptake
Intracellular Concentration (NRK-52E cells & PBMCs)Significantly higherLowerNot applicableTAF demonstrated more efficient intracellular delivery.[7][8]
Clinical Comparison in HIV Treatment

Extensive clinical trials have compared the efficacy and safety of TAF and TDF in patients with HIV-1.

Outcome MeasureTAF-based RegimenTDF-based RegimenKey FindingsCitations
Efficacy
Virologic Suppression (HIV-1 RNA <50 copies/mL) at Week 4890.2% - 92%89.5% - 90%TAF is non-inferior to TDF.[9]
Virologic Suppression (HIV-1 RNA <50 copies/mL) at Week 9686.16%84.80%TAF demonstrates sustained non-inferiority to TDF.[9]
Safety
Mean Percentage Change in Hip Bone Mineral Density (BMD) at Week 96-0.66%-2.95%TAF is associated with significantly smaller decreases in hip BMD.[9]
Mean Percentage Change in Spine Bone Mineral Density (BMD) at Week 96-0.89%-3.00%TAF is associated with significantly smaller decreases in spine BMD.[9]
Median Change in Serum Creatinine at Week 96 (μmol/L)+8.8+4.4Both regimens showed small changes in serum creatinine.[9]

Broader Comparison of Prodrug Strategies

While direct head-to-head clinical data for a wider range of prodrugs is limited, preclinical studies offer valuable comparative insights.

Antiviral Activity of Acyclovir (B1169) and Abacavir (B1662851) Prodrugs

A study comparing cycloSal prodrugs of acyclovir (ACV) and abacavir (ABC) with their parent drugs demonstrated the potential of this strategy to enhance antiviral potency and overcome resistance.

CompoundAnti-HIV ActivityAnti-HSV-1 Activity (ACV-resistant, TK-deficient)Key FindingsCitations
Acyclovir (ACV)InactiveInactiveParent drug lacks anti-HIV activity and is ineffective against TK-deficient HSV-1.[5][6]
cycloSal-ACV monophosphateActivePronounced activityThe cycloSal prodrug conferred anti-HIV activity and overcame resistance to ACV.[5][6]
Abacavir (ABC)ActiveNot reportedParent drug is active against HIV.[5][6]
cycloSal-ABC monophosphateMarkedly increased potencyMarkedly increased potencyThe cycloSal prodrug significantly enhanced the potency of abacavir against both HIV and HSV.[5][6]

Metabolic Activation Pathways

The intracellular conversion of the prodrug to the active parent molecule is a critical step that differs between strategies.

ProTide Activation Pathway

The ProTide technology employs a multi-step enzymatic activation process within the target cell.

ProTide_Activation ProTide ProTide Prodrug (Extracellular) Intracellular_ProTide Intracellular ProTide ProTide->Intracellular_ProTide Passive Diffusion Intermediate_A Carboxylate Anion Intermediate Intracellular_ProTide->Intermediate_A Carboxypeptidase/ Esterase Intermediate_B Cyclic Intermediate Intermediate_A->Intermediate_B Intramolecular Cyclization (spontaneous) Active_MP Active Nucleoside Monophosphate Intermediate_B->Active_MP Hydrolysis

Caption: Intracellular activation of a ProTide prodrug.

Acyloxyalkyl Ester (POM) Activation Pathway

The activation of POM-based prodrugs is a more direct enzymatic process.

POM_Activation POM_Prodrug POM Prodrug (Extracellular) Intracellular_POM Intracellular POM Prodrug POM_Prodrug->Intracellular_POM Passive Diffusion Intermediate_1 Hydroxymethyl Ester Intermediate Intracellular_POM->Intermediate_1 Esterase Active_MP Active Nucleoside Monophosphate Intermediate_1->Active_MP Spontaneous Elimination of Formaldehyde

Caption: Intracellular activation of a POM prodrug.

Experimental Protocols

Caco-2 Permeability Assay

This in vitro assay is widely used to predict the intestinal absorption of orally administered drugs.

Objective: To determine the permeability of a test compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • The test compound is added to the apical (A) side of the monolayer (representing the intestinal lumen).

    • Samples are collected from the basolateral (B) side (representing the blood) at various time points.

    • To assess active efflux, the experiment is also performed in the reverse direction (B to A).

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport across the monolayer.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the drug in the donor compartment.

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer seed_cells->culture check_integrity Measure TEER to confirm monolayer integrity culture->check_integrity add_compound Add test compound to apical (A) side check_integrity->add_compound collect_samples Collect samples from basolateral (B) side at time points add_compound->collect_samples quantify Quantify compound concentration by LC-MS/MS collect_samples->quantify calculate Calculate Papp value quantify->calculate

Caption: Workflow of a Caco-2 permeability assay.

In Vivo Pharmacokinetic Study in Rats

This type of study is essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) of a prodrug in a living organism.

Objective: To determine the pharmacokinetic profile of a phosphate prodrug and its parent drug after oral administration in rats.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.[7][8]

  • Dosing: The prodrug is administered orally via gavage at a predetermined dose.

  • Blood Sampling: Blood samples are collected from the tail vein or via cannulation at various time points post-administration.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentrations of the prodrug and the parent drug in the plasma samples are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability are calculated.

PK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis administer Administer prodrug orally to rats collect_blood Collect blood samples at various time points administer->collect_blood prepare_plasma Separate plasma by centrifugation collect_blood->prepare_plasma quantify Quantify drug and prodrug concentrations by LC-MS/MS prepare_plasma->quantify calculate_pk Calculate pharmacokinetic parameters (Cmax, AUC, etc.) quantify->calculate_pk

Caption: Workflow of an in vivo pharmacokinetic study in rats.

References

A Mechanistic and Performance Comparison of Di-tert-butyl Chloromethyl Phosphate and Competing Prodrug Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate prodrug strategy is a critical step in optimizing the pharmacokinetic properties of a parent drug. Di-tert-butyl Chloromethyl Phosphate (B84403) has emerged as a valuable reagent for the synthesis of phosphonooxymethyl (POM) prodrugs, designed to enhance the aqueous solubility and bioavailability of therapeutic agents. This guide provides an objective, data-driven comparison of Di-tert-butyl Chloromethyl Phosphate with similar reagents, focusing on reaction mechanisms, performance metrics, and detailed experimental protocols.

Introduction to Phosphate Prodrug Strategies

Phosph(on)ate groups are common in biologically active molecules but their anionic nature at physiological pH often leads to poor membrane permeability and limited oral bioavailability. Prodrug strategies aim to mask these charges with lipophilic, cleavable moieties that are removed in vivo to release the active parent drug. This compound is a key alkylating agent used to install a di-tert-butyl-protected phosphonooxymethyl ether on a nucleophilic functional group (e.g., a hydroxyl or amine).[1] This "POM" approach is valued for its ability to significantly increase the aqueous solubility of parent drugs.[2][3]

This guide compares the this compound (DtBCMP) strategy with two primary alternatives:

  • Dibenzyl Chloromethyl Phosphate (DBCMP): A structurally similar reagent that also creates a phosphonooxymethyl prodrug, but with benzyl (B1604629) instead of tert-butyl protecting groups.

  • Pivaloyloxymethyl Chloride (POM-Cl): A reagent that installs an acyloxymethyl ether, a different class of esterase-sensitive prodrug moiety, often used to mask phosphates or hydroxyls to improve cell permeability.[4][5][6][7]

Mechanistic Overview

The primary mechanism for all three reagents involves the alkylation of a nucleophilic substrate. For hydroxyl-containing substrates (e.g., phenols, alcohols), a base is used to generate a more nucleophilic alkoxide, which then displaces the chloride from the reagent in a standard SN2 reaction.

General Reaction Pathway

The workflow begins with the deprotonation of the substrate followed by nucleophilic attack on the chloromethyl group of the reagent. For the phosphate-based reagents, this is followed by a deprotection step to unmask the phosphate group.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection (for Phosphate Reagents) cluster_2 Step 3: In Vivo Cleavage Drug_OH Parent Drug (R-OH) Drug_O Alkoxide (R-O⁻) Drug_OH->Drug_O Base Prodrug_Protected Protected Prodrug (R-O-CH₂-X) Drug_O->Prodrug_Protected SN2 Attack Reagent Reagent (X-CH₂Cl) Reagent->Prodrug_Protected Prodrug_Final Final Prodrug Prodrug_Protected->Prodrug_Final Deprotection (e.g., Acid) Active_Drug Active Drug (R-OH) Prodrug_Final->Active_Drug Enzymatic Cleavage

Caption: General workflow for prodrug synthesis and activation.
Reagent-Specific Mechanisms

The core alkylation mechanism is consistent, but the subsequent deprotection and in vivo cleavage pathways differ, influencing the overall utility of each reagent.

G Start Drug-OH + Base → Drug-O⁻ DtBCMP_Intermediate Protected Prodrug Drug-O-CH₂OP(O)(OtBu)₂ Start->DtBCMP_Intermediate Alkylation DBCMP_Intermediate Protected Prodrug Drug-O-CH₂OP(O)(OBn)₂ Start->DBCMP_Intermediate Alkylation POMCl_Prodrug Final POM Prodrug Drug-O-CH₂-OPiv Start->POMCl_Prodrug Alkylation DtBCMP_Reagent DtBCMP (tBuO)₂P(O)OCH₂Cl DtBCMP_Prodrug Final POM Prodrug Drug-O-CH₂OP(O)(OH)₂ DtBCMP_Intermediate->DtBCMP_Prodrug Deprotection DtBCMP_Deprotection Acid (TFA) DBCMP_Reagent DBCMP (BnO)₂P(O)OCH₂Cl DBCMP_Prodrug Final POM Prodrug Drug-O-CH₂OP(O)(OH)₂ DBCMP_Intermediate->DBCMP_Prodrug Deprotection DBCMP_Deprotection Hydrogenolysis POMCl_Reagent POM-Cl PivO-CH₂Cl

Caption: Comparative reaction pathways for prodrug synthesis.

Performance Comparison

The choice of reagent depends on several factors, including reaction efficiency, substrate compatibility, and the desired stability profile of the final prodrug.

Reaction Efficiency and Yield

Both DtBCMP and DBCMP are effective alkylating agents, typically providing good to excellent yields. Commercial suppliers of DBCMP claim it offers higher yields and stability compared to DtBCMP. Optimized industrial processes for DtBCMP, however, report very high yields.

ReagentSubstrate ExampleBase/SolventYieldReference
This compound Azole AntifungalNaH / DMF-Toluene77% (crude)[8]
This compound (Process Optimization)K₂CO₃ / CH₂Cl₂90% (solution)[9]
Dibenzyl Chloromethyl Phosphate 2,6-DiisopropylphenolNaH / DMF72% (isolated)[2]
Pivaloyloxymethyl Chloride 2,6-Di-tert-butyl-4-chloromethyl phenolTriethylamine / Benzene90% (isolated)[10]
Prodrug Stability

A successful prodrug must be stable enough to reach its target but labile enough to be cleaved efficiently in vivo. Stability is often pH-dependent, which is critical for oral administration where the prodrug encounters the highly acidic environment of the stomach.

Prodrug MoietyConditionHalf-life (t₁/₂)Key FindingsReference
Phosphonooxymethyl (from DtBCMP) Water (neutral pH)More stable form (BMS-379224) showed good stability.The N-phosphonooxymethyl triazolium salt was less stable than the O-ether analogue at neutral pH.[2][3]
Acyloxyalkyl Esters (general class) pH 7.4 Buffer> 12 hoursStability increases with linker length (propyl > ethyl > methyl). Propylene (B89431) glycol linkers showed >20-fold stability increase over methoxy (B1213986) linkers.[11][12]
Acyloxyalkyl Esters (general class) Caco-2 cell homogenate< 1 hourDemonstrates efficient enzymatic cleavage despite high chemical stability at pH 7.4.[11][12]
Bis-Pivaloyloxymethyl (POM) Prodrug Human PlasmaRapid HydrolysisWhile potent, rapid plasma hydrolysis can be a limitation for in vivo use.
Aryl/Acyloxy Prodrugs Human Plasma> 12 hoursStructural modifications to the prodrug moiety can dramatically increase plasma stability.

Experimental Protocols

Detailed methodologies are essential for reproducibility. Below are representative protocols for O-alkylation using DtBCMP and its alternatives.

Protocol 1: Synthesis of a Phosphonooxymethyl Ether using DtBCMP

This protocol is adapted from the synthesis of Fosravuconazole (BMS-379224), a prodrug of the antifungal agent ravuconazole.[8]

Materials:

  • Ravuconazole (parent drug)

  • This compound

  • Sodium hydride (NaH), 60% dispersion in oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (EtOAc)

Procedure:

  • Alkylation: To a solution of Ravuconazole (1.0 eq) in a 1:1 mixture of anhydrous DMF and Toluene, add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of this compound (1.5 eq) in Toluene to the reaction mixture.

  • Stir at room temperature for 18 hours.

  • Quench the reaction by carefully adding saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield the crude di-tert-butyl protected prodrug.

  • Deprotection: Dissolve the crude intermediate in dichloromethane.

  • Add trifluoroacetic acid (TFA) and stir the mixture at room temperature for 15-30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Add water and adjust the pH of the aqueous layer to ~7.6 with solid sodium carbonate.

  • Extract with ethyl acetate, dry the organic layer, and concentrate to yield the final phosphonooxymethyl prodrug.

Protocol 2: Synthesis of a Phosphonooxymethyl Ether using DBCMP

This protocol describes the reaction of Dibenzyl Chloromethyl Phosphate with a sterically hindered phenol.[2]

Materials:

  • 2,6-diisopropylphenol

  • Dibenzyl Chloromethyl Phosphate

  • Sodium hydride (NaH), 60% dispersion in oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Add 2,6-diisopropylphenol (1.0 eq) and anhydrous DMF to a reaction vessel under a nitrogen atmosphere and cool in an ice bath.

  • Add sodium hydride (1.2 eq) and stir the mixture for 30 minutes at 0 °C.

  • Add Dibenzyl Chloromethyl Phosphate (1.3 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the vessel in an ice bath and quench the reaction by adding water.

  • Extract the mixture with diethyl ether.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate) to obtain the desired dibenzyl-protected prodrug.

Conclusion and Recommendations

This compound and its alternatives each offer distinct advantages for prodrug synthesis.

  • This compound (DtBCMP) is a highly effective reagent for installing the phosphonooxymethyl moiety, particularly for enhancing aqueous solubility. The tert-butyl protecting groups are readily cleaved under acidic conditions, which is a straightforward deprotection step. High-yield industrial processes have been developed for this reagent.[9]

  • Dibenzyl Chloromethyl Phosphate (DBCMP) serves as an excellent alternative, reportedly offering improved stability and easier product monitoring via HPLC-UV due to the benzyl groups. The choice between DtBCMP and DBCMP may often come down to the specific substrate's compatibility with the required deprotection conditions (acid cleavage vs. hydrogenolysis).

  • Pivaloyloxymethyl Chloride (POM-Cl) and related acyloxymethyl reagents are ideal for improving cell permeability by creating lipophilic, esterase-labile prodrugs.[4][7] However, researchers must carefully evaluate the plasma stability of these prodrugs, as rapid hydrolysis can limit their in vivo efficacy.

The optimal choice of reagent requires a careful balancing of synthetic accessibility, reaction yield, and the desired pharmacokinetic profile of the final prodrug, particularly its stability in biological fluids.

References

Evaluating the Green Chemistry Aspects of Di-tert-butyl Chloromethyl Phosphate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The pursuit of greener methodologies in pharmaceutical manufacturing is a critical endeavor, driven by the need to minimize environmental impact while ensuring the efficient production of therapeutic agents. Di-tert-butyl chloromethyl phosphate (B84403) (DtBCP) has emerged as a key reagent for the synthesis of phosphonooxymethyl prodrugs, which are designed to enhance the solubility and bioavailability of active pharmaceutical ingredients.[1][2][3] This guide provides a comprehensive evaluation of the green chemistry aspects of utilizing DtBCP, offering a comparison with alternative phosphorylating agents and supported by experimental data and detailed protocols.

Synthesis of Di-tert-butyl Chloromethyl Phosphate: A Step Towards Greener Processes

An efficient and optimized process for the preparation of DtBCP has been developed, focusing on high yield and purity, which are fundamental principles of green chemistry.[1][2] The synthesis involves the reaction of di-tert-butyl potassium phosphate (DTBPP) with chloromethyl chlorosulfate (B8482658) (CMCS) and has achieved a solution yield of 90%.[1][2] The process also includes an improved, two-step synthesis of the DTBPP precursor starting from phosphorus trichloride (B1173362) (PCl₃), with an overall yield of 81%.[1][2]

Key improvements in the synthesis that align with green chemistry principles include the rational selection of a base, a phase-transfer catalyst (PTC), and a stabilizing additive.[1][2] The use of a PTC, for instance, can enhance reaction rates, allow for milder reaction conditions, and potentially reduce the need for large quantities of solvents. Furthermore, efforts to minimize the decomposition of the hazardous reagent CMCS contribute to waste reduction.[1][2]

Experimental Protocol: Synthesis of this compound

The following protocol is a summary of the optimized synthesis of DtBCP.

Materials:

  • Di-tert-butyl potassium phosphate (DTBPP)

  • Chloromethyl chlorosulfate (CMCS)

  • Dichloromethane (B109758) (DCM) as solvent

  • Potassium carbonate (K₂CO₃) as base

  • Phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt)

  • Stabilizing additive

Procedure:

  • A solution of DTBPP is prepared in dichloromethane.

  • Potassium carbonate is added to the solution as a base.

  • The phase-transfer catalyst and a stabilizing additive are introduced to the mixture.

  • The mixture is cooled to a suitable temperature (e.g., 0-5 °C).

  • Chloromethyl chlorosulfate (CMCS) is added dropwise to the reaction mixture while maintaining the temperature.

  • The reaction is stirred until completion, which can be monitored by techniques such as NMR or LC-MS.

  • Upon completion, the reaction mixture is worked up to remove inorganic salts and the catalyst.

  • The final product, this compound, is obtained in solution, which can be used directly or carefully concentrated.

Logical Workflow for DtBCP Synthesis

G PCl3 PCl₃ DTBPP_synthesis Two-Step Synthesis (H₂O₂/KI oxidation) PCl3->DTBPP_synthesis DTBPP Di-tert-butyl Potassium Phosphate (DTBPP) DTBPP_synthesis->DTBPP Reaction Reaction with PTC and Base in DCM DTBPP->Reaction CMCS Chloromethyl Chlorosulfate (CMCS) CMCS->Reaction DtBCP Di-tert-butyl Chloromethyl Phosphate (DtBCP) (90% solution yield) Reaction->DtBCP Waste Minimized CMCS Decomposition Products and Inorganic Salts Reaction->Waste

Caption: Optimized synthesis workflow for this compound.

Green Chemistry Metrics: A Comparative Analysis

To objectively evaluate the "greenness" of a chemical process, several metrics are employed. Here, we compare the synthesis and application of DtBCP with potential alternatives based on key green chemistry principles.

Green Chemistry MetricThis compound (DtBCP)Alternative Reagents (e.g., Tosylates, other Phosphorylating Agents)Green Chemistry Implication
Atom Economy The atom economy of the DtBCP synthesis from DTBPP and CMCS needs to be calculated based on the balanced chemical equation. While the high yield is positive, the formation of potassium chloride and potassium sulfate (B86663) as byproducts will lower the atom economy.The atom economy of alternative methods, such as those using tosylates, would depend on the specific reagents used. Tosylation reactions often have moderate atom economy due to the large size of the tosyl leaving group.A higher atom economy signifies that a larger proportion of the reactants' atoms are incorporated into the desired product, leading to less waste.
E-Factor (Environmental Factor) The E-factor (kg waste / kg product) for the DtBCP process would include solvent losses, byproduct salts, and any waste from the synthesis of precursors. The use of dichloromethane, a halogenated solvent, is a significant contributor to the E-factor and a point of concern from a green chemistry perspective.Alternatives that utilize greener solvents or are performed under solvent-free conditions would have a lower E-factor.A lower E-factor indicates a more environmentally friendly process with less waste generation.
Solvent Selection The documented synthesis of DtBCP uses dichloromethane (DCM), which is classified as a hazardous solvent.[4]Greener alternatives could potentially be synthesized using less hazardous solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). Some modern phosphorylation methods aim for solvent-free conditions.[5]The choice of solvent has a major impact on the environmental footprint of a process. Green solvents are preferred to minimize toxicity and environmental harm.[4][6]
Energy Consumption The synthesis involves cooling and likely subsequent purification steps that consume energy.Processes that can be run at ambient temperature and pressure are more energy-efficient. Microwave-assisted synthesis is an example of an energy-efficient technique being explored for phosphorylation.[5]Reducing energy consumption lowers the carbon footprint and operational costs of a chemical process.
Toxicity of Reagents and Byproducts Chloromethyl chlorosulfate (CMCS) is a hazardous and corrosive reagent. The byproducts include inorganic salts, which have low toxicity but need to be disposed of. The toxicity of DtBCP itself requires careful handling.The toxicity of alternative reagents and their byproducts must be considered. For example, tosylates and their byproducts may have their own toxicological profiles. Some organophosphorus compounds are known for their neurotoxicity.[7][8][9]The use of less toxic substances is a core principle of green chemistry to ensure the safety of chemists and minimize environmental damage.

Comparison with Alternative Phosphorylating Agents

DtBCP is a valuable tool for phosphorylation, but it is essential to consider its performance in the context of other available reagents.

Reagent/MethodAdvantagesDisadvantages from a Green Chemistry Perspective
This compound (DtBCP) High reactivity and efficiency in forming phosphonooxymethyl prodrugs.[3][10] The tert-butyl protecting groups are easily removed under mild acidic conditions.[11]Synthesis involves the hazardous reagent CMCS and the use of a chlorinated solvent (DCM). Byproduct formation impacts atom economy.
Di-tert-butyl H-phosphonate Can be used in milder phosphorylation reactions, often coupled with an oxidizing agent. The synthesis of the H-phosphonate itself can be relatively straightforward.Reactions may require activating agents, which adds to the complexity and reduces atom economy.
Phosphoramidites Highly reactive and widely used in oligonucleotide synthesis. Can be adapted for the phosphorylation of small molecules.Often require anhydrous conditions and can be sensitive to moisture. The protecting groups and activating agents used can generate significant waste.
Enzymatic Phosphorylation Highly selective and operates under mild, aqueous conditions. Can be a very green alternative.Enzymes can be expensive and may have limited substrate scope. Process optimization can be challenging.
Phosphoric acid and Urea A greener and simpler route for phosphorylation of certain substrates, using water as a solvent.[12]May not be suitable for all substrates and reaction conditions might be harsh for sensitive molecules.

Experimental Workflow: Prodrug Synthesis using DtBCP

G cluster_0 Prodrug Synthesis API Active Pharmaceutical Ingredient (API) (with -OH or -NH group) Reaction Phosphorylation Reaction API->Reaction DtBCP Di-tert-butyl Chloromethyl Phosphate (DtBCP) DtBCP->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Intermediate Protected Phosphonooxymethyl Prodrug Intermediate Reaction->Intermediate Waste Byproducts and Solvent Waste Reaction->Waste Deprotection Deprotection (Mild Acidic Conditions) Intermediate->Deprotection Prodrug Final Phosphonooxymethyl Prodrug Deprotection->Prodrug Deprotection->Waste

Caption: General workflow for the synthesis of a phosphonooxymethyl prodrug using DtBCP.

Conclusion and Future Outlook

This compound is an effective reagent for the synthesis of phosphonooxymethyl prodrugs, and efforts have been made to optimize its synthesis for higher efficiency. However, a comprehensive green chemistry evaluation reveals areas for improvement. The reliance on a hazardous reagent (CMCS) and a chlorinated solvent (DCM) are significant drawbacks from an environmental and safety perspective.

Future research should focus on developing alternative synthetic routes to DtBCP that utilize greener solvents and less hazardous starting materials. Furthermore, exploring and comparing the performance of DtBCP with emerging green phosphorylation methods, such as biocatalysis or reactions in alternative solvent systems, will be crucial for advancing the sustainability of pharmaceutical manufacturing.[13][14][15] By embracing the principles of green chemistry, the pharmaceutical industry can continue to innovate and develop life-saving medicines while minimizing its environmental footprint.[6][16]

References

Safety Operating Guide

Proper Disposal of Di-tert-butyl Chloromethyl Phosphate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Di-tert-butyl Chloromethyl Phosphate (CAS 229625-50-7), a chemical intermediate used in the synthesis of water-soluble prodrugs. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling in a well-ventilated laboratory, preferably within a chemical fume hood.[1] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[2][3]

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles with side-shields.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed frequently.[1]

  • Body Protection: A lab coat or other impervious clothing.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol formation, a suitable respirator should be worn.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan: Step-by-Step Procedures

The primary and recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility .[2] Do not dispose of this chemical down the drain or in regular trash.[1]

Step 1: Segregation and Collection of Waste

  • All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, paper towels), and rinse from cleaning contaminated glassware, must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • The container must be made of a material compatible with the chemical and should be clearly labeled as "Hazardous Waste: this compound".

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

Step 2: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

  • Follow all local, state, and federal regulations regarding the transportation and disposal of hazardous waste.

Laboratory-Scale Decontamination and Spill Management

For small spills or decontamination of laboratory equipment, the following general procedure for the chemical neutralization of organophosphates can be cautiously applied. Note: This procedure should be performed in a chemical fume hood with appropriate PPE. A small-scale test should be conducted first to ensure the reaction is not overly vigorous.

Decontamination Solution: A 10% solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in water can be used to hydrolyze the organophosphate. Alternatively, a 10% solution of household bleach (sodium hypochlorite) can also be used.[4]

Decontamination Protocol:

  • Absorb Spill: For liquid spills, first absorb the bulk of the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect Absorbent: Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Apply Decontamination Solution: Cautiously apply the decontamination solution to the contaminated surface or glassware.

  • Allow Reaction Time: Allow the solution to remain in contact with the contaminated area for at least one hour to ensure complete hydrolysis.

  • Rinse Thoroughly: Thoroughly rinse the surface or glassware with water.

  • Collect Rinse Water: The initial rinse water should be collected as hazardous waste. Subsequent rinses may be disposed of down the drain with copious amounts of water, provided local regulations permit.

Important Considerations:

  • Exothermic Reaction: The reaction of this compound with strong bases or bleach may be exothermic. Apply the decontamination solution slowly and monitor for any signs of a vigorous reaction.

  • Toxic Byproducts: While hydrolysis will degrade the parent compound, the resulting byproducts may also be hazardous. All waste generated from the decontamination process should be handled as hazardous waste.

Quantitative Data Summary

ParameterValueReference
CAS Number 229625-50-7[2]
Molecular Formula C9H20ClO4P[2]
Molecular Weight 258.68 g/mol
Hazard Statements H302, H315, H319, H332, H335, H341[2][3][5]
Recommended Storage Store at < -15°C under an inert gas (e.g., Nitrogen)[2]

Disposal Workflow

cluster_0 On-Site Handling cluster_1 Disposal Process A Generation of Waste (Unused chemical, contaminated items) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Segregate into Labeled, Sealed Hazardous Waste Container B->C D Store in Cool, Dry, Well-Ventilated Area C->D E Contact EHS or Licensed Waste Contractor D->E F Provide Safety Data Sheet (SDS) E->F G Arrange for Waste Pickup F->G H Transport to Licensed Facility G->H I Chemical Incineration H->I

Caption: Workflow for the safe disposal of this compound.

This guide is intended to provide essential information for the proper handling and disposal of this compound. Always consult your institution's specific safety protocols and local regulations. By prioritizing safety and environmental responsibility, we can ensure a secure research environment.

References

Personal protective equipment for handling Di-tert-butyl Chloromethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Di-tert-butyl Chloromethyl Phosphate (B84403)

This guide provides immediate, essential safety protocols and logistical information for handling Di-tert-butyl Chloromethyl Phosphate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Chemical Profile and Hazards

This compound (CAS No. 229625-50-7) is a light yellow liquid that presents several health hazards.[1] It is crucial to handle this compound with care due to its potential acute and chronic health effects.

Hazard ClassificationDescription
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.[2][3]
Skin Corrosion/Irritation Causes skin irritation.[4][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]
Respiratory Sensitization May cause respiratory irritation.[3]
Germ Cell Mutagenicity Suspected of causing genetic defects.[2]
Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to minimize exposure risk. The following table summarizes the required protective gear.

Body PartRequired PPESpecification
Hands Chemical-resistant glovesInspected prior to use; examples include nitrile or neoprene gloves.[5]
Eyes/Face Safety goggles with side-shields or face shieldMust conform to EN 166 (EU) or NIOSH (US) standards.[5]
Body Protective clothingImpervious clothing to prevent skin contact.[5]
Respiratory Full-face respiratorRequired if exposure limits are exceeded or irritation is experienced.[5]

A safety shower and eyewash station must be readily accessible in the work area.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for safety. The following diagram outlines the necessary steps for handling this compound from preparation to cleanup.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Work in a Ventilated Fume Hood prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handling_weigh Carefully Weigh/Measure Compound prep_materials->handling_weigh Proceed to Handling handling_reaction Perform Experimental Procedure handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Work Surfaces handling_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE in Correct Order cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency and First Aid Procedures

In the event of exposure, immediate action is critical. The following table outlines the appropriate first aid measures.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[4][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

Spill and Disposal Plan

Proper containment and disposal are crucial to prevent environmental contamination and further exposure.

Spill Response
  • Evacuate : Evacuate non-essential personnel from the spill area.

  • Ventilate : Ensure adequate ventilation.

  • Contain : Prevent further leakage or spillage if it is safe to do so.[5]

  • Absorb : Use an inert absorbent material to clean up the spill.

  • Collect : Collect the absorbed material into a suitable, closed container for disposal.[5]

  • Decontaminate : Clean the spill area thoroughly.

Disposal Protocol

All waste materials, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

Waste TypeDisposal Method
Unused Chemical Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[4]
Contaminated Materials Place in a sealed, labeled container and dispose of as hazardous waste in accordance with local, regional, and national regulations.[4][2]

The logical relationship for the disposal plan is illustrated in the following diagram.

Disposal Plan for this compound spill Spill or Unused Material contain Contain and Collect in a Sealed Container spill->contain label Label as Hazardous Waste contain->label storage Store Temporarily in a Designated Area label->storage disposal Dispose via Licensed Hazardous Waste Contractor storage->disposal incineration Chemical Incineration disposal->incineration

Caption: A logical flowchart for the proper disposal of this compound waste.

Storage and Handling Precautions

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] For long-term storage, a temperature of -20°C is recommended.[1][2][3]

  • Incompatibilities : Keep away from strong oxidizing agents.[2]

  • Handling : Avoid contact with skin, eyes, and clothing.[4][2] Do not breathe vapors or dust.[3] Use only in a chemical fume hood. Keep away from heat, sparks, and open flames.[4] Wash hands thoroughly after handling.[4][2][3]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.